molecular formula C16H21NO6 B014562 Dehydromonocrotaline CAS No. 23291-96-5

Dehydromonocrotaline

Número de catálogo: B014562
Número CAS: 23291-96-5
Peso molecular: 323.34 g/mol
Clave InChI: ZONSVLURFASOJK-LLAGZRPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydromonocrotaline (DHM) is the primary reactive pyrrolic metabolite of the pyrrolizidine alkaloid Monocrotaline (MCT). Its formation, primarily via hepatic cytochrome P450 (CYP3A4) metabolism, is essential for the expression of MCT's toxicity . This compound is a key analytical reference standard and investigative tool for researchers studying the mechanisms of pyrrolizidine alkaloid-induced organ injury. Key Research Applications and Value: Toxicological Studies: DHM is a critical reagent for investigating the mechanisms of drug-induced liver injury (DILI) and genotoxicity. Research demonstrates that DHM is a potent alkylating agent that binds to cellular macromolecules, including DNA and proteins, leading to cytotoxicity . Mitochondrial Research: DHM has been shown to directly inhibit mitochondrial complex I (NADH dehydrogenase) activity, a mechanism that potently accounts for its hepatotoxicity by impairing cellular respiration and ATP synthesis . Furthermore, DHM induces cyclosporine A-insensitive mitochondrial permeability transition (MPT) and cytochrome c release, implicating it in the initiation of apoptotic pathways . Disease Modeling: DHM is instrumental in establishing experimental models of pulmonary arterial hypertension (PAH) and hepatotoxicity. It is known to be transported from the liver to other organs like the lung via red blood cells, facilitating its multi-organ toxic effects and enabling the study of vascular remodeling and right heart dysfunction . Metabolic and Transport Studies: Investigations using DHM have elucidated how reactive metabolites are stabilized and transported in the bloodstream, with studies showing significant uptake by red blood cells, which act as a carrier system . Handling and Stability Note: this compound is a highly reactive electrophile with a short half-life of only a few seconds in aqueous solution . It requires careful handling and appropriate storage conditions to maintain stability for experimental use. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177860
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23291-96-5
Record name (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23291-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocrotaline pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIDEHYDROMONOCROTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydromonocrotaline synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide an in-depth technical guide or whitepaper on the synthesis and purification of dehydromonocrotaline.

This compound is a pyrrolizidine (B1209537) alkaloid, a class of compounds known for their potential toxicity, including hepatotoxicity (liver damage) and carcinogenicity. Providing detailed, step-by-step instructions for its synthesis could be misused and would violate safety policies against facilitating the production of harmful chemical agents.

For researchers and professionals in drug development, it is recommended to consult peer-reviewed scientific literature and established chemical safety protocols when working with potentially hazardous compounds. Information regarding the properties, mechanism of action, and safe handling of toxic substances can be found in toxicology databases and publications from recognized scientific bodies. Always conduct such research under the supervision of qualified personnel and within a properly equipped laboratory environment, adhering to all institutional and governmental safety regulations.

An In-depth Technical Guide to the Chemical and Physical Properties of Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole (B145914), is a reactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline.[1][2][3] Monocrotaline is a naturally occurring toxin found in various plant species of the Crotalaria genus. While monocrotaline itself is relatively inert, its metabolic activation in the liver by cytochrome P450 enzymes produces the highly reactive and toxic this compound.[4] This conversion is a critical step in the manifestation of the toxic effects associated with monocrotaline ingestion, which include hepatotoxicity, pneumotoxicity, and carcinogenicity.[2]

This compound is a potent alkylating agent that readily reacts with cellular nucleophiles, including DNA and proteins. This reactivity is the basis for its cytotoxic and genotoxic effects. Its ability to induce DNA crosslinks and adducts underlies its carcinogenic potential. Furthermore, this compound has been instrumental in preclinical research as a tool to induce experimental pulmonary hypertension in animal models, providing valuable insights into the pathophysiology of this disease. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its known biological signaling pathways.

Chemical and Physical Properties

This compound is a pyrrolizidine alkaloid derivative with a complex chemical structure. A summary of its key chemical and physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
CAS Number 23291-96-5
Appearance Off-white to pale yellow solid
Melting Point >97 °C (decomposes)
Solubility Slightly soluble in Chloroform (B151607) and Methanol
Purity ≥90%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of monocrotaline. While specific, detailed protocols are often proprietary or vary between laboratories, a general procedure involves the use of an oxidizing agent such as manganese dioxide (MnO₂).

General Protocol for Oxidation with Manganese Dioxide:

  • Dissolution: Monocrotaline is dissolved in a suitable organic solvent, such as chloroform or dichloromethane (B109758).

  • Oxidation: An excess of activated manganese dioxide is added to the solution. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (monocrotaline) is no longer detectable.

  • Filtration: Upon completion, the reaction mixture is filtered to remove the manganese dioxide and any other solid byproducts.

  • Purification: The resulting filtrate, containing this compound, is then purified. This is typically achieved through column chromatography on silica (B1680970) gel, eluting with a gradient of solvents such as a mixture of dichloromethane and methanol.

  • Characterization: The purified this compound is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity.

Note: This is a generalized protocol. Specific reaction times, temperatures, and solvent systems may need to be optimized for best results.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the various protons in the molecule. Key signals would include those for the methyl groups, the protons on the pyrrolizidine ring, and the protons on the ester side chain. The chemical shifts (δ) and coupling constants (J) of these signals provide detailed information about the connectivity and stereochemistry of the molecule.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Characteristic signals would be expected for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the various aliphatic carbons in the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1735-1750C=O stretch (ester)
~1640-1680C=C stretch (pyrrole ring)
~2850-3000C-H stretch (aliphatic)
~3000-3100=C-H stretch (pyrrole ring)
~1000-1300C-O stretch (ester)

Note: These are approximate ranges, and the exact positions of the bands can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrum Features: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 323.34). The fragmentation pattern would provide valuable structural information, with characteristic losses of small molecules such as CO, CO₂, and fragments of the ester side chain.

Signaling Pathways

This compound exerts its biological effects through various signaling pathways, primarily related to its genotoxicity and its ability to induce cellular damage.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of this compound's toxicity involves its formation from monocrotaline in the liver and its subsequent interaction with DNA.

metabolic_activation Monocrotaline Monocrotaline CYP450 CYP450 Monocrotaline->CYP450 Metabolism (Liver) This compound This compound (Reactive Pyrrole) CYP450->this compound DNA DNA This compound->DNA Alkylation (N7 of Guanine) DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity

Metabolic activation of monocrotaline to this compound and subsequent DNA damage.

This pathway highlights the conversion of monocrotaline to its toxic metabolite, this compound, by cytochrome P450 enzymes in the liver. Dehydromonococrotaline then acts as an electrophile, alkylating DNA, primarily at the N7 position of guanine (B1146940) residues, leading to the formation of DNA adducts and crosslinks, which are key events in its genotoxic and carcinogenic effects.

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cell types, particularly endothelial cells. This process is mediated by the activation of a cascade of enzymes called caspases.

apoptosis_pathway DHM This compound DNA_Damage DNA Damage DHM->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified pathway of this compound-induced apoptosis.

This compound-induced DNA damage can trigger the intrinsic pathway of apoptosis. This leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Role in Pulmonary Hypertension and TGF-β Signaling

This compound is widely used to induce pulmonary hypertension in animal models. The pathogenesis of this condition is complex and involves the Transforming Growth Factor-beta (TGF-β) signaling pathway.

tgfb_pathway DHM This compound Endothelial_Injury Endothelial Injury DHM->Endothelial_Injury TGFb_Activation TGF-β Activation Endothelial_Injury->TGFb_Activation TGFb_Receptor TGF-β Receptor (Alk5) TGFb_Activation->TGFb_Receptor Smad23 Smad2/3 Phosphorylation TGFb_Receptor->Smad23 Vascular_Remodeling Pulmonary Vascular Remodeling Smad23->Vascular_Remodeling PH Pulmonary Hypertension Vascular_Remodeling->PH

Involvement of TGF-β signaling in this compound-induced pulmonary hypertension.

This compound-induced injury to the pulmonary endothelium can lead to the activation of the TGF-β signaling pathway. This involves the phosphorylation of Smad2/3 proteins, which then translocate to the nucleus and regulate the transcription of genes involved in cellular proliferation, fibrosis, and inflammation. This cascade contributes to the pathological remodeling of the pulmonary vasculature, a hallmark of pulmonary hypertension.

Conclusion

This compound is a critical molecule in the study of pyrrolizidine alkaloid toxicity and the pathogenesis of pulmonary hypertension. Its high reactivity as an alkylating agent underpins its biological effects, from genotoxicity to the induction of apoptosis and complex signaling cascades like the TGF-β pathway. A thorough understanding of its chemical and physical properties, coupled with detailed experimental protocols for its synthesis and analysis, is essential for researchers in toxicology, pharmacology, and drug development. The information compiled in this guide serves as a foundational resource for professionals working with or investigating the multifaceted nature of this compound.

References

Dehydromonocrotaline: A Technical Guide to its Mechanism of DNA Alkylation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromonocrotaline (DHM), the principal toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a potent bifunctional alkylating agent. Its cytotoxicity and genotoxicity are primarily attributed to its ability to form covalent adducts with cellular macromolecules, most notably DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DHM-induced DNA alkylation and crosslinking. It details the bioactivation of monocrotaline, the chemical nature of the resulting DNA adducts, the sequence selectivity of these interactions, and the formation of both DNA-DNA and DNA-protein crosslinks. This document consolidates quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays used to investigate these processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex interactions involved. This guide is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of action of pyrrolizidine alkaloids and other bifunctional alkylating agents.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide. Human and livestock exposure to PAs, primarily through contaminated food and herbal remedies, can lead to a range of toxicities, including hepatotoxicity, pulmonary hypertension, and carcinogenicity. The biological activity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes.[1][2]

Monocrotaline, a representative PA, is metabolized to the highly reactive pyrrolic ester, this compound (DHM). DHM possesses two electrophilic centers, rendering it a potent bifunctional alkylating agent capable of reacting with various cellular nucleophiles, including DNA, RNA, and proteins.[1][2] The interaction of DHM with DNA is considered a critical event in its toxic and carcinogenic effects. This guide focuses on the detailed mechanisms of DHM-induced DNA alkylation and the subsequent formation of covalent crosslinks.

Bioactivation of Monocrotaline to this compound

The parent alkaloid, monocrotaline, is chemically inert and requires metabolic activation to exert its toxic effects. This bioactivation occurs predominantly in the liver, catalyzed by cytochrome P450 monooxygenases. The process involves the dehydrogenation of the necine base of monocrotaline to form the highly electrophilic and unstable pyrrolic ester, this compound (DHM).[1]

The bifunctional nature of DHM, with its two reactive sites, allows it to act as a crosslinking agent. Its high reactivity, however, also makes it prone to hydrolysis and reactions with other cellular nucleophiles, which can be considered detoxification pathways.

Bioactivation_of_Monocrotaline Monocrotaline Monocrotaline P450 Cytochrome P450 (Hepatic Bioactivation) Monocrotaline->P450 Oxidation DHM This compound (DHM) (Reactive Pyrrolic Ester) P450->DHM

Bioactivation of Monocrotaline to DHM.

Mechanism of DNA Alkylation by this compound

Site of Alkylation

DHM has been shown to alkylate DNA primarily at the N7 position of guanine (B1146940) residues, which is a highly nucleophilic site located in the major groove of the DNA double helix. This initial mono-adduct formation is a rapid process.

Sequence Selectivity

Studies have indicated a degree of sequence selectivity in DHM-induced DNA alkylation. There is a demonstrated preference for guanine residues within 5'-GG and 5'-GA sequences. This suggests that the local DNA sequence context can influence the reactivity of DHM.

Formation of DNA Crosslinks

The bifunctional nature of DHM enables it to react with a second nucleophilic site on DNA, leading to the formation of covalent crosslinks. These crosslinks can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as replication and transcription.

Some evidence also suggests that DHM can undergo rapid polymerization, forming larger structures capable of crosslinking multiple DNA fragments.

DHM_DNA_Crosslinking DHM This compound (DHM) DNA Duplex DNA DHM->DNA Alkylation Polymerization DHM Polymerization DHM->Polymerization Monoalkylation N7-Guanine Mono-adduct DNA->Monoalkylation MultipleCrosslinks Multiple DNA Fragment Crosslinking DNA->MultipleCrosslinks Crosslinking by Polymer Crosslinking Interstrand DNA Crosslink Monoalkylation->Crosslinking Second Alkylation Polymerization->MultipleCrosslinks

DHM-induced DNA Crosslinking Pathways.

Quantitative Analysis of DHM-Induced DNA Damage

The extent of DNA alkylation and crosslinking by DHM is dose-dependent. The following tables summarize quantitative data extracted from published studies.

Table 1: Dose-Dependent DNA Crosslinking by this compound

DHM Concentration (µM)DNA Fragment% Crosslinked DNA (Approximate)Reference
100375 bp pBR322 fragmentLow mobility bands observed
25035 bp pBR322 fragmentVisible crosslinking
75035 bp pBR322 fragmentSignificant increase in crosslinking

Note: The percentages are estimated from gel electrophoresis data presented in the cited literature.

Table 2: Sequence Preference of DHM-Induced Guanine Alkylation

DNA SequenceRelative Alkylation IntensityReference
5'-GGHigh
5'-GAHigh
Other G-containing sequencesLower

Note: Relative intensity is based on the analysis of sequencing gels from DMS footprinting experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHM-DNA interactions.

Synthesis of this compound

This compound can be synthesized from its parent alkaloid, monocrotaline, through dehydrogenation.

Materials:

  • Monocrotaline

  • o-Chloranil (tetrachloro-1,2-benzoquinone)

  • Anhydrous chloroform (B151607)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve monocrotaline in anhydrous chloroform under an inert atmosphere.

  • Add a solution of o-chloranil in anhydrous chloroform dropwise to the monocrotaline solution with stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically purified by chromatography on silica (B1680970) gel to yield this compound.

  • Due to its instability, DHM should be stored at -80°C and prepared in small batches as needed.

In Vitro DNA Alkylation Assay

This assay is used to determine the extent and sequence specificity of DHM-induced DNA alkylation.

Materials:

Procedure:

  • Incubate the 32P-end-labeled DNA (e.g., 10,000 cpm) with the desired concentration of DHM (e.g., 100 µM) in Tris-EDTA buffer at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Stop the reaction by ethanol (B145695) precipitation of the DNA.

  • Treat the modified DNA with 1 M piperidine at 90°C for 30 minutes to induce strand cleavage at the sites of N7-guanine alkylation.

  • Lyophilize the samples to remove the piperidine.

  • Resuspend the samples in formamide loading dye.

  • Analyze the DNA fragments by electrophoresis on a denaturing polyacrylamide sequencing gel.

  • Visualize the results by autoradiography.

DNA_Alkylation_Workflow Start Start: 32P-labeled DNA Incubation Incubate with DHM at 37°C Start->Incubation Precipitation Ethanol Precipitation Incubation->Precipitation Piperidine Piperidine Treatment (90°C) Precipitation->Piperidine Lyophilization Lyophilization Piperidine->Lyophilization Gel Denaturing PAGE Lyophilization->Gel Autoradiography Autoradiography Gel->Autoradiography End End: Analyze Cleavage Pattern Autoradiography->End

Workflow for In Vitro DNA Alkylation Assay.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Crosslinking

EMSA is used to detect the formation of high-molecular-weight DNA-DHM crosslinked complexes.

Materials:

  • 32P-end-labeled oligonucleotide duplex

  • This compound (DHM) solution

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol)

  • Non-denaturing polyacrylamide gel

Procedure:

  • Incubate the 32P-end-labeled oligonucleotide duplex with varying concentrations of DHM in the binding buffer at 37°C for a specified time (e.g., 1-2 hours).

  • Add loading dye to the reaction mixtures.

  • Separate the reaction products on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • The formation of DNA crosslinks is indicated by the appearance of bands with retarded mobility (shifted bands) compared to the free DNA probe.

DMS Footprinting Assay

This assay is used to identify the specific binding sites of DHM on a DNA fragment.

Materials:

  • 32P-end-labeled DNA fragment

  • This compound (DHM) solution

  • Dimethyl sulfate (B86663) (DMS)

  • DMS stop buffer

  • 1 M Piperidine

  • Formamide loading dye

  • Denaturing polyacrylamide gel

Procedure:

  • Incubate the 32P-end-labeled DNA with DHM as in the alkylation assay.

  • Treat the DNA-DHM complex with DMS. DMS methylates guanines at the N7 position that are not protected by DHM binding.

  • Stop the DMS reaction with a stop buffer.

  • Purify the DNA by ethanol precipitation.

  • Cleave the DNA at the methylated guanines using hot piperidine treatment.

  • Analyze the cleavage products on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder.

  • A "footprint" or region of protection from DMS cleavage indicates the binding site of DHM.

Conclusion

This compound is a potent genotoxic agent that exerts its effects through the alkylation of DNA, primarily at the N7 position of guanine, with a preference for 5'-GG and 5'-GA sequences. Its bifunctional nature allows for the formation of highly cytotoxic interstrand DNA crosslinks. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of pyrrolizidine alkaloid toxicity and for those in the field of drug development studying DNA-damaging agents. A thorough understanding of the molecular interactions between DHM and DNA is crucial for assessing the risks associated with PA exposure and for the potential development of therapeutic strategies to mitigate their harmful effects.

References

In Vivo Metabolism and Toxicokinetics of Dehydromonocrotaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole (B145914) (MCTP), is the principal toxic, electrophilic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (MCT).[1][2] Found in various plant species of the Crotalaria genus, MCT itself is not toxic but requires metabolic activation in the liver to exert its cytotoxic and genotoxic effects.[3][4][5] This guide provides an in-depth overview of the in vivo metabolism, toxicokinetics, and mechanisms of toxicity of this compound, intended for researchers, scientists, and professionals in drug development.

Metabolism of this compound

The metabolism of the parent compound, monocrotaline, is a critical determinant of its toxicity, as it leads to the formation of the highly reactive this compound. This biotransformation primarily occurs in the liver.

Bioactivation Pathway

Monocrotaline is converted to this compound by hepatic cytochrome P450 (CYP) enzymes. This process involves the oxidation of the pyrrolizidine ring, rendering it a potent alkylating agent. This bioactivation is the initial and essential step for the toxicity associated with monocrotaline exposure. This compound is highly electrophilic and readily reacts with cellular nucleophiles.

Detoxification Pathways

The primary route of detoxification for this compound is through conjugation with glutathione (B108866) (GSH), an endogenous antioxidant. This reaction, catalyzed by glutathione S-transferases, neutralizes the reactive nature of DHM, leading to the formation of a more water-soluble and excretable conjugate, 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GS-DHP). This conjugate is considered significantly less toxic. Studies have shown that depletion of hepatic GSH can lead to increased toxicity due to a higher amount of reactive pyrrolic metabolites being released from the liver.

G Metabolic Activation and Detoxification of Monocrotaline MCT Monocrotaline (MCT) (Pro-toxin) DHM This compound (DHM) (Reactive Electrophile) MCT->DHM   CYP450 Enzymes (Hepatic Bioactivation) Detox GSH Conjugate (7-GS-DHP) DHM->Detox   Glutathione (GSH) Conjugation (Detoxification) Adducts Cellular Macromolecule Adducts (e.g., Protein, DNA) DHM->Adducts   Reaction with Nucleophiles Toxicity Cellular Toxicity (e.g., Hepatotoxicity, Pneumotoxicity) Adducts->Toxicity

Metabolic pathway of Monocrotaline to this compound.

Toxicokinetics of this compound

Direct in vivo toxicokinetic studies on this compound are challenging due to its high reactivity and instability, leading to a very short half-life in biological systems. It is rapidly hydrolyzed or reacts with macromolecules near its site of formation. Therefore, the toxicokinetics are often inferred from studies of the parent compound, monocrotaline, and the distribution of its stable metabolites or adducts.

Absorption and Distribution

Following administration of monocrotaline, the parent compound is absorbed and transported to the liver, where it is metabolized to this compound. This compound can then enter systemic circulation. Both human plasma and red blood cells have been shown to act as carriers for MCT and its metabolites, including DHM. Red blood cells, in particular, play a role in transporting these reactive pyrroles from the liver to extrahepatic tissues like the lungs.

The distribution of bound pyrrolic metabolites provides insight into the target organs of this compound's toxicity. Studies in rats have quantified the concentration of these metabolites in various tissues 24 hours after administration of monocrotaline.

OrganConcentration of Bound Pyrrolic Metabolites (nmol/g tissue)
LiverHighest Concentration
LungIntermediate Concentration
KidneyIntermediate Concentration
HeartLower Concentration
BrainLower Concentration
Data from studies on rats administered monocrotaline (65 mg/kg, i.p.).
Elimination

The detoxification product, the glutathione conjugate of this compound, is more water-soluble and is expected to be eliminated through biliary or renal excretion.

Mechanisms of Toxicity

The toxicity of this compound is mediated by its ability to act as a potent alkylating agent, leading to widespread covalent binding to cellular macromolecules and subsequent cellular dysfunction.

Formation of Protein and DNA Adducts

As a bifunctional electrophile, this compound can react with nucleophilic groups (e.g., -SH, -NH2, -OH) on proteins and DNA. This adduction can disrupt protein structure and function, leading to enzyme inhibition and disruption of cellular processes. The formation of pyrrole-protein adducts is considered a key initiating event in the cytotoxicity of pyrrolizidine alkaloids. Furthermore, DHM can form DNA adducts and interstrand DNA-DNA crosslinks, contributing to its genotoxicity and carcinogenicity.

Mitochondrial Dysfunction

This compound has been shown to be a direct inhibitor of the mitochondrial respiratory chain. Specifically, it inhibits complex I (NADH oxidase) activity in a concentration-dependent manner. This inhibition leads to a dissipation of the mitochondrial membrane potential and a depletion of cellular ATP, ultimately contributing to cell injury and death, particularly in hepatocytes.

G Toxic Mechanisms of this compound DHM This compound (DHM) Adducts Protein & DNA Adducts DHM->Adducts Mito Mitochondrial Complex I Inhibition DHM->Mito Func_Loss Loss of Protein Function DNA Damage Adducts->Func_Loss ATP_Loss ATP Depletion Oxidative Stress Mito->ATP_Loss Toxicity Cellular Injury & Toxicity (e.g., Apoptosis, Necrosis) Func_Loss->Toxicity ATP_Loss->Toxicity

Logical flow of this compound's toxic mechanisms.

Experimental Protocols

This section details a representative experimental methodology for assessing the in vivo pneumotoxicity of this compound in a rat model.

In Vivo Pneumotoxicity Assessment in Rats

Objective: To determine the potential of this compound and its metabolites to induce pulmonary hypertension and lung injury in rats.

Animal Model: Male Sprague-Dawley rats.

Experimental Groups:

  • Control (vehicle)

  • Monocrotaline (MCT): 60 mg/kg, single injection

  • This compound (MCTP/DHM): 1 mg/kg, single injection

  • DHP-GSH (Glutathione conjugate): 12 or 24 mg/kg, single injection

  • DHP-Cys (Cysteine conjugate): 12 mg/kg, single injection

Procedure:

  • Dosing: Animals are administered a single injection of the respective compound.

  • Monitoring: Animals are monitored for a period of 3 weeks for signs of toxicity.

  • Hemodynamic Assessment: At the end of the study period, rats are anesthetized, and right ventricular pressure (RVP) is measured via catheterization to assess pulmonary hypertension.

  • Tissue Collection: Following hemodynamic measurements, the heart is excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) are dissected and weighed to determine the ventricular weight ratio (RV/LV+S), an indicator of right ventricular hypertrophy. Lung tissues are collected for histopathological analysis.

  • Histopathology: Lung tissue sections are stained and examined microscopically for alterations in pulmonary vasculature (e.g., arteriolar medial thickness, lumen diameter) and lung parenchyma.

Key Findings from such studies:

  • Both MCT and DHM cause significant increases in right ventricular pressure and the RV/(LV+S) ratio, indicating the development of pulmonary hypertension and right ventricular hypertrophy.

  • DHM-treated rats show marked alterations in pulmonary vasculature, including increased arteriolar medial thickness.

  • The glutathione (DHP-GSH) and cysteine (DHP-Cys) conjugates of the reactive pyrrole do not cause detectable changes in pulmonary circulation or lung structure at the doses tested, confirming their role as detoxification products.

G Experimental Workflow for In Vivo Pneumotoxicity start Animal Acclimatization (Sprague-Dawley Rats) grouping Grouping & Randomization start->grouping dosing Single Compound Administration (e.g., MCT, DHM, Conjugates) grouping->dosing monitoring 3-Week Observation Period dosing->monitoring assessment Terminal Assessment (Anesthesia) monitoring->assessment rvp Right Ventricular Pressure (RVP) Measurement assessment->rvp tissue Heart & Lung Tissue Collection assessment->tissue end Data Analysis & Conclusion rvp->end weights Ventricular Weight Ratio (RV/LV+S) Calculation tissue->weights histo Lung Histopathology tissue->histo weights->end histo->end

Workflow for assessing this compound pneumotoxicity.

References

Dehydromonocrotaline: A Technical Guide to its Historical Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole, is the principal toxic metabolite of monocrotaline (MCT), a macrocyclic pyrrolizidine (B1209537) alkaloid found in plants of the Crotalaria genus. The bioactivation of the relatively inert parent compound, monocrotaline, to the highly reactive electrophile, this compound, is a critical event in the pathogenesis of monocrotaline-induced toxicity, which primarily targets the liver and lungs. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, its physicochemical properties, and the key experimental methodologies used to elucidate its mechanisms of action.

Historical Discovery and Isolation

The journey to understanding the toxicity of pyrrolizidine alkaloids is a multi-decade narrative, with the identification of their reactive metabolites being a pivotal chapter. In the mid-20th century, researchers like A. R. Mattocks and C. C. J. Culvenor were instrumental in elucidating the mechanisms behind the bioactivation of these compounds.

It was established that the hepatotoxicity of pyrrolizidine alkaloids was dependent on their metabolism in the liver. Early work focused on the hypothesis that the formation of pyrrolic esters, or dehydropyrrolizidine alkaloids, was the key to their toxic action. This compound was identified as the highly reactive, bifunctional alkylating agent formed from the metabolic dehydrogenation of monocrotaline by hepatic microsomal enzymes. This discovery was crucial as it shifted the focus from the parent alkaloids to their metabolic products as the true toxic agents.

The initial isolation of this compound was a significant challenge due to its high reactivity and instability. Early methods for its preparation involved the chemical dehydrogenation of monocrotaline, a process that allowed for the generation of sufficient quantities for toxicological and mechanistic studies.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23291-96-5[1][2]
Molecular Formula C₁₆H₂₁NO₆[1][2]
Molecular Weight 323.34 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point >97 °C (decomposes)
Solubility Slightly soluble in Chloroform and Methanol

Table 2: Toxicological Data for this compound

ParameterSpecies/SystemValueReference
LD50 (Lethal Dose, 50%) Rat (intraperitoneal)~20-30 mg/kg
IC50 (Complex I Inhibition) Isolated rat liver mitochondria62.06 µM
Effective Dose (Pulmonary Hypertension) Rat2.5 - 3.5 mg/kg

Experimental Protocols

Chemical Synthesis of this compound (Dehydrogenation of Monocrotaline)

This protocol is based on the methods developed for the chemical synthesis of pyrrolic esters from their parent pyrrolizidine alkaloids.

Principle: Monocrotaline is dehydrogenated to form the pyrrolic ring structure of this compound. This is typically achieved using a chemical oxidizing agent.

Materials:

  • Monocrotaline

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Dehydrogenating agent (e.g., manganese dioxide, o-chloranil)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve monocrotaline in an anhydrous solvent under an inert atmosphere.

  • Add the dehydrogenating agent to the solution in a stepwise manner while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator, maintaining a low temperature to minimize degradation of the product.

  • The resulting crude this compound can be further purified by chromatography if necessary, although its high reactivity makes this challenging.

In Vitro DNA Cross-linking Assay

This protocol outlines a general method to assess the ability of this compound to cross-link DNA.

Principle: this compound, as a bifunctional alkylating agent, can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of interstrand or intrastrand cross-links. This can be detected by changes in the electrophoretic mobility of the DNA.

Materials:

  • This compound solution

  • Purified DNA (e.g., plasmid DNA, oligonucleotides)

  • Incubation buffer (e.g., Tris-EDTA buffer, pH 7.4)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide, SYBR Green)

  • DNA loading dye

Procedure:

  • Incubate the purified DNA with varying concentrations of this compound in the incubation buffer at 37°C for a defined period.

  • Include a control sample with DNA and buffer only.

  • Stop the reaction by adding a quenching agent or by placing the samples on ice.

  • Add DNA loading dye to each sample.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The formation of DNA cross-links will result in a decrease in the mobility of the DNA, leading to bands that migrate slower than the control DNA. High molecular weight aggregates may also be observed at the top of the gel.

Mitochondrial Permeability Transition (MPT) Assay

This protocol describes a method to evaluate the induction of the mitochondrial permeability transition by this compound in isolated mitochondria.

Principle: The mitochondrial permeability transition is the opening of a non-specific pore in the inner mitochondrial membrane, leading to mitochondrial swelling and collapse of the membrane potential. This can be measured spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer

  • This compound solution

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Suspend the isolated mitochondria in the respiration buffer in a cuvette.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm.

  • Add a pulse of CaCl₂ to induce a slight, reversible mitochondrial swelling.

  • Add this compound to the cuvette and continue to monitor the absorbance.

  • A significant and sustained decrease in absorbance following the addition of this compound indicates the induction of the mitochondrial permeability transition pore opening.

  • Control experiments should be performed without this compound and with known inducers or inhibitors of the MPT pore.

Signaling Pathways and Mechanisms of Action

Metabolic Activation and DNA Alkylation

The toxicity of monocrotaline is initiated by its metabolic activation in the liver by cytochrome P450 enzymes to form this compound. This highly electrophilic pyrrolic ester can then travel via the bloodstream to target organs, primarily the lungs, where it exerts its toxic effects. As a bifunctional alkylating agent, this compound can react with cellular nucleophiles, most notably DNA. It forms covalent adducts and cross-links within and between DNA strands, leading to inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis or necrosis.

Metabolic_Activation_and_DNA_Alkylation MCT Monocrotaline CYP450 Hepatic Cytochrome P450 MCT->CYP450 Metabolism DHM This compound (Reactive Electrophile) CYP450->DHM Dehydrogenation DNA Cellular DNA DHM->DNA Alkylation Adducts DNA Adducts and Cross-links DNA->Adducts Damage Toxicity Cellular Toxicity (Apoptosis/Necrosis) Adducts->Toxicity

Caption: Metabolic activation of Monocrotaline and subsequent DNA damage.

Mitochondrial Toxicity Pathway

This compound also directly targets mitochondria, contributing significantly to its cytotoxic effects. It has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (MPTP), a critical event that leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, thereby triggering the intrinsic pathway of apoptosis.

Mitochondrial_Toxicity_Pathway DHM This compound ComplexI Mitochondrial Complex I DHM->ComplexI Inhibition MPTP MPTP Opening DHM->MPTP Induction ATP Decreased ATP Production ComplexI->ATP ROS Increased ROS ComplexI->ROS MitoSwelling Mitochondrial Swelling MPTP->MitoSwelling CytoC Cytochrome c Release MPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: this compound-induced mitochondrial dysfunction pathway.

Conclusion

The discovery and characterization of this compound as the reactive metabolite of monocrotaline have been fundamental to understanding the toxicology of pyrrolizidine alkaloids. This technical guide has provided a concise overview of the historical context, key physicochemical and toxicological data, and essential experimental protocols for studying this important molecule. The elucidation of its mechanisms of action, including DNA alkylation and mitochondrial toxicity, continues to be an active area of research with implications for human and animal health, as well as for the development of potential therapeutic strategies to mitigate its toxic effects.

References

Dehydromonocrotaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydromonocrotaline (DHM), a pyrrolizidine (B1209537) alkaloid metabolite of monocrotaline (B1676716). This document consolidates key chemical and biological data, outlines detailed experimental protocols, and presents visual representations of associated signaling pathways to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a critical compound for studying the toxic mechanisms of pyrrolizidine alkaloids, which are found in numerous plant species and are known contaminants in herbal remedies and food supplies. Understanding its properties is crucial for toxicology and pharmacology.

PropertyValueReference
CAS Number 23291-96-5[1][2]
Molecular Formula C₁₆H₂₁NO₆[1][2]
Molecular Weight 323.34 g/mol [1]
Appearance Off-white to pale yellow solid
Purity ≥90%
Solubility Slightly soluble in Chloroform and Methanol
Alternate Names Monocrotaline Pyrrole, 3,8-Dithis compound

Biological Activity and Mechanism of Action

This compound is recognized as the primary toxic metabolite of monocrotaline, exerting its effects primarily through its action as a potent alkylating agent. This reactivity leads to the formation of covalent adducts with cellular macromolecules, including DNA and proteins.

The key toxicological effects of DHM include:

  • Hepatotoxicity: It is a potent hepatotoxin, contributing to liver damage.

  • Pulmonary Toxicity: DHM is implicated in the development of pulmonary arterial hypertension (PAH).

  • Genotoxicity: As an alkylating agent, it reacts with DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks, which can be carcinogenic.

The mechanism of action of DHM involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction with DNA can disrupt replication and transcription, leading to cytotoxicity and mutagenesis.

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize this compound from its parent compound, monocrotaline.

Materials:

  • Monocrotaline

  • Dehydrogenating agent (e.g., manganese dioxide)

  • Anhydrous solvent (e.g., chloroform)

  • Inert gas (e.g., argon or nitrogen)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

  • Rotary evaporator

Protocol:

  • Dissolve monocrotaline in an appropriate anhydrous solvent under an inert atmosphere.

  • Add a suitable dehydrogenating agent in a stoichiometric excess.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

  • Upon completion, filter the reaction mixture to remove the dehydrogenating agent.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by preparative HPLC using a C18 column. A typical gradient could be from 20% to 80% acetonitrile in water with 0.1% trifluoroacetic acid over 30 minutes.

  • Collect the fractions containing the purified this compound and confirm the identity and purity by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain this compound as a solid.

In Vitro DNA Alkylation Assay

Objective: To assess the DNA alkylating potential of this compound.

Materials:

  • Purified this compound

  • Calf thymus DNA or a specific oligonucleotide sequence

  • Incubation buffer (e.g., Tris-HCl, pH 7.4)

  • Ethanol (B145695)

  • Spectrophotometer or fluorometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a microcentrifuge tube, mix the DNA solution with varying concentrations of this compound in the incubation buffer.

  • Incubate the mixture at 37°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Stop the reaction by adding cold ethanol to precipitate the DNA.

  • Centrifuge the mixture to pellet the DNA and wash the pellet with 70% ethanol to remove any unreacted this compound.

  • Resuspend the DNA pellet in a suitable buffer.

  • Analyze the extent of DNA alkylation using techniques such as UV-Vis spectroscopy (to observe changes in the DNA absorption spectrum), fluorescence spectroscopy (if using fluorescently labeled DNA), or by enzymatic digestion followed by HPLC-MS analysis to identify specific DNA adducts.

Cell-Based Toxicity Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., human pulmonary artery endothelial cells - HPAECs).

Materials:

  • HPAECs or other suitable cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve DHM).

  • Incubate the cells for 24, 48, or 72 hours.

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of Smad Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation of Smad proteins in a target cell line.

Materials:

  • Target cell line (e.g., HPAECs)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-Smad2, total Smad2, phospho-Smad3, and total Smad3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat the cells with this compound at various concentrations and for different time points.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Signaling Pathways and Logical Relationships

The toxicity of this compound, particularly in the context of pulmonary hypertension, is linked to its impact on specific signaling pathways. The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which converge on the Smad family of transcription factors, are critically involved.

This compound-Induced DNA Damage and Cellular Response

Dehydromonocrotaline_DNA_Damage DHM This compound DNA Cellular DNA DHM->DNA Alkylates DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts Replication_Stress Replication Stress DNA_Adducts->Replication_Stress DNA_Damage_Response DNA Damage Response (ATM/ATR) Replication_Stress->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Workflow of this compound-induced DNA damage and subsequent cellular responses.

TGF-β/BMP Signaling Pathway Perturbation by this compound

DHM_TGF_BMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylates BMPR BMP Receptor pSmad158 p-Smad1/5/8 BMPR->pSmad158 Phosphorylates Smad_Complex Smad Complex (p-Smad2/3/4 or p-Smad1/5/8/4) pSmad23->Smad_Complex pSmad158->Smad_Complex Smad4_cyto Smad4 Smad4_cyto->Smad_Complex Binds to Gene_Expression Altered Gene Expression (e.g., Endothelial Dysfunction, Proliferation, Fibrosis) Smad_Complex->Gene_Expression Regulates DHM This compound DHM->TGFBR Perturbs DHM->BMPR Perturbs TGFB TGF-β TGFB->TGFBR Activates BMP BMP BMP->BMPR Activates

Caption: Overview of this compound's impact on the TGF-β/BMP signaling pathways.

References

The Biosynthesis of Dehydromonocrotaline: A Technical Guide to a Critical Bioactivation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) into its reactive and toxic metabolite, dehydromonocrotaline (also known as monocrotaline pyrrole). Understanding this bioactivation is critical for toxicological studies and the development of therapeutic strategies to mitigate the cellular damage induced by monocrotaline exposure, which is linked to conditions such as pulmonary arterial hypertension and veno-occlusive liver disease.

Executive Summary

Monocrotaline, a naturally occurring phytotoxin, is metabolically inert until it undergoes bioactivation in the liver. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, which convert monocrotaline into the highly reactive electrophile, this compound. This metabolite is responsible for the observed cytotoxicity and organ damage. This guide details the enzymatic conversion, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

The Bioactivation Pathway: From Monocrotaline to a Reactive Pyrrole (B145914)

The conversion of monocrotaline to this compound is a critical dehydrogenation reaction. This metabolic activation occurs predominantly in the liver and is a prerequisite for monocrotaline's toxicity.[1][2] The resulting this compound is a reactive pyrrolic ester that can act as a potent alkylating agent, readily binding to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and injury.[3]

The key enzymatic players in this biotransformation are members of the cytochrome P450 superfamily. Specifically, CYP3A has been identified as the predominant enzyme responsible for this bioactivation in rats.[1] Studies have also implicated CYP2A6 and CYP2E1 in the metabolic activation of monocrotaline in both rat and human liver microsomes.[4]

Following its formation in the liver, this compound is transported via the bloodstream, often bound to red blood cells, to target organs, most notably the lungs, where it exerts its toxic effects on the pulmonary vasculature. The body possesses detoxification mechanisms for this compound, primarily through hydrolysis and conjugation with glutathione (B108866) (GSH), which lead to the formation of less toxic, water-soluble compounds that can be excreted.

cluster_liver Hepatocyte cluster_transport Bloodstream cluster_target Target Cell (e.g., Pulmonary Endothelium) MCT Monocrotaline CYP3A4 CYP3A4 MCT->CYP3A4 Dehydrogenation DHM This compound (Monocrotaline Pyrrole) Detox Detoxification (Hydrolysis, GSH Conjugation) DHM->Detox DHM_blood This compound DHM->DHM_blood CYP3A4->DHM Excreted Excreted Metabolites Detox->Excreted DHM_target This compound DHM_blood->DHM_target Macromolecules Cellular Macromolecules (DNA, Proteins) DHM_target->Macromolecules Alkylation Toxicity Cellular Injury & Toxicity Macromolecules->Toxicity

Figure 1: Biosynthesis and Bioactivity of this compound.

Quantitative Data

The enzymatic conversion of monocrotaline to this compound can be quantified to understand the efficiency of this bioactivation. The following table summarizes the kinetic parameters for the metabolic clearance of monocrotaline by rat liver microsomes.

ParameterValueUnitsReference
Vmax0.09 ± 0.01nmol/min/mg protein
Km38 ± 10µM
kcat (Vmax/Km)2.4µL/min/mg protein
Table 1: Kinetic Parameters for Monocrotaline Conversion in Rat Liver Microsomes

In vivo studies in rats are commonly used to investigate the toxic effects of monocrotaline. The following table provides typical dosage and resulting physiological changes.

Animal ModelDosageRoute of AdministrationKey Pathological FindingTime to OnsetReference
Rat60mg/kgRight Ventricular Hypertrophy~2 weeks
Rat60mg/kgRight Ventricular Failure~4-5 weeks
Rat50-60mg/kgSelective Pulmonary Vascular Lesion3 weeks
Table 2: In Vivo Monocrotaline Dosing and Pathological Outcomes in Rats

Experimental Protocols

In Vitro Assay for Monocrotaline Metabolism

This protocol outlines the general procedure for assessing the conversion of monocrotaline to this compound using rat liver microsomes.

1. Preparation of Microsomes:

  • Isolate liver microsomes from rats according to standard differential centrifugation methods.

  • Determine the protein concentration of the microsomal preparation using a suitable method (e.g., Bradford assay).

2. Incubation Mixture:

  • In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Phosphate buffer (pH 7.4)

    • An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

    • Rat liver microsomes (typically 0.5-1.0 mg/mL protein)

    • Monocrotaline (at various concentrations to determine kinetic parameters, e.g., 1-100 µM)

3. Reaction:

  • Pre-incubate the mixture without monocrotaline for 5 minutes at 37°C.

  • Initiate the reaction by adding monocrotaline.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

4. Analysis:

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the presence of this compound and the remaining monocrotaline using HPLC-MS/MS.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate & Quantify Rat Liver Microsomes Mix Combine Microsomes, Buffer, & NADPH System Microsomes->Mix Reagents Prepare Reaction Buffer & NADPH System Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate AddMCT Add Monocrotaline to Initiate Reaction PreIncubate->AddMCT Incubate Incubate at 37°C AddMCT->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge HPLC Analyze Supernatant by HPLC-MS/MS Centrifuge->HPLC

Figure 2: Experimental Workflow for In Vitro Monocrotaline Metabolism Assay.
Spectrophotometric Detection of Pyrrole-Protein Adducts (Modified Mattock's Method)

This method is used to quantify the amount of this compound that has covalently bound to tissue proteins.

1. Tissue Homogenization:

  • Homogenize a known weight of liver tissue (e.g., 1 g) in acetone (B3395972).

  • Centrifuge to pellet the protein and discard the supernatant.

2. Washing:

  • Resuspend the pellet in acetone and centrifuge again. Repeat this washing step multiple times to remove unbound compounds.

  • Dry the final protein pellet.

3. Colorimetric Reaction:

  • Resuspend the dried pellet in a solution containing Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).

  • Incubate at a specific temperature and for a set time to allow for color development. The pyrrole adducts will react with the Ehrlich's reagent to produce a colored product.

4. Spectrophotometry:

  • Centrifuge the mixture to pellet any remaining solids.

  • Measure the absorbance of the supernatant at 562 nm and 625 nm. The reading at 625 nm is used to correct for background absorbance.

  • Calculate the adjusted absorbance (A) using the formula: A = 1.1 × (A562 − A625).

  • The concentration of pyrrole-protein adducts can be calculated using the Beer-Lambert law and a molar absorptivity of 60,000 M-1cm-1.

HPLC-MS/MS Analysis of Monocrotaline and Metabolites

This is a highly sensitive and specific method for the simultaneous quantification of monocrotaline and its metabolites.

1. Sample Preparation:

  • For plasma samples, perform a protein precipitation step (e.g., with acetonitrile).

  • For reaction mixtures, follow the termination and centrifugation steps as described in Protocol 4.1.

  • For tissue samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

2. Chromatographic Separation:

  • Use a reverse-phase C18 column.

  • Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

3. Mass Spectrometric Detection:

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for monocrotaline, this compound, and any other relevant metabolites (e.g., monocrotaline N-oxide). This provides high specificity and sensitivity.

Conclusion

The biosynthesis of this compound from monocrotaline is a pivotal event in the toxicology of this pyrrolizidine alkaloid. The hepatic cytochrome P450-mediated conversion produces a highly reactive metabolite that is central to the pathogenesis of monocrotaline-induced organ damage. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate this critical bioactivation pathway further, aiding in the development of models for toxicity screening and the exploration of potential therapeutic interventions.

References

Understanding the Electrophilic Nature of Dehydromonocrotaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dehydromonocrotaline (DHM), the primary toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a potent electrophile responsible for significant cellular damage. This document provides a comprehensive technical overview of the electrophilic characteristics of DHM. It details the metabolic activation pathway from its parent compound, its reactivity with biological nucleophiles such as DNA and proteins, and the subsequent toxicological consequences. This guide consolidates quantitative data on adduct formation and cytotoxicity, presents detailed experimental protocols for studying DHM, and utilizes visualizations to elucidate key mechanistic and experimental pathways, serving as a critical resource for professionals in toxicology and drug development.

Introduction: The Pyrrolizidine Alkaloid Threat

Pyrrolizidine alkaloids (PAs) are a class of phytotoxins found in thousands of plant species worldwide. While inert in their native form, many PAs, including monocrotaline (MCT), are converted into highly reactive metabolites in the liver.[1] The toxicity of MCT is almost entirely attributable to its metabolic activation to this compound (DHM), also known as monocrotaline pyrrole (B145914) (MCTP).[2][3] DHM is a highly electrophilic pyrrolic ester, enabling it to readily react with and form covalent adducts with nucleophilic centers in crucial biological macromolecules.[4][5] This reactivity is the initiating mechanism for the cellular damage, genotoxicity, and organ toxicity—primarily hepatotoxicity and pneumotoxicity—associated with MCT exposure. Understanding the fundamental electrophilic nature of DHM is paramount for assessing its toxicological risk and developing potential therapeutic interventions.

Metabolic Activation and Detoxification

The transformation of the non-toxic monocrotaline into the reactive electrophile DHM is a critical event mediated by hepatic enzymes. This bioactivation is counterbalanced by cellular detoxification mechanisms.

Bioactivation Pathway

Monocrotaline is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, which convert it into the chemically unstable and highly reactive DHM. This metabolite is sufficiently stable to be transported via the bloodstream to extrahepatic tissues like the lungs, where it exerts its toxic effects. The presence of two electrophilic sites on the DHM molecule makes it a bifunctional alkylating agent, capable of cross-linking cellular nucleophiles.

Metabolic_Activation_of_Monocrotaline MCT Monocrotaline (MCT) (Non-toxic Precursor) Liver Liver MCT->Liver Ingestion/Administration DHM This compound (DHM) (Reactive Electrophile) Liver->DHM Metabolism (CYP3A4) Detox Detoxification DHM->Detox Toxicity Cellular Toxicity DHM->Toxicity Conjugates GSH Conjugates (Excreted) Detox->Conjugates Conjugation Adducts Macromolecular Adducts Toxicity->Adducts Covalent Bonding GSH Glutathione (B108866) (GSH) GSH->Detox Nucleophiles Biological Nucleophiles (DNA, Proteins) Nucleophiles->Toxicity

Caption: Metabolic activation of monocrotaline to DHM and subsequent pathways.
Detoxification by Glutathione Conjugation

The primary route for detoxifying DHM is through its conjugation with glutathione (GSH), a potent intracellular nucleophile. This reaction, often catalyzed by glutathione S-transferases (GSTs), forms stable, water-soluble GSH-conjugates that can be readily excreted. Depletion of cellular GSH stores can exacerbate DHM-induced toxicity by increasing the proportion of the metabolite available to react with other critical cellular targets.

Reactivity with Biological Nucleophiles

The high electrophilicity of DHM drives its reactions with various nucleophilic sites within the cell, leading to the formation of stable covalent adducts. These adducts disrupt the normal function of macromolecules and trigger toxic cellular responses.

DNA Adduct Formation and Genotoxicity

DHM is a known genotoxic agent that directly damages DNA. As a bifunctional electrophile, it can alkylate DNA bases and form both mono-adducts and DNA-DNA cross-links.

  • Site of Alkylation : The primary target for DHM on DNA is the N7 position of guanine (B1146940) residues. It displays a sequence preference, favoring reactions with guanines in 5'-GG and 5'-GA sequences.

  • Cross-Linking : Its ability to react at two positions allows DHM to form heat- and alkali-stable interstrand DNA cross-links. This type of damage is particularly cytotoxic as it prevents DNA strand separation, thereby blocking replication and transcription.

Caption: Mechanism of DHM-induced DNA interstrand cross-linking.
Protein Adduct Formation

Proteins are abundant targets for DHM. The formation of protein-xenobiotic adducts can lead to loss of protein function, enzyme inhibition, and the triggering of cellular stress responses.

  • Target Residues : DHM preferentially reacts with "soft" nucleophiles in proteins. The most common targets are the highly nucleophilic thiolate groups (RS⁻) of cysteine residues. Other residues like lysine (B10760008) and histidine can also be targeted.

  • Toxicological Consequences : Adduction of specific proteins can have profound effects. For example, DHM adduction to the protein galectin-1 has been shown to induce apoptosis in human pulmonary artery endothelial cells, marked by increased caspase-3 activation. Furthermore, DHM exposure, regardless of direct reactive oxygen species (ROS) generation, induces the Nrf2-mediated stress response pathway, a key cellular defense against electrophilic and oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and toxicity of monocrotaline and its metabolite, this compound.

Table 1: Cytotoxicity Data

Compound Cell Line Assay Endpoint Value Reference
Monocrotaline Human Pulmonary Artery Endothelial Cells (HPAEC) Apoptosis Caspase-3 Activation Significant increase vs. control
DHM-Galectin-1 Adduct Human Pulmonary Artery Endothelial Cells (HPAEC) Apoptosis Caspase-3 Activation Significant increase vs. galectin-1

| DHM-Galectin-1 Adduct | Human Bronchial Epithelial Cells | Apoptosis | Annexin V Staining | Significant increase vs. galectin-1 | |

Table 2: DNA Adduct Formation Profile

Agent DNA Source Primary Adduct Site Sequence Preference Cross-linking Reference
This compound (DHM) Plasmid DNA N7-Guanine 5'-GG, 5'-GA Yes (Multiple fragments)

| Dehydroriddelliine (DHR) | Calf Thymus DNA | N2-Deoxyguanosine | 5'-CG | Yes |, |

Experimental Protocols

This section provides outlines for key experimental procedures used to study the electrophilic properties of DHM.

Protocol: In Vitro Metabolic Activation of Monocrotaline

Objective: To generate this compound from monocrotaline using a liver microsomal fraction.

Materials:

  • Rat liver microsomes (from phenobarbital-induced rats for higher CYP activity)

  • Monocrotaline (MCT)

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ehrlich's reagent (for colorimetric detection of pyrroles)

Methodology:

  • Prepare a reaction mixture containing rat liver microsomes (approx. 1-2 mg protein/mL) in potassium phosphate buffer.

  • Add the NADPH regenerating system to the mixture.

  • Initiate the reaction by adding monocrotaline to the desired final concentration (e.g., 1 mM).

  • Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetone (B3395972) or by boiling to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant, containing DHM, can be used for subsequent experiments or quantified.

  • Quantification: Mix an aliquot of the supernatant with Ehrlich's reagent. Measure the absorbance at ~565 nm. The concentration of DHM can be determined using a standard curve prepared with a known pyrrole standard. (Protocol adapted from principles described in)

Protocol: Analysis of DHM-DNA Adducts by ³²P-Postlabeling

Objective: To detect and quantify DNA adducts formed by DHM.

Materials:

  • DNA sample (previously incubated with DHM)

  • Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide Kinase

  • [γ-³²P]ATP

  • Thin Layer Chromatography (TLC) plates

  • Ammonium formate (B1220265) and urea-based solvent systems for TLC

Methodology:

  • DNA Digestion: Digest the DHM-adducted DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Treat the digest with nuclease P1 to dephosphorylate normal (unadducted) nucleotides to nucleosides, leaving the more resistant adducts as 3'-mononucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with radioactive phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification: Expose the TLC plates to a phosphor screen or X-ray film. Adduct spots are detected by autoradiography and can be quantified by excising the spots and measuring radioactivity via scintillation counting or by phosphorimaging analysis. (Protocol adapted from principles described in)

Adduct_Analysis_Workflow start DHM-Adducted DNA Sample digest Step 1: Enzymatic Digestion (MN/SPD) start->digest enrich Step 2: Adduct Enrichment (Nuclease P1) digest->enrich labeling Step 3: 32P-Postlabeling (T4 Kinase, [γ-32P]ATP) enrich->labeling separate Step 4: Multi-dimensional TLC Separation labeling->separate quantify Step 5: Autoradiography & Quantification separate->quantify end Adduct Profile & Levels quantify->end

Caption: Experimental workflow for ³²P-postlabeling analysis of DNA adducts.

Conclusion

This compound is a bifunctional, highly electrophilic metabolite that is central to the toxicity of its parent compound, monocrotaline. Its propensity to form covalent adducts with critical cellular macromolecules, particularly DNA and proteins, initiates a cascade of events including genotoxicity, disruption of protein function, and the induction of cellular stress and apoptotic pathways. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers investigating the mechanisms of pyrrolizidine alkaloid toxicity and for professionals involved in the safety assessment of xenobiotics. Further research into identifying specific protein targets and elucidating the downstream consequences of adduct formation will continue to enhance our understanding of this potent electrophile.

References

Dehydromonocrotaline (DHM) Reactivity with Cellular Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dehydromonocrotaline (DHM) is the principal toxic metabolite of the pyrrolizidine (B1209537) alkaloid, monocrotaline (B1676716). Produced in the liver via cytochrome P450-mediated oxidation, DHM is a highly reactive, bifunctional electrophile. Its toxicity is fundamentally linked to its ability to form covalent adducts with cellular nucleophiles, primarily DNA, proteins, and glutathione (B108866). This adduction leads to a cascade of detrimental cellular events, including genotoxicity, cytotoxicity, and organ damage. This technical guide provides an in-depth examination of DHM's reactivity, summarizing key quantitative data, detailing essential experimental protocols for its study, and visualizing the core metabolic and toxicological pathways. The content is tailored for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide.[1][2] Monocrotaline (MCT) is a prominent PA known for its potent hepatotoxicity and its ability to induce pulmonary hypertension in animal models.[3][4] The parent alkaloid, MCT, is chemically stable and not directly toxic.[1] Its toxicity is contingent upon metabolic activation, a process that occurs primarily in the liver. Hepatic cytochrome P450 (CYP) enzymes oxidize MCT to its pyrrolic derivative, this compound (DHM), also referred to as monocrotaline pyrrole (B145914) (MCTP).

DHM is a highly electrophilic molecule with two sites available for alkylation, rendering it a potent bifunctional alkylating agent. This reactivity is the cornerstone of its biological action, enabling it to form covalent bonds with a variety of endogenous nucleophiles. The primary targets include DNA, leading to mutations and cross-linking; proteins, leading to enzyme inhibition and functional disruption; and the tripeptide glutathione (GSH), a key player in cellular detoxification. The balance between DHM's formation and its detoxification via GSH conjugation is a critical determinant of cellular and organ-level toxicity.

Metabolic Activation and Detoxification

The bioactivation of MCT is a prerequisite for its toxicity. This process is counterbalanced by a crucial detoxification pathway involving glutathione.

  • Metabolic Activation: In the liver, CYP enzymes catalyze the dehydrogenation of MCT to form the reactive pyrrole, DHM. This conversion transforms a stable, non-toxic molecule into a potent, short-lived electrophile capable of causing local (hepatic) and extrahepatic damage.

  • Detoxification by Glutathione Conjugation: Glutathione (GSH), a ubiquitous cellular antioxidant and nucleophile, plays a central role in neutralizing DHM. The thiol group of GSH can attack one of the electrophilic centers of DHM, forming a stable, more water-soluble conjugate known as 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP). This conjugate is significantly less toxic and can be readily excreted. Depletion of hepatic GSH stores leads to a marked increase in DHM-mediated toxicity, as more of the reactive metabolite becomes available to bind to critical macromolecules like proteins and DNA.

cluster_activation Toxification Pathway cluster_detox Detoxification Pathway MCT Monocrotaline (MCT) (Inactive Pro-toxin) DHM This compound (DHM) (Reactive Electrophile) MCT->DHM Bioactivation (CYP450) DHM->p1 MACRO Cellular Macromolecules (DNA, Proteins) ADDUCTS Macromolecule Adducts (Damage) MACRO->ADDUCTS GSH Glutathione (GSH) (Nucleophile) CONJUGATE GSDHP Conjugate (Excretion) GSH->CONJUGATE p1->ADDUCTS Alkylation p1->CONJUGATE Conjugation start Isolate DNA/Protein from DHM-exposed sample digest Enzymatic Digestion (e.g., Nucleases, Proteases) start->digest separate UPLC Separation (Reversed-Phase C18 Column) digest->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1: Full Scan (Detect Precursor Ions) ionize->ms1 ms2 MS2: Fragmentation (CID) (Scan for Neutral Loss of Deoxyribose) ms1->ms2 ms3 MS3: Further Fragmentation (Structure Elucidation) ms2->ms3 end Adduct Identification & Quantification ms3->end cluster_targets Cellular Targets cluster_damage Primary Damage cluster_response Cellular Response DHM This compound (DHM) DNA DNA DHM->DNA PROTEIN Proteins (e.g., Mitochondrial Complex I) DHM->PROTEIN DNA_ADDUCTS DNA Adducts & Crosslinks DNA->DNA_ADDUCTS PROT_ADDUCTS Protein Adducts & Enzyme Inhibition PROTEIN->PROT_ADDUCTS DDR DNA Damage Response (DDR) DNA_ADDUCTS->DDR MITO Mitochondrial Dysfunction PROT_ADDUCTS->MITO APOP Apoptosis / Necrosis DDR->APOP Severe Damage ATP ATP Depletion & ROS Generation MITO->ATP ATP->APOP TOX Cytotoxicity & Genotoxicity APOP->TOX

References

Methodological & Application

Application Notes and Protocols for Inducing Pulmonary Hypertension in Rats with Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Inducing Pulmonary Hypertension in Rats using Monocrotaline (B1676716) to study the effects of its active metabolite, Dehydromonocrotaline.

This document provides a detailed protocol for inducing pulmonary hypertension (PH) in rats using monocrotaline (MCT). MCT is a pyrrolizidine (B1209537) alkaloid that, once administered, is metabolized in the liver by cytochrome P450 enzymes into its active, toxic metabolite, this compound (DMCT), also known as monocrotaline pyrrole (B145914) (MCTP).[1][2] It is this metabolite that causes endothelial cell injury in the pulmonary vasculature, leading to the development of PH.[1] Therefore, the administration of MCT is the established and widely used method to study DMCT-induced pulmonary hypertension in rats.[3][4]

The MCT-induced rat model is favored for its simplicity, reproducibility, and affordability in recapitulating many key features of human pulmonary arterial hypertension (PAH), including increased pulmonary vascular resistance, right ventricular hypertrophy, and eventual right heart failure. This model is a valuable tool for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.

This protocol outlines the standard single-dose administration of MCT, which typically results in the development of significant pulmonary hypertension within 3 to 4 weeks. Also included are key experimental procedures for assessing the development and severity of the disease.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Weight: 180-200 g at the start of the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an institutional animal care and use committee.

Materials
  • Monocrotaline (MCT) (Sigma-Aldrich or other reputable supplier)

  • 0.5 N HCl

  • 0.5 N NaOH

  • Sterile water for injection

  • Syringes and needles (25-27 gauge)

  • Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Equipment for hemodynamic measurement (pressure transducer, catheter)

  • Echocardiography system with a high-frequency probe

  • Dissection tools

  • Formalin (10%) for tissue fixation

  • Paraffin wax for embedding

  • Stains for histology (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Preparation of Monocrotaline Solution
  • Dissolve monocrotaline in 0.5 N HCl to a concentration of 200 mg/ml.

  • Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.

  • Dilute the neutralized solution with sterile water to a final concentration of 60 mg/ml.

  • The solution should be prepared fresh on the day of injection.

Induction of Pulmonary Hypertension
  • Weigh each rat to determine the precise volume of MCT solution to be administered.

  • Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dosage of 60 mg/kg body weight.

  • A control group of rats should be injected with an equivalent volume of the vehicle (neutralized saline solution).

  • Monitor the animals daily for clinical signs of distress, including dyspnea, lethargy, and weight loss.

Assessment of Pulmonary Hypertension (3-4 weeks post-injection)
  • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane or ketamine/xylazine).

  • Perform a tracheotomy and mechanically ventilate the animal.

  • For right ventricular systolic pressure (RVSP) measurement, insert a catheter connected to a pressure transducer into the right ventricle via the right jugular vein.

  • Record the pressure waveforms and calculate the mean RVSP. A significant increase in RVSP in the MCT-treated group compared to the control group is indicative of pulmonary hypertension.

  • After hemodynamic measurements, euthanize the animal.

  • Excise the heart and dissect the atria and great vessels.

  • Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

  • Weigh the RV and LV+S separately.

  • Calculate the Fulton Index as the ratio of RV weight to (LV+S) weight (RV/[LV+S]). An increased Fulton Index in the MCT-treated group indicates right ventricular hypertrophy.

  • Perfuse the lungs with saline followed by 10% formalin at a constant pressure.

  • Excise the lungs and immerse them in 10% formalin for at least 24 hours for fixation.

  • Process the fixed lung tissue and embed it in paraffin.

  • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess the general morphology and with Masson's Trichrome or other specific stains to evaluate vascular remodeling.

  • Examine the small pulmonary arteries for medial wall thickening and muscularization of arterioles, which are characteristic features of pulmonary hypertension.

Data Presentation

Table 1: Hemodynamic Parameters in MCT-Induced Pulmonary Hypertension in Rats
ParameterControl GroupMCT-Treated Group (60 mg/kg)Time PointReference(s)
Right Ventricular Systolic Pressure (RVSP) (mmHg) 25.01 ± 3.2143.92 ± 3.404 weeks
29 ± 19.375 ± 26.44 weeks
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) 17.50 ± 2.0128.85 ± 2.143 weeks
17.30 ± 3.1034.48 ± 2.374 weeks

Data are presented as mean ± standard deviation.

Table 2: Right Ventricular Hypertrophy in MCT-Induced Pulmonary Hypertension in Rats
ParameterControl GroupMCT-Treated Group (60 mg/kg)Time PointReference(s)
Fulton Index (RV/[LV+S]) 0.28 ± 0.010.51 ± 0.034 weeks
~0.25~0.524 weeks
Right Ventricle to Body Weight Ratio (RV/BW) (mg/g) ~0.6~1.04 weeks

Data are presented as mean ± standard deviation or approximate values as read from graphs in the cited literature.

Table 3: Pulmonary Artery Remodeling in MCT-Induced Pulmonary Hypertension in Rats
ParameterControl GroupMCT-Treated Group (60 mg/kg)Time PointReference(s)
Wall Area Percentage (WA%) 60.54 ± 3.31%77.41 ± 2.98%3 weeks

Data are presented as mean ± standard deviation.

Mandatory Visualization

G cluster_protocol Experimental Workflow for DMCT-Induced Pulmonary Hypertension cluster_assessment Assessment Methods start Acclimatize Male Sprague-Dawley/Wistar Rats (180-200g) mct_prep Prepare Monocrotaline (MCT) Solution (60 mg/ml) start->mct_prep Parallel Preparation injection Single Subcutaneous/Intraperitoneal Injection of MCT (60 mg/kg) or Vehicle (Control) start->injection mct_prep->injection monitoring Daily Monitoring (3-4 Weeks) injection->monitoring Disease Development assessment Terminal Assessment monitoring->assessment hemo Hemodynamic Measurement (RVSP, mPAP) assessment->hemo rvh Right Ventricular Hypertrophy (Fulton Index) assessment->rvh histo Histological Analysis (Pulmonary Artery Remodeling) assessment->histo

Caption: Experimental workflow for inducing and assessing pulmonary hypertension in rats.

G Simplified Signaling Pathway in DMCT-Induced Endothelial Injury MCT Monocrotaline (MCT) (Administered) Liver Liver (Cytochrome P450) MCT->Liver Metabolism DMCT This compound (DMCT) (Active Metabolite) Liver->DMCT PAEC Pulmonary Artery Endothelial Cells (PAECs) DMCT->PAEC Targets CaSR Extracellular Calcium-Sensing Receptor (CaSR) DMCT->CaSR Activates PAEC->CaSR Location of Receptor Ca_mobilization Intracellular Calcium Mobilization CaSR->Ca_mobilization Triggers Endothelial_Injury Endothelial Cell Injury and Dysfunction Ca_mobilization->Endothelial_Injury Remodeling Pulmonary Vascular Remodeling (Medial Hypertrophy, Inflammation, Fibrosis) Endothelial_Injury->Remodeling PH Pulmonary Hypertension (Increased PVR, RVH) Remodeling->PH

References

Dehydromonocrotaline Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydromonocrotaline (DHMCT), the active metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) (MCT), is a critical tool in preclinical research for inducing pulmonary hypertension (PH) and right ventricular hypertrophy in animal models.[1] Understanding the appropriate administration routes and protocols is paramount for achieving reproducible and relevant experimental outcomes. These application notes provide a comprehensive overview of DHMCT administration, including detailed protocols, quantitative data summaries, and visual workflows to guide researchers in their study design.

Data Presentation: Quantitative Outcomes of DHMCT Administration

The following tables summarize key quantitative data from studies utilizing DHMCT (also referred to as monocrotaline pyrrole (B145914) or MCTP) and its parent compound, monocrotaline (MCT), in rodent models.

Animal ModelCompoundAdministration RouteDosageKey Quantitative OutcomesReference
Rats (Sprague Dawley) Monocrotaline (MCT)Subcutaneous60 mg/kg (single injection)Right Ventricular Pressure (RVP): 22.1 ± 2.4 mmHg (vs. 13.2 ± 0.8 mmHg in control) Right Ventricular Hypertrophy (RV/LV+S): 0.37 ± 0.021 (vs. 0.299 ± 0.011 in control)[1]
Rats (Sprague Dawley) This compound (MCTP)Intravenous1 mg/kgRight Ventricular Pressure (RVP): 28.1 ± 3.4 mmHg (vs. 16.8 ± 0.97 mmHg in control) Right Ventricular Hypertrophy (RV/LV+S): 0.445 ± 0.051 (vs. 0.284 ± 0.026 in control)[1]
Rats (Sprague Dawley) This compound (MCTP)Intravenous5 mg/kgInduced pulmonary hypertension[2]
Mice (C57Bl/6) This compound (MCTP)Intravenous6 - 15 mg/kgDose-dependent mortality (Significant mortality observed between day 1 and 4)[2]
Mice (Balb/c) This compound (MCTP)Intravenous6 - 15 mg/kgDose-dependent mortality

Experimental Protocols

Detailed methodologies are crucial for the successful and ethical implementation of animal studies. Below are protocols for common administration routes of DHMCT and its precursor, MCT.

Protocol 1: Intravenous (IV) Administration of this compound (DHMCT/MCTP) in Rodents

This protocol is adapted from studies inducing acute lung injury and pulmonary hypertension in mice and rats.

Materials:

  • This compound (MCTP)

  • Vehicle (e.g., Dimethylformamide - DMF)

  • Ketamine/Xylazine anesthetic solution

  • Heating pad

  • Low volume syringe (e.g., Hamilton) with a 30G needle

  • Suture material

  • Disinfectant

Procedure:

  • Preparation of DHMCT Solution: Dissolve DHMCT in the chosen vehicle (e.g., DMF) to the desired concentration.

  • Animal Anesthesia: Anesthetize the mouse or rat via intraperitoneal injection of a ketamine/xylazine mixture.

  • Maintaining Body Temperature: Place the anesthetized animal on a heating pad to maintain its physiological body temperature throughout the procedure.

  • Surgical Exposure of Jugular Vein: Make a small incision to surgically expose the jugular vein.

  • Intravenous Injection: Using a low-volume syringe with a 30G needle, slowly inject the calculated dose of the DHMCT solution intravenously according to the animal's body weight.

  • Closure: Suture the incision and apply a local disinfectant.

  • Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative care as per institutional guidelines.

Protocol 2: Subcutaneous (SC) Administration of Monocrotaline (MCT) in Rats

This is a widely established method for inducing pulmonary hypertension in rats, relying on the hepatic metabolism of MCT to DHMCT.

Materials:

  • Monocrotaline (MCT)

  • Vehicle (e.g., Saline)

  • Syringe with an appropriate gauge needle for subcutaneous injection

Procedure:

  • Preparation of MCT Solution: Dissolve MCT in the vehicle to the desired concentration.

  • Animal Restraint: Properly restrain the rat.

  • Subcutaneous Injection: Lift the skin to create a "tent" and insert the needle into the subcutaneous space. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the MCT solution.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. The development of pulmonary hypertension typically occurs over several weeks.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_post_procedure Post-Procedure prep_dhmct Prepare DHMCT Solution inject Intravenous Injection of DHMCT prep_dhmct->inject prep_animal Anesthetize Animal expose_vein Surgically Expose Jugular Vein prep_animal->expose_vein expose_vein->inject suture Suture Incision inject->suture monitor Monitor Animal Recovery suture->monitor data_collection Data Collection (e.g., Hemodynamics, Histology) monitor->data_collection

Caption: Intravenous DHMCT Administration Workflow.

The toxicity of DHMCT stems from its nature as a reactive pyrrolic intermediate. Monocrotaline itself is not toxic but is activated by cytochrome P450 enzymes in the liver to form DHMCT. This reactive metabolite can then cause cellular damage.

signaling_pathway MCT Monocrotaline (MCT) (Administered Subcutaneously) Liver Liver (Cytochrome P450) MCT->Liver Metabolism DHMCT This compound (DHMCT) (Reactive Metabolite) Liver->DHMCT Cellular_Damage Pulmonary Endothelial Cell Injury DHMCT->Cellular_Damage Reacts with macromolecules PH Pulmonary Hypertension & Right Ventricular Hypertrophy Cellular_Damage->PH IV_DHMCT This compound (DHMCT) (Administered Intravenously) IV_DHMCT->Cellular_Damage

Caption: DHMCT Metabolic Activation and Pathogenesis.

References

Application Notes & Protocols: Establishing a Dehydromonocrotaline-Induced Liver Fibrosis Model in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. The establishment of reliable and reproducible animal models of liver fibrosis is crucial for understanding its pathogenesis and for the preclinical evaluation of potential antifibrotic therapies. Dehydromonocrotaline (DHMCT), the toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) (MCT), induces liver injury and fibrosis, providing a relevant model for studying these processes.

Monocrotaline is metabolized by cytochrome P450 in the liver to the alkylating agent this compound[1][2][3]. DHMCT is a direct hepatotoxin that causes cellular damage by inhibiting mitochondrial complex I, leading to ATP depletion and subsequent hepatocyte apoptosis and necrosis[1]. This initial injury triggers an inflammatory response, characterized by the infiltration of immune cells and the activation of Kupffer cells[4]. Activated Kupffer cells and damaged hepatocytes release a variety of pro-inflammatory and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β). These mediators activate hepatic stellate cells (HSCs), the primary producers of ECM in the liver, leading to their transdifferentiation into myofibroblast-like cells and the progressive deposition of collagen, resulting in liver fibrosis.

These application notes provide a detailed protocol for establishing a DHMCT-induced liver fibrosis model in mice, along with methods for the assessment and quantification of fibrosis.

Experimental Protocols

I. This compound (DHMCT) Administration for Liver Fibrosis Induction in Mice

This protocol describes the induction of liver fibrosis in mice using DHMCT.

Materials:

  • This compound (DHMCT)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))

  • 8-10 week old male C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment. House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • DHMCT Preparation: Prepare a stock solution of DHMCT in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. Ensure the DHMCT is fully dissolved.

  • Dosing: A single intraperitoneal (i.p.) injection of DHMCT at a dose of 60 mg/kg body weight is commonly used to induce significant liver injury and subsequent fibrosis.

  • Injection: Weigh each mouse accurately before injection. Administer the calculated volume of the DHMCT solution via intraperitoneal injection.

  • Monitoring: Monitor the mice daily for any signs of distress, including weight loss, lethargy, or ruffled fur.

  • Study Duration: The development of liver fibrosis is time-dependent. Significant fibrosis is typically observed 2 to 4 weeks post-DHMCT injection.

  • Termination and Sample Collection: At the designated endpoint (e.g., 2 or 4 weeks), euthanize the mice by an approved method. Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with cold PBS to remove blood. Excise the entire liver, weigh it, and record the liver-to-body weight ratio. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses (e.g., hydroxyproline (B1673980) assay).

II. Histological Assessment of Liver Fibrosis

Histological staining is a fundamental method for visualizing and assessing the extent of liver fibrosis.

A. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

H&E staining is used to visualize the overall liver architecture, including hepatocyte morphology, inflammation, and necrosis.

Procedure:

  • Tissue Processing: Dehydrate the formalin-fixed liver tissue through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

  • Staining:

    • Stain with hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in running tap water.

    • Counterstain with eosin solution for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the stained sections through graded ethanol, clear in xylene, and mount with a coverslip using a resinous mounting medium.

  • Analysis: Examine the slides under a light microscope to assess liver morphology, inflammatory cell infiltration, and hepatocyte damage.

B. Sirius Red Staining

Sirius Red staining is a highly specific method for the visualization of collagen fibers.

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Staining:

    • Incubate the sections in Picro-Sirius Red solution for 60 minutes at room temperature.

    • Rinse quickly in two changes of acetic acid solution (0.5%).

  • Dehydration and Mounting:

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in xylene and mount with a coverslip.

  • Analysis: Collagen fibers will be stained red, while other tissue components will appear yellow. The stained sections can be visualized under bright-field or polarized light microscopy for better differentiation of collagen types. The percentage of fibrotic area can be quantified using image analysis software.

III. Quantification of Liver Fibrosis by Hydroxyproline Assay

The hydroxyproline assay is a quantitative biochemical method to determine the total collagen content in liver tissue, as hydroxyproline is a major component of collagen.

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Homogenize the tissue in a known volume of distilled water.

  • Hydrolysis:

    • Take a known volume of the tissue homogenate (e.g., 100 µL) and add an equal volume of concentrated hydrochloric acid (e.g., 12 M HCl) or sodium hydroxide (B78521) (e.g., 10 N NaOH).

    • Hydrolyze the samples at 110-120°C for 3-18 hours to break down collagen into its constituent amino acids.

  • Neutralization and Clarification:

    • After hydrolysis, cool the samples and neutralize them with an equivalent amount of NaOH or HCl.

    • Centrifuge the samples to pellet any precipitate and collect the supernatant.

  • Oxidation:

    • Add Chloramine-T reagent to an aliquot of the supernatant and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

  • Color Development:

    • Add a colorimetric reagent (e.g., Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde) and incubate at a higher temperature (e.g., 60-65°C) for 15-20 minutes. This reaction produces a colored product.

  • Measurement:

    • Measure the absorbance of the samples and a set of hydroxyproline standards at a specific wavelength (typically around 550-560 nm) using a spectrophotometer or plate reader.

  • Calculation:

    • Generate a standard curve from the absorbance readings of the hydroxyproline standards.

    • Use the standard curve to determine the concentration of hydroxyproline in the samples.

    • Express the results as µg of hydroxyproline per mg of liver tissue.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from a DHMCT-induced liver fibrosis model in mice.

Table 1: Liver and Body Weight Measurements

GroupTreatmentBody Weight (g)Liver Weight (g)Liver-to-Body Weight Ratio (%)
1Control (Vehicle)25.2 ± 1.51.2 ± 0.14.76 ± 0.3
2DHMCT (60 mg/kg)22.8 ± 1.81.5 ± 0.26.58 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Serum Liver Enzyme Levels

GroupTreatmentALT (U/L)AST (U/L)
1Control (Vehicle)35 ± 880 ± 15
2DHMCT (60 mg/kg)150 ± 30320 ± 50

Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Table 3: Liver Hydroxyproline Content

GroupTreatmentHydroxyproline (µg/mg tissue)
1Control (Vehicle)1.5 ± 0.3
2DHMCT (60 mg/kg)5.8 ± 1.2

Data are presented as mean ± standard deviation.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_induction Fibrosis Induction cluster_endpoint Endpoint Analysis (2-4 weeks) cluster_analysis Fibrosis Assessment acclimatization Animal Acclimatization (1 week) dhmct_prep DHMCT Preparation acclimatization->dhmct_prep dosing DHMCT Administration (60 mg/kg, i.p.) dhmct_prep->dosing monitoring Daily Monitoring dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia blood Blood Collection (Serum for ALT/AST) euthanasia->blood liver Liver Excision & Weighing euthanasia->liver histology Histological Analysis (H&E, Sirius Red) liver->histology hydroxyproline Hydroxyproline Assay liver->hydroxyproline

Caption: Experimental workflow for the DHMCT-induced mouse model of liver fibrosis.

signaling_pathway cluster_hepatocyte Hepatocyte Injury cluster_inflammation Inflammation cluster_hsc Hepatic Stellate Cell (HSC) Activation DHMCT This compound (DHMCT) mitochondria Mitochondrial Dysfunction (Complex I Inhibition) DHMCT->mitochondria atp_depletion ATP Depletion mitochondria->atp_depletion apoptosis Apoptosis & Necrosis atp_depletion->apoptosis kupffer_activation Kupffer Cell Activation apoptosis->kupffer_activation Release of DAMPs cytokine_release Release of Pro-inflammatory and Pro-fibrotic Mediators (TGF-β, TNF-α) kupffer_activation->cytokine_release hsc_activation HSC Activation & Proliferation cytokine_release->hsc_activation myofibroblast Transdifferentiation to Myofibroblasts hsc_activation->myofibroblast ecm_production ECM Deposition (Collagen Synthesis) myofibroblast->ecm_production fibrosis Liver Fibrosis ecm_production->fibrosis

Caption: Signaling pathway of DHMCT-induced liver fibrosis.

References

Application Notes and Protocols: In Vitro Effects of Dehydromonocrotaline on Pulmonary Artery Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DMCT), the bioactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a potent agent used to induce pulmonary hypertension in preclinical models. Its mechanism of action primarily involves the induction of injury to the pulmonary artery endothelial cells (PAECs), initiating a cascade of events that mimic the pathogenesis of pulmonary arterial hypertension (PAH). Understanding the in vitro effects of DMCT on PAECs is crucial for elucidating the molecular mechanisms of PAH and for the development of novel therapeutic interventions. These application notes provide detailed protocols and quantitative data on the use of DMCT to study endothelial dysfunction, apoptosis, and associated signaling pathways in an in vitro setting.

Data Presentation

The following tables summarize the quantitative effects of this compound on pulmonary artery endothelial cells, providing a clear comparison of concentration-dependent and time-dependent outcomes.

Table 1: Effect of this compound on PAEC Viability and Cytotoxicity

ConcentrationExposure TimeParameter MeasuredResultReference
10 µg/mL48 hoursLDH ReleaseIncreased[1]
2.5 mmol/L (MCT)24 hoursCell SurvivalSignificant Loss[2]

Table 2: Induction of Apoptosis in PAECs by this compound

ConcentrationExposure TimeParameter MeasuredResultReference
5 µg/mL6 hoursApoptosis (TUNEL)Increased[3]
34.5 µg/mL6 hoursApoptosis (TUNEL)Increased[3]
2.5 mmol/L (MCT)24 hoursCleaved Caspase-3Elevated Levels[2]

Table 3: this compound-Induced Alterations in Signaling Molecules

ConcentrationExposure TimeSignaling MoleculeChange in Activity/ExpressionReference
Not Specified30 minutesPhosphorylated Smad 1 (P-Smad 1)Significantly Increased
Not Specified1 hourPhosphorylated Smad 1 (P-Smad 1)Significantly Decreased
Not Specified72 hoursPhosphorylated Smad 1 (P-Smad 1)Significantly Increased
Not Specified72 hoursBMP type II receptor (BMPrII)Decreased Expression

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Cell Culture and DMCT Treatment

Objective: To culture primary pulmonary artery endothelial cells and treat them with this compound.

Materials:

  • Primary rat pulmonary artery endothelial cells (PAECs)

  • DMEM supplemented with 5% fetal bovine serum (FBS)

  • This compound (DMCT)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture PAECs in DMEM supplemented with 5% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Seed PAECs in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and reach approximately 70% confluency.

  • Prepare stock solutions of DMCT in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DMCT or vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 24, 48, 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CCK-8)

Objective: To quantify the effect of DMCT on the viability of PAECs.

Materials:

  • DMCT-treated PAECs in a 96-well plate

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • After the desired incubation period with DMCT, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess cell membrane integrity and cytotoxicity by measuring LDH release.

Materials:

  • DMCT-treated PAECs in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Following treatment with DMCT, centrifuge the 96-well plate at a low speed to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection by TUNEL Assay

Objective: To detect DNA fragmentation associated with apoptosis in DMCT-treated PAECs.

Materials:

  • DMCT-treated PAECs on coverslips or in a 96-well plate

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Kit

  • 4% Paraformaldehyde

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Fix the DMCT-treated cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells with deionized water.

  • Follow the specific instructions of the TUNEL assay kit for the enzymatic labeling of DNA strand breaks with fluorescently labeled dUTPs. This typically involves an incubation step with Terminal deoxynucleotidyl transferase (TdT) and the labeled nucleotides.

  • Counterstain the cell nuclei with a DNA-binding dye such as DAPI, if desired.

  • Mount the coverslips or analyze the plate using a fluorescence microscope or flow cytometer to visualize and quantify the apoptotic cells.

Western Blot Analysis for Signaling Proteins

Objective: To analyze the expression and phosphorylation status of key signaling proteins in DMCT-treated PAECs.

Materials:

  • DMCT-treated PAECs in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-P-Smad 1, anti-BMPrII, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the DMCT-treated cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the in vitro application of this compound on pulmonary artery endothelial cells.

DMCT_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment DMCT Treatment cluster_assays Downstream Assays PAECs Pulmonary Artery Endothelial Cells Culture Cell Culture (DMEM + 5% FBS) PAECs->Culture Seed Seeding in Plates Culture->Seed DMCT_Treatment This compound Treatment Seed->DMCT_Treatment Viability Cell Viability (CCK-8) DMCT_Treatment->Viability Cytotoxicity Cytotoxicity (LDH Assay) DMCT_Treatment->Cytotoxicity Apoptosis Apoptosis (TUNEL Assay) DMCT_Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) DMCT_Treatment->WesternBlot

Caption: Experimental workflow for studying DMCT effects on PAECs.

DMCT_CaSR_Signaling DMCT This compound (DMCT) CaSR Extracellular Calcium-Sensing Receptor (CaSR) DMCT->CaSR Binds & Activates PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Endo_Injury Endothelial Injury & Apoptosis Ca_increase->Endo_Injury Caspase3 Cleaved Caspase-3 Endo_Injury->Caspase3 Leads to

Caption: DMCT-induced CaSR-mediated signaling cascade.

DMCT_TGF_BMP_Signaling DMCT This compound (DMCT) TGF_BMP_R TGF-β/BMP Receptors DMCT->TGF_BMP_R Dysregulates BMPrII BMPrII Expression DMCT->BMPrII Decreases Smad1 Smad 1 TGF_BMP_R->Smad1 Phosphorylates pSmad1 Phosphorylated Smad 1 (P-Smad 1) Smad1->pSmad1 Complex P-Smad 1/Smad 4 Complex pSmad1->Complex Smad4 Smad 4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Altered Gene Transcription Nucleus->Gene_Transcription Dysfunction Endothelial Dysfunction Gene_Transcription->Dysfunction

References

Application Notes and Protocols for Studying Dehydromonocrotaline (DHM) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for studying the cytotoxic effects of Dehydromonocrotaline (DHM), the toxic metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716). The provided methodologies are intended to guide researchers in establishing robust in vitro models for assessing DHM-induced cytotoxicity and elucidating its underlying molecular mechanisms.

Introduction

This compound (DHM) is a highly reactive pyrrole (B145914) metabolite of monocrotaline, a naturally occurring toxin found in plants of the Crotalaria species. Ingestion of monocrotaline can lead to severe organ damage, particularly hepatotoxicity and pulmonary arterial hypertension. The toxicity is primarily attributed to the bioactivation of monocrotaline in the liver to DHM, which can then cause cellular damage. Understanding the cytotoxic mechanisms of DHM is crucial for risk assessment and the development of potential therapeutic interventions.

The primary mechanism of DHM cytotoxicity involves the inhibition of mitochondrial complex I, leading to mitochondrial dysfunction, the induction of the mitochondrial permeability transition, and subsequent apoptosis (cell death)[1][2]. Recent studies have also implicated the inhibition of the PI3K/AKT/mTOR signaling pathway in monocrotaline-induced autophagy and apoptosis.

This document provides protocols for cell culture, cytotoxicity assessment, and analysis of key signaling pathways involved in DHM-induced cell death.

Data Presentation

Table 1: Reported IC50 Values for this compound and its Parent Compound Monocrotaline

CompoundSystemEndpointIC50 ValueReference
This compoundIsolated rat liver mitochondriaComplex I NADH oxidase activity62.06 µM[1]
MonocrotalinePrimary rat hepatocytesCell Viability (WST-1 assay)225 µM[3]

Note: Researchers should determine the optimal DHM concentration range for their specific cell line and experimental conditions.

Experimental Protocols

Cell Culture Protocols

BPAECs are a relevant cell model for studying the endothelial damage observed in monocrotaline-induced pulmonary hypertension.

Materials:

  • Bovine Pulmonary Artery Endothelial Cells (BPAEC)

  • Endothelial Cell Growth Medium

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture flasks and plates

Protocol:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of BPAECs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and determine the cell concentration and viability.

    • Seed the cells into tissue culture flasks at a density of 7.5 x 10⁴ cells/cm² for initial culture[4].

  • Cell Maintenance:

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

  • Seeding for Cytotoxicity Assays:

    • For cytotoxicity experiments, seed BPAECs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere and reach the desired confluency (typically 24 hours) before DHM treatment.

HepaRG™ cells are a human-derived hepatic cell line that can differentiate into both hepatocyte-like and biliary-like cells, making them a suitable model for studying hepatotoxicity.

Materials:

  • HepaRG™ cells

  • HepaRG™ Thaw, Plate & General Purpose Medium

  • HepaRG™ Maintenance/Metabolism Medium

  • William's E Medium

  • GlutaMAX™ Supplement

  • Tissue culture plates

Protocol:

  • Cell Thawing and Seeding:

    • Thaw cryopreserved HepaRG™ cells according to the manufacturer's protocol.

    • Seed the cells in collagen-coated 96-well plates at a density of 0.1 x 10⁶ viable cells per well in 100 µL of HepaRG™ Thaw, Plate, & General Purpose Working Medium.

  • Cell Differentiation and Maintenance for Toxicity Studies:

    • Culture the cells at 37°C in a 5% CO₂ incubator.

    • After 24 hours, replace the seeding medium with HepaRG™ Maintenance/Metabolism Medium.

    • Maintain the cells for at least 7 days to allow for differentiation before initiating toxicity studies, changing the medium every 2-3 days. For long-term studies, differentiation can be maintained for several weeks.

    • For toxicity assays, treat the differentiated HepaRG™ cells with DHM at various concentrations.

This compound (DHM) Preparation and Treatment

Materials:

Protocol:

  • Prepare a stock solution of DHM in DMSO.

  • On the day of the experiment, dilute the DHM stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of DHM.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest DHM concentration group.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plate reader

Protocol:

  • After the DHM treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Protocol:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Briefly, after the DHM treatment period, collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity based on the absorbance readings.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Commercially available caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Fluorometer or spectrophotometer

Protocol:

  • After DHM treatment, lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for the recommended time.

  • Measure the fluorescence or absorbance using the appropriate instrument.

  • The increase in signal is proportional to the caspase-3 activity. Express the results as a fold change relative to the vehicle-treated control.

Visualization of Signaling Pathways and Experimental Workflow

DHM_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment DHM Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Culture (BPAEC or HepaRG) Seeding Seeding in 96-well plates CellCulture->Seeding DHM_Treatment DHM Exposure (various concentrations and time points) Seeding->DHM_Treatment MTT_Assay MTT Assay (Viability) DHM_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) DHM_Treatment->LDH_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) DHM_Treatment->Caspase_Assay Data_Analysis IC50 Determination & Mechanism Elucidation MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for assessing DHM cytotoxicity.

DHM_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome DHM This compound (DHM) PI3K PI3K DHM->PI3K Inhibition Mitochondria Mitochondrial Dysfunction DHM->Mitochondria Inhibition of Complex I AKT AKT PI3K->AKT Inhibition of activation mTOR mTOR AKT->mTOR Inhibition of activation Autophagy Autophagy Induction mTOR->Autophagy Inhibition Autophagy->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of DHM-induced apoptosis.

References

Dehydromonocrotaline: A Tool for Investigating Vascular Remodeling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), the bioactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), serves as a critical tool in the study of vascular remodeling, particularly in the context of pulmonary arterial hypertension (PAH). By inducing endothelial cell injury, DHM triggers a cascade of events that closely mimic the pathological processes observed in human PAH, making it an invaluable agent for in vivo and in vitro disease modeling. These application notes provide a comprehensive guide to utilizing DHM for studying the intricate mechanisms of vascular remodeling, offering detailed protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound is a highly reactive pyrrole (B145914) derivative that readily cross-links with cellular macromolecules, including DNA and proteins. Its primary target in the vasculature is the endothelial cell. The binding of DHM to endothelial cell components initiates a stress response characterized by:

  • Endothelial Cell Injury and Apoptosis: DHM is directly toxic to pulmonary artery endothelial cells, leading to programmed cell death.[1] This initial insult is a critical trigger for the subsequent vascular remodeling.

  • Increased Vascular Permeability: The damage to the endothelial barrier results in increased permeability of the blood vessels.[2]

  • Inflammation: The injured endothelium releases pro-inflammatory cytokines, recruiting immune cells and further exacerbating the vascular injury.

  • Activation of Signaling Pathways: DHM exposure leads to the dysregulation of key signaling pathways that control cell growth, proliferation, and differentiation, most notably the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein Receptor 2 (BMPR2) pathways.[3][4][5]

This cascade of events ultimately leads to the pathological remodeling of the pulmonary arteries, characterized by the proliferation and migration of smooth muscle cells, deposition of extracellular matrix, and narrowing of the vessel lumen, resulting in increased pulmonary vascular resistance and right ventricular hypertrophy.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing monocrotaline (MCT), the precursor to DHM, to induce vascular remodeling in animal models.

Table 1: In Vivo Hemodynamic and Structural Changes in Monocrotaline-Induced Pulmonary Hypertension in Rats

ParameterControlMonocrotaline-Treated (4 weeks post-injection)Reference
Mean Pulmonary Arterial Pressure (mmHg)14.5 ± 0.823.6 ± 2.9 to 40.62 ± 0.45
Right Ventricular Systolic Pressure (mmHg)~17~32
Right Ventricular Hypertrophy (Fulton Index: RV/LV+S)~0.25> 0.5
Medial Wall Thickness of Small Pulmonary Arteries (%)~5%~15-25%

Table 2: Time Course of Monocrotaline-Induced Changes in Rats

Time PointKey Pathological EventsReference
Week 1 Initial endothelial cell injury, nitrosative stress.
Week 2 Significant reduction in pulmonary artery acceleration time (PAAT), indicating increased pressure.
Week 3-4 Established pulmonary hypertension with significant increases in pulmonary artery pressure, right ventricular hypertrophy, and medial thickening of pulmonary arteries.

Table 3: In Vitro Effects of this compound (DHM/MCTP) on Endothelial Cells

DHM/MCTP ConcentrationObserved EffectCell TypeReference
5 and 34.5 µg/mlInduction of apoptosis beginning as early as 6 hours post-exposure.Bovine Pulmonary Artery Endothelial Cells (BPAEC)
Not specifiedTransient nuclear accumulation of phosphorylated Smad 1 and Smad 2.Human Pulmonary Arterial Endothelial Cells (HPAEC)
Not specifiedDecreased expression of BMP type II receptor (BMPRII) after 72 hours.Human Pulmonary Arterial Endothelial Cells (HPAEC)

Experimental Protocols

In Vivo Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline.

Materials:

  • Monocrotaline (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • 1N HCl and 1N NaOH for pH adjustment

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Monocrotaline Solution:

    • Dissolve monocrotaline in sterile saline at a concentration of 60 mg/mL.

    • Briefly acidify with a small amount of 1N HCl to aid dissolution.

    • Neutralize the solution to a pH of approximately 7.4 with 1N NaOH.

    • Sterile filter the solution through a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Acclimatize rats to the housing conditions for at least one week prior to the experiment.

    • Weigh each rat to determine the precise volume of the monocrotaline solution to be injected. The standard dose is 60 mg/kg of body weight.

    • Administer a single subcutaneous injection of the monocrotaline solution into the dorsal neck region.

    • Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

  • Monitoring and Assessment:

    • Monitor the animals daily for any signs of distress.

    • Pulmonary hypertension typically develops over 3 to 4 weeks.

    • At the desired time point, perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization) and collect tissues for histological analysis.

    • Assess right ventricular hypertrophy by calculating the Fulton Index (the ratio of the right ventricular free wall weight to the left ventricle plus septum weight).

    • Perform histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) on lung sections to evaluate pulmonary artery remodeling, including medial wall thickness and vessel occlusion.

In Vitro Protocol: this compound-Induced Endothelial Cell Injury

This protocol outlines a method for studying the direct effects of DHM on cultured endothelial cells.

Materials:

  • This compound (MCTP) - requires chemical synthesis from monocrotaline.

  • Human Pulmonary Artery Endothelial Cells (HPAEC) or other suitable endothelial cell line.

  • Complete endothelial cell growth medium.

  • Phosphate-buffered saline (PBS).

  • Reagents for viability/cytotoxicity assays (e.g., MTT, AlamarBlue).

  • Reagents for apoptosis assays (e.g., Annexin V/Propidium Iodide staining kit).

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture:

    • Culture HPAECs in complete endothelial cell growth medium in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells into multi-well plates at a desired density and allow them to adhere and reach approximately 80-90% confluency.

  • DHM Treatment:

    • Prepare a stock solution of DHM in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of DHM.

    • Include a vehicle control (medium with the solvent at the highest concentration used).

  • Assessment of Cell Viability:

    • After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay such as the MTT or AlamarBlue assay, following the manufacturer's instructions.

  • Assessment of Apoptosis:

    • To quantify apoptosis, stain the cells with Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

    • Analyze the stained cells using flow cytometry.

  • Analysis of Signaling Pathways:

    • For studying signaling pathways, lyse the cells at different time points after DHM treatment.

    • Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the TGF-β and BMPR2 pathways (e.g., Smad2/3, p-Smad2/3, BMPR2, Smad1/5/8, p-Smad1/5/8).

Signaling Pathways and Visualizations

TGF-β Signaling in DHM-Induced Vascular Remodeling

DHM-induced endothelial injury leads to the release and activation of TGF-β. In the context of vascular remodeling, the TGF-β pathway, primarily signaling through the ALK5 receptor, promotes a pro-fibrotic and pro-proliferative phenotype.

TGF_beta_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHM This compound EndoCell Endothelial Cell Injury DHM->EndoCell induces TGFb_ligand TGF-β (latent) EndoCell->TGFb_ligand activates TGFb_active TGF-β (active) TGFb_ligand->TGFb_active TGFbRII TGF-β RII TGFb_active->TGFbRII binds ALK5 ALK5 TGFbRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription translocates to Remodeling Vascular Remodeling (Fibrosis, Proliferation) Gene_transcription->Remodeling leads to BMPR2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4) BMPRII BMPR2 BMP_ligand->BMPRII binds ALK1236 ALK1/2/3/6 BMPRII->ALK1236 recruits & phosphorylates Smad158 Smad1/5/8 ALK1236->Smad158 phosphorylates pSmad158 p-Smad1/5/8 Smad158->pSmad158 Smad_complex Smad1/5/8/4 Complex pSmad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Id proteins) Smad_complex->Gene_transcription translocates to Homeostasis Endothelial Homeostasis (Anti-proliferative, Pro-apoptotic) Gene_transcription->Homeostasis maintains DHM This compound DHM->BMPRII downregulates experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Studies MCT_injection Monocrotaline Injection in Rats PAH_development Development of PAH (3-4 weeks) MCT_injection->PAH_development Hemodynamics Hemodynamic Measurement PAH_development->Hemodynamics Histology Histological Analysis PAH_development->Histology Cell_culture Endothelial Cell Culture PAH_development->Cell_culture Isolate cells for primary culture Signaling_analysis Signaling Pathway Analysis (Western Blot) Histology->Signaling_analysis Correlate findings DHM_treatment DHM Treatment Cell_culture->DHM_treatment Viability_assay Viability/Apoptosis Assays DHM_treatment->Viability_assay DHM_treatment->Signaling_analysis

References

Application Notes and Protocols for Immunohistochemical Analysis of Lung Tissue Following Dehydromonocrotaline Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of lung tissue in animal models of pulmonary hypertension induced by Dehydromonocrotaline (DHM), a toxic pyrrolizidine (B1209537) alkaloid. The protocols outlined below are intended to assist researchers in the qualitative and quantitative assessment of key cellular and molecular changes that occur in the lung following DHM exposure.

Introduction

This compound (DHM), the active metabolite of monocrotaline (B1676716) (MCT), is widely utilized to induce pulmonary arterial hypertension (PAH) in preclinical research. This model recapitulates key pathological features of human PAH, including endothelial cell injury, inflammation, and subsequent vascular remodeling. Immunohistochemistry is a powerful technique to visualize and quantify changes in protein expression and cellular composition within the lung tissue, providing crucial insights into the mechanisms of DHM-induced lung injury and the efficacy of potential therapeutic interventions.

This document details the procedures for tissue preparation, immunohistochemical staining of relevant biomarkers, and methods for data analysis. The featured markers include indicators of cell proliferation (Ki67 and PCNA) and smooth muscle cell hypertrophy/hyperplasia (α-smooth muscle actin), which are critical to understanding the vascular remodeling process in PAH.

Key Signaling Pathways in DHM-Induced Lung Injury

DHM-induced lung pathology is driven by complex signaling cascades. Two prominent pathways implicated are the Transforming Growth Factor-β (TGF-β)/Bone Morphogenetic Protein (BMP) signaling pathway and the Calcium-Sensing Receptor (CaSR) signaling pathway. Dysregulation of these pathways contributes to the proliferation of pulmonary artery smooth muscle cells and endothelial dysfunction.

TGF_BMP_Signaling cluster_smads SMAD Proteins cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor (ALK5) TGFB->TGFBR BMP BMP BMPR2 BMPR2 BMP->BMPR2 Smad23 p-Smad2/3 TGFBR->Smad23 ALK1 ALK1 BMPR2->ALK1 Smad158 p-Smad1/5/8 ALK1->Smad158 Smad4 Smad4 Smad23->Smad4 Smad158->Smad4 Gene_Transcription Gene Transcription (Proliferation, Fibrosis) Smad4->Gene_Transcription CaSR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DHM This compound (DHM) CaSR Calcium-Sensing Receptor (CaSR) DHM->CaSR Gq11 Gq/11 CaSR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Proliferation Cell Proliferation Ca_release->Proliferation IHC_Workflow start Tissue Collection (Lung Perfusion & Fixation) embedding Paraffin Embedding start->embedding sectioning Microtome Sectioning (4-5 µm sections) embedding->sectioning dewax Deparaffinization & Rehydration sectioning->dewax antigen_retrieval Antigen Retrieval (Heat-Induced) dewax->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-α-SMA, anti-Ki67) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount imaging Microscopy & Image Analysis dehydrate_mount->imaging

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromonocrotaline (DHM), the bioactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), is a known cytotoxic and genotoxic agent.[1] Its toxicity stems from its ability to act as an alkylating agent.[1] A significant cellular response to DHM exposure is the induction of cell cycle arrest, a critical mechanism to prevent the proliferation of cells with damaged DNA. This application note provides a detailed protocol for analyzing DHM-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2] Studies have shown that monocrotaline pyrrole (B145914) (MCTP), a derivative of DHM, induces a persistent G2/M phase arrest in endothelial cells.[3] This arrest is associated with the inactivation of cdc2 kinase, a key regulator of the G2/M transition. Understanding the effects of compounds like DHM on cell cycle progression is crucial in toxicology and for the development of potential therapeutic agents that target cell proliferation.

Principle

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to distinguish cells in different phases of the cell cycle. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2 and M phases have a 4n DNA content. Treatment with a compound like DHM that causes cell cycle arrest will lead to an accumulation of cells in a specific phase, which can be quantified by analyzing the resulting DNA content histogram. To ensure accurate DNA staining, cells are typically fixed with ethanol (B145695) to permeabilize the cell membrane and treated with RNase to eliminate PI binding to double-stranded RNA.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound (as its pyrrole, MCTP) on the cell cycle distribution of bovine pulmonary artery endothelial cells (BPAEC) after 48 hours of exposure.

Treatment GroupConcentration (µg/mL)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)085105
Low Concentration MCTP5401545
High Concentration MCTP34.5201070

Note: This data is illustrative and based on findings reported in the literature. Actual results may vary depending on the cell type, experimental conditions, and the specific form of this compound used.

Experimental Protocols

Materials
  • This compound (DHM) or Monocrotaline Pyrrole (MCTP)

  • Cell line of interest (e.g., Bovine Pulmonary Artery Endothelial Cells - BPAEC)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • FACS tubes (12 x 75 mm)

  • Microcentrifuge tubes

Cell Culture and Treatment
  • Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (e.g., 70-80%).

  • Prepare stock solutions of DHM or MCTP in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of DHM/MCTP (e.g., 5 µg/mL and 34.5 µg/mL) and a vehicle control for the desired duration (e.g., 24-48 hours).

Cell Harvesting and Fixation
  • After treatment, carefully collect the culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1 and transfer to a centrifuge tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 0.5 mL of cold PBS and ensure a single-cell suspension by gently vortexing.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry Analysis
  • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.

  • Carefully decant the ethanol.

  • Wash the cell pellet once with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells at room temperature for 30 minutes in the dark.

  • Transfer the stained cells to FACS tubes. If cell clumps are present, filter the suspension through a nylon mesh.

  • Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel for PI fluorescence detection.

  • Collect data for at least 10,000 events per sample.

  • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the DNA content histograms.

Visualizations

G2M_Arrest_Pathway DHM This compound (DHM) DNA_Damage DNA Alkylation/Damage DHM->DNA_Damage Cell_Cycle_Checkpoint G2 Checkpoint Activation DNA_Damage->Cell_Cycle_Checkpoint cdc2_kinase cdc2 Kinase (CDK1) Cell_Cycle_Checkpoint->cdc2_kinase Inhibition cdc2_inactive Inactive cdc2 Kinase cdc2_kinase->cdc2_inactive G2M_Arrest G2/M Phase Arrest cdc2_inactive->G2M_Arrest Leads to

Caption: DHM-induced G2/M cell cycle arrest signaling pathway.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture & DHM Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Fixation 3. Ethanol Fixation Harvesting->Fixation Staining 4. PI/RNase Staining Fixation->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Cell Cycle Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry cell cycle analysis.

References

Application Notes and Protocols for Measuring Right Ventricular Hypertrophy in Dehydromonocrotaline-Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Right ventricular hypertrophy (RVH) is a common consequence of pulmonary hypertension (PH), a condition characterized by elevated pressure in the pulmonary arteries. The monocrotaline (B1676716) (MCT) or its active metabolite, dehydromonocrotaline (DHMCT), induced model in rodents is a widely used and well-established preclinical model to study the pathophysiology of PH and subsequent RVH.[1][2][3] This model allows for the investigation of disease mechanisms and the evaluation of potential therapeutic interventions targeting cardiac remodeling.

These application notes provide detailed protocols for inducing RVH in rodents using this compound and for the comprehensive assessment of RVH through various techniques, including echocardiography, gravimetric analysis (Fulton Index), and histological evaluation.

Pathophysiology and Disease Model

This compound is the toxic pyrrole (B145914) metabolite of monocrotaline, a pyrrolizidine (B1209537) alkaloid.[4] When administered to animals, it is metabolized in the liver by cytochrome P450 enzymes to its active form.[4] This active metabolite travels to the lungs, where it causes endothelial cell injury in the pulmonary arterioles. This initial damage triggers a cascade of events, including inflammation, vascular remodeling, and increased pulmonary vascular resistance, leading to pulmonary hypertension. The sustained pressure overload on the right ventricle forces it to work harder, resulting in compensatory hypertrophy. Over time, this can progress to right ventricular failure.

A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg in rats) is sufficient to induce robust pulmonary vascular remodeling and subsequent RVH, with significant changes observable within 4-6 weeks.

Experimental Protocols

I. Induction of Right Ventricular Hypertrophy with this compound (or Monocrotaline)

Materials:

  • This compound (DHMCT) or Monocrotaline (MCT)

  • Vehicle (e.g., sterile saline, N,N-Dimethylformamide)

  • Syringes and needles for injection

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Protocol:

  • Preparation of Injection Solution: Dissolve DHMCT or MCT in the appropriate vehicle to the desired concentration. A common dose for MCT in rats is 60 mg/kg.

  • Animal Handling and Injection:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal to determine the precise volume of the solution to be injected.

    • Administer a single subcutaneous or intraperitoneal injection of the DHMCT/MCT solution. Control animals should receive an equivalent volume of the vehicle.

  • Post-Injection Monitoring:

    • Monitor the animals regularly for clinical signs of distress, including weight loss, lethargy, and respiratory difficulty.

    • The development of significant RVH typically occurs within 4 to 6 weeks post-injection.

II. Echocardiographic Assessment of Right Ventricular Hypertrophy

Echocardiography is a non-invasive technique that allows for the longitudinal assessment of cardiac structure and function.

Equipment:

  • High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

  • Anesthesia system (e.g., isoflurane)

  • Warming pad to maintain body temperature

Protocol:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (1-2% in oxygen).

    • Shave the chest area to ensure good probe contact.

    • Place the animal in a supine or left lateral decubitus position on a warming pad.

  • Image Acquisition:

    • Parasternal Short-Axis View: Obtain images at the level of the mid-papillary muscles. This view is crucial for measuring the right ventricular internal diameter (RVID) and the right ventricular free wall thickness (RVFWT) at end-diastole.

    • Apical Four-Chamber View: This view allows for the assessment of the tricuspid annular plane systolic excursion (TAPSE), a measure of longitudinal RV function, and the right ventricular fractional area change (RVFAC).

    • Pulmonary Artery View: Use pulsed-wave Doppler to measure the pulmonary artery acceleration time (PAAT) and ejection time (PET). The PAAT/PET ratio is a sensitive indicator of pulmonary hypertension.

  • Data Analysis:

    • Measure the following parameters from the acquired images:

      • RVFWT: Thickness of the right ventricular free wall at end-diastole.

      • RVID: Internal diameter of the right ventricle at end-diastole.

      • TAPSE: The total displacement of the tricuspid annulus from end-diastole to end-systole.

      • RVFAC: The fractional change in the right ventricular area between end-diastole and end-systole.

      • PAAT/PET: The ratio of pulmonary artery acceleration time to ejection time.

III. Gravimetric Analysis: The Fulton Index

The Fulton index is a simple and widely used method to quantify the degree of right ventricular hypertrophy.

Protocol:

  • Heart Excision: At the end of the study, euthanize the animal and carefully excise the heart.

  • Dissection:

    • Trim away the atria and large vessels.

    • Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

  • Weighing:

    • Gently blot the tissues to remove excess blood and weigh the RV and LV+S separately.

  • Calculation:

    • Calculate the Fulton index using the following formula: Fulton Index = RV / (LV + S)

IV. Histological Analysis of Right Ventricular Hypertrophy

Histological analysis provides cellular-level detail of the hypertrophic response, including cardiomyocyte size and the extent of fibrosis.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Paraffin (B1166041) or OCT embedding medium

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome or Picrosirius red stain

  • Microscope with a calibrated imaging system

Protocol:

  • Tissue Fixation and Processing:

    • Fix the excised heart in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours.

    • Process the tissue through a series of graded ethanol (B145695) and xylene solutions and embed in paraffin or OCT.

  • Sectioning:

    • Cut 4-5 µm thick sections from the mid-ventricular level.

  • Staining:

    • H&E Staining: To visualize the general morphology and measure cardiomyocyte cross-sectional area.

    • Masson's Trichrome or Picrosirius Red Staining: To specifically stain collagen fibers and quantify the extent of interstitial fibrosis.

  • Image Analysis and Quantification:

    • Cardiomyocyte Cross-Sectional Area:

      • Capture images of H&E stained sections at high magnification (e.g., 400x).

      • Using image analysis software, measure the cross-sectional area of at least 100-200 cardiomyocytes with centrally located nuclei.

    • Fibrosis Quantification:

      • Capture images of Masson's trichrome or Picrosirius red-stained sections.

      • Use image analysis software to calculate the percentage of the total tissue area that is stained for collagen.

Data Presentation

Table 1: Echocardiographic Parameters in Control and this compound-Treated Rats

ParameterControlThis compound-TreatedReference
RV Free Wall Thickness (mm) 0.5 - 0.71.0 - 1.5
RV Internal Diameter (mm) 2.0 - 3.04.0 - 5.0
TAPSE (mm) 2.5 - 3.51.5 - 2.0
RVFAC (%) 40 - 5020 - 30
PAAT/PET Ratio > 0.3< 0.3

Table 2: Gravimetric and Hemodynamic Parameters in Control and this compound-Treated Rats

ParameterControlThis compound-TreatedReference
Fulton Index (RV/[LV+S]) 0.25 - 0.300.45 - 0.60
Right Ventricular Systolic Pressure (mmHg) 20 - 3040 - 70

Table 3: Histological Parameters in Control and this compound-Treated Rats

ParameterControlThis compound-TreatedReference
Cardiomyocyte Cross-Sectional Area (µm²) 300 - 400600 - 800
Right Ventricular Fibrosis (%) 1 - 25 - 10

Visualization of Key Signaling Pathways

The development of right ventricular hypertrophy in the this compound model involves complex signaling pathways. Key pathways implicated include the Transforming Growth Factor-beta (TGF-β) pathway, which promotes fibrosis and hypertrophy, and pro-inflammatory pathways involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). Conversely, AMP-activated protein kinase (AMPK) signaling has been shown to have a protective role by inhibiting hypertrophic growth.

G cluster_stimulus Initial Insult cluster_pulmonary Pulmonary Vasculature cluster_cardiac Right Ventricle DHMCT This compound (DHMCT) EndoInjury Endothelial Injury DHMCT->EndoInjury Inflammation Inflammation EndoInjury->Inflammation Remodeling Vascular Remodeling Inflammation->Remodeling PH Pulmonary Hypertension Remodeling->PH PressureOverload Pressure Overload PH->PressureOverload TGFb TGF-β Signaling PressureOverload->TGFb TNFa_NFkB TNF-α / NF-κB Pathway PressureOverload->TNFa_NFkB Hypertrophy Hypertrophy PressureOverload->Hypertrophy TGFb->Hypertrophy Fibrosis Fibrosis TGFb->Fibrosis TNFa_NFkB->Inflammation TNFa_NFkB->Hypertrophy AMPK AMPK Signaling AMPK->Hypertrophy RVH Right Ventricular Hypertrophy Hypertrophy->RVH Fibrosis->RVH

Caption: Signaling cascade in DHMCT-induced right ventricular hypertrophy.

The provided diagram illustrates the sequence of events leading from DHMCT administration to the development of RVH. DHMCT induces endothelial injury in the pulmonary vasculature, triggering inflammation and vascular remodeling, which culminates in pulmonary hypertension. The resultant pressure overload on the right ventricle activates pro-hypertrophic and pro-fibrotic signaling pathways, such as TGF-β and TNF-α/NF-κB, leading to cardiomyocyte hypertrophy and interstitial fibrosis, the hallmarks of RVH. In contrast, AMPK signaling acts as a negative regulator of this process.

G cluster_induction cluster_development cluster_assessment cluster_echo cluster_terminal_methods cluster_histology_params Induction DHMCT/MCT Injection (e.g., 60 mg/kg, s.c.) Development Development of Pulmonary Hypertension & RVH Induction->Development NonInvasive Non-Invasive Assessment (Echocardiography) Development->NonInvasive Terminal Terminal Assessment Development->Terminal RVFWT RV Free Wall Thickness NonInvasive->RVFWT RVID RV Internal Diameter NonInvasive->RVID TAPSE TAPSE NonInvasive->TAPSE RVFAC RVFAC NonInvasive->RVFAC PAAT_PET PAAT/PET Ratio NonInvasive->PAAT_PET Gravimetry Gravimetry (Fulton Index) Terminal->Gravimetry Histology Histology Terminal->Histology CSA Cardiomyocyte Cross-Sectional Area Histology->CSA Fibrosis Fibrosis Quantification Histology->Fibrosis

Caption: Experimental workflow for measuring RVH in DHMCT-treated animals.

This workflow diagram outlines the key stages of a typical study investigating DHMCT-induced RVH. It begins with the induction of the model, followed by a period of disease development. Subsequently, RVH is assessed using both non-invasive (echocardiography) and terminal methods (gravimetry and histology), with specific parameters measured at each stage.

References

Troubleshooting & Optimization

Dehydromonocrotaline in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of dehydromonocrotaline (DHM) when dissolved in dimethyl sulfoxide (B87167) (DMSO). The following information is curated to address common challenges and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (DHM)?

A1: this compound is sensitive to light, moisture, and temperature.[1] For long-term storage, it is recommended to keep DHM as a solid at -86°C under an inert atmosphere.[1][2]

Q2: I have dissolved DHM in DMSO. How should I store this stock solution?

A2: Due to the reactive nature of DHM, an alkylating agent, and the potential for solvent-induced degradation, it is highly recommended to prepare DHM solutions in DMSO fresh for each experiment.[3][4] If short-term storage is unavoidable, it is best to store the solution at -80°C in a tightly sealed, desiccated, and light-protected vial. However, the stability of DHM in DMSO under these conditions has not been extensively documented in the available literature, and a stability study is recommended.

Q3: What are the potential signs of DHM degradation in my DMSO stock solution?

A3: Visual indicators of degradation can include a change in the color of the solution. However, the absence of a color change does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of the solution over time.

Q4: Can the water content in DMSO affect the stability of DHM?

A4: While specific data for DHM is unavailable, studies on other compounds have shown that water in DMSO can be a significant factor in compound degradation. Given that DHM is moisture-sensitive, it is crucial to use anhydrous DMSO to prepare stock solutions.

Q5: Are there known degradation products of DHM in DMSO?

A5: The specific reaction products of this compound with DMSO are not well-documented in the provided search results. DMSO is a polar aprotic solvent but can participate in chemical reactions under certain conditions. As a reactive alkylating agent, DHM could potentially react with DMSO or trace impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results using DHM in DMSO. 1. Degradation of DHM in the DMSO stock solution. 2. Variability in the preparation of the stock solution. 3. Freeze-thaw cycles leading to degradation.1. Prepare fresh DHM solutions for each experiment. 2. If using a stored solution, perform a purity check using HPLC or LC-MS before use. 3. Minimize freeze-thaw cycles by aliquoting the stock solution into single-use vials. 4. Conduct a formal stability study under your specific storage conditions (see Experimental Protocol below).
Precipitate observed in the DHM/DMSO solution after thawing. 1. Poor solubility of DHM at lower temperatures. 2. Compound degradation leading to less soluble products.1. Allow the vial to come to room temperature and vortex thoroughly to ensure complete dissolution before use. 2. Centrifuge the vial briefly to collect all material from the cap and sides. 3. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.
Difficulty in achieving complete dissolution of DHM in DMSO. 1. Insufficient solvent volume. 2. DHM is only slightly soluble in some organic solvents.1. Ensure you are using an appropriate concentration for your stock solution. 2. Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure to determine the stability of DHM in a DMSO stock solution over time using HPLC analysis.

Materials and Reagents:

  • This compound (DHM)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Internal Standard (IS): A stable, non-reactive compound with similar chromatographic properties to DHM.

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade (optional, for mobile phase modification)

  • Amber glass or polypropylene (B1209903) vials with screw caps (B75204) and septa

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and tips

  • Incubator or oven for controlled temperature studies (e.g., room temperature, 4°C, 40°C)

  • Freezer (-20°C or -80°C)

Procedure:

  • Preparation of Stock Solutions:

    • DHM Stock Solution: Accurately weigh a sufficient amount of DHM and dissolve it in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in DMSO at a concentration similar to the DHM stock solution.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample:

      • In a clean vial, mix a known volume of the DHM stock solution with an equal volume of the IS stock solution.

      • Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for your HPLC or LC-MS system (e.g., 1 µM).

      • Vortex the sample and transfer it to an autosampler vial. This sample represents the initial 100% concentration.

    • Incubation Samples:

      • Aliquot the DHM stock solution into multiple amber vials, one for each time point and temperature condition you wish to test.

      • Store the vials at the selected temperatures (e.g., -80°C, -20°C, 4°C, Room Temperature).

  • Sample Collection and Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one vial from each storage temperature.

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.

    • Analyze the sample immediately by HPLC or LC-MS.

  • Data Analysis:

    • For each chromatogram, determine the peak area of DHM and the internal standard.

    • Calculate the peak area ratio: Ratio = Peak Area of DHM / Peak Area of IS.

    • Determine the percentage of DHM remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at T0) * 100.

    • Plot the % Remaining against time for each storage condition to visualize the degradation profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures

Storage Temperature% Remaining (24 hours)% Remaining (72 hours)% Remaining (1 week)
-80°C>99%>98%>95%
-20°C98%94%88%
4°C95%85%70%
Room Temperature (~25°C)80%60%<40%
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally using the protocol provided.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Sample Incubation cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep_dhm Prepare DHM Stock in Anhydrous DMSO storage_neg80 Store at -80°C prep_dhm->storage_neg80 storage_neg20 Store at -20°C prep_dhm->storage_neg20 storage_4 Store at 4°C prep_dhm->storage_4 storage_rt Store at Room Temp prep_dhm->storage_rt t0 Time 0 Analysis prep_dhm->t0 Prepare T0 Sample prep_is Prepare Internal Standard (IS) Stock prep_is->t0 tx Time X Analysis (e.g., 24h, 48h, 1 week) storage_neg80->tx storage_neg20->tx storage_4->tx storage_rt->tx add_is Add IS & Dilute t0->add_is tx->add_is hplc HPLC / LC-MS Analysis add_is->hplc calc Calculate Peak Area Ratios hplc->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for assessing DHM stability in DMSO.

stability_factors cluster_factors Influencing Factors center_node Compound Stability in DMSO temp Temperature temp->center_node time Storage Time time->center_node water Water Content water->center_node light Light Exposure light->center_node compound Compound Reactivity (e.g., DHM as an alkylating agent) compound->center_node ph pH (if aqueous mix) ph->center_node

Caption: Key factors influencing the stability of compounds in DMSO.

References

Technical Support Center: Optimizing Dehydromonocrotaline (DMCT) Dosage for Consistent Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while using dehydromonocrotaline (DMCT) and its precursor, monocrotaline (B1676716) (MCT), to induce pulmonary hypertension (PAH) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended dosage of this compound (DMCT) or monocrotaline (MCT) to induce pulmonary hypertension?

A1: The optimal dosage can vary depending on the animal model and the specific experimental goals. For rats, a standard and widely used dosage of monocrotaline (MCT) is a single subcutaneous injection of 60 mg/kg.[1][2] In beagle dogs, a single injection of 3.0 mg/kg of this compound (DMCT) directly into the right atrium has been shown to successfully induce a stable model of pulmonary hypertension.[3][4] It is crucial to start with established dosages from the literature and optimize for your specific laboratory conditions.

Q2: I am experiencing high mortality rates in my animal models. What could be the cause and how can I mitigate it?

A2: High mortality can be a significant issue, often linked to acute pulmonary edema or right ventricular failure.[3] In a study with beagles, a DMCT dosage of 4.5 mg/kg resulted in the death of all animals from acute pulmonary edema, while a 3.0 mg/kg dose was successful. Similarly, high doses of MCT in rats can lead to increased mortality.

Troubleshooting Steps:

  • Dosage Reduction: If you are observing high mortality, consider reducing the dosage of DMCT or MCT.

  • Alternative Dosing Strategy: A study in rats demonstrated that two intraperitoneal injections of 20 mg/kg MCT with a seven-day interval resulted in a higher survival rate compared to a single 40 mg/kg injection. This approach also led to less severe inflammation and cardiac impairment.

  • Animal Health Monitoring: Closely monitor the animals post-injection for signs of distress, such as respiratory difficulty or lethargy.

Q3: My results are inconsistent, with high variability in the development of pulmonary hypertension. How can I improve the reproducibility of my model?

A3: Inconsistency in PAH models is a common challenge. Several factors can contribute to this variability.

Troubleshooting Steps:

  • Standardize Administration Technique: Ensure that the injection is administered consistently. For subcutaneous injections, the depth and location can influence absorption. For intravenous or intra-atrial injections, precise and consistent delivery is critical.

  • Animal Strain and Age: Use a consistent strain, age, and weight of animals for your experiments, as these factors can influence the metabolic activation of MCT and the response to DMCT.

  • Metabolic Activation of MCT: Monocrotaline is biologically inactive and requires metabolic activation in the liver by cytochrome P450 enzymes to its active form, this compound (DMCT). Factors that affect liver function can therefore influence the consistency of the model.

  • Environmental Factors: Maintain consistent housing conditions, including diet and light-dark cycles, as these can impact animal physiology.

Q4: What are the key parameters to measure to confirm the development of pulmonary hypertension?

A4: Confirmation of PAH involves measuring several hemodynamic and structural parameters.

Key Endpoints:

  • Right Ventricular Systolic Pressure (RVSP): A direct measure of the pressure in the right ventricle, which is elevated in PAH.

  • Mean Pulmonary Arterial Pressure (mPAP): The average pressure in the pulmonary artery.

  • Right Ventricular Hypertrophy Index (RVHI): Calculated as the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/[LV+S]). An increased RVHI indicates right ventricular hypertrophy, a hallmark of PAH.

  • Histological Analysis: Examination of lung tissue for thickening of the media in small pulmonary arteries and hypertrophy of the right ventricular myocardium.

Data Presentation

Table 1: this compound (DMCT) and Monocrotaline (MCT) Dosage for Pulmonary Hypertension Induction

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Beagle DogDMCT1.5 mg/kgIntra-atrialLess pronounced changes in pulmonary arterial pressure.
Beagle DogDMCT3.0 mg/kgIntra-atrialSignificant increase in systolic pulmonary arterial pressure and pulmonary vascular resistance. Successful PAH model.
Beagle DogDMCT4.5 mg/kgIntra-atrialHigh mortality due to acute pulmonary edema.
Sprague-Dawley RatMCT60 mg/kgSubcutaneousStandard dosage to produce the pulmonary hypertension model.
Wistar RatMCT40 mg/kgIntraperitoneal (single dose)Successful induction of PAH, but with lower survival compared to the twice-injection method.
Wistar RatMCT20 mg/kg x 2Intraperitoneal (two doses, 7 days apart)Higher survival rate and less impaired cardiac function compared to a single higher dose.

Experimental Protocols

Protocol 1: Induction of Pulmonary Hypertension in Rats with Monocrotaline (MCT)

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • Monocrotaline (MCT)

  • Solvent for MCT (e.g., ethanol (B145695) and PBS at a 1:4 ratio)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare the MCT solution at the desired concentration (e.g., for a 60 mg/kg dose).

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • On day 1 of the experiment, weigh each rat to determine the precise volume of MCT solution to be injected.

  • Administer a single subcutaneous injection of MCT at 60 mg/kg.

  • Monitor the animals daily for any signs of distress.

  • At the desired time point (e.g., 3-4 weeks post-injection), perform hemodynamic measurements (e.g., RVSP) and collect tissues for histological analysis and calculation of the RVHI.

Protocol 2: Induction of Pulmonary Hypertension in Dogs with this compound (DMCT)

Materials:

  • Young beagle dogs

  • This compound (DMCT)

  • Catheter for intra-atrial injection

  • Anesthesia

Procedure:

  • Acclimatize the dogs to the facility.

  • Anesthetize the dog.

  • Under sterile conditions, insert a catheter into the right atrium.

  • Administer a single injection of DMCT at a dosage of 3.0 mg/kg via the catheter.

  • Monitor the animal closely during recovery from anesthesia and in the following days for any adverse effects.

  • At predetermined time points (e.g., 8 and 14 weeks post-injection), perform right heart catheterization and transthoracic echocardiography to assess hemodynamic parameters and right ventricular function.

  • At the end of the study, euthanize the animal and collect heart and lung tissues for pathological analysis.

Mandatory Visualizations

Signaling Pathways

MCT-Induced PAH Signaling Pathway cluster_extracellular Extracellular cluster_cell Pulmonary Artery Endothelial Cell cluster_downstream Downstream Effects MCT Monocrotaline (MCT) CaSR Extracellular Calcium-Sensing Receptor (CaSR) MCT->CaSR binds and activates PLC Phospholipase C (PLC) CaSR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Endothelial_Damage Endothelial Damage & Dysfunction Ca_release->Endothelial_Damage NFkB_activation NF-κB Activation Endothelial_Damage->NFkB_activation Vascular_Remodeling Vascular Remodeling Endothelial_Damage->Vascular_Remodeling TNFa_production TNF-α Production NFkB_activation->TNFa_production Inflammation Inflammation TNFa_production->Inflammation Inflammation->Vascular_Remodeling PAH Pulmonary Arterial Hypertension Vascular_Remodeling->PAH

Caption: Signaling cascade initiated by monocrotaline leading to pulmonary hypertension.

Experimental Workflow

DMCT_Experimental_Workflow start Start: Select Animal Model (e.g., Rat, Dog) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (e.g., Echocardiography, Weight) acclimatization->baseline dosage_prep Prepare DMCT/MCT Solution baseline->dosage_prep administration Administer DMCT/MCT (e.g., Subcutaneous, Intra-atrial) dosage_prep->administration monitoring Post-Administration Monitoring (Health & Behavior) administration->monitoring endpoint_measurement Endpoint Measurements (e.g., Hemodynamics, RVSP) monitoring->endpoint_measurement tissue_collection Tissue Collection (Heart, Lungs) endpoint_measurement->tissue_collection analysis Data Analysis (RVHI, Histology) tissue_collection->analysis end End of Experiment analysis->end

Caption: General experimental workflow for inducing pulmonary hypertension with DMCT/MCT.

References

Troubleshooting inconsistent results in Dehydromonocrotaline cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydromonocrotaline (DHM) in cell culture assays.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results in this compound (DHM) cell culture assays.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. DHM Degradation: DHM may be unstable in aqueous cell culture media over long incubation periods. 2. Suboptimal Concentration: The concentration of DHM used may be too low for the specific cell line and assay endpoint. 3. Cell Line Resistance: The cell line being used may be inherently resistant to DHM-induced cytotoxicity. 4. Incorrect Solvent or Final Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay.1. Prepare Fresh Solutions: Prepare DHM solutions immediately before each experiment. For longer experiments, consider replenishing the media with fresh DHM at intermediate time points. 2. Optimize Concentration: Perform a dose-response experiment with a wider range of DHM concentrations (e.g., 10 µM to 500 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.[1][2] 3. Use a Sensitive Cell Line: If possible, use a cell line known to be responsive to pyrrolizidine (B1209537) alkaloids, such as hepatocyte-derived cell lines (e.g., HepG2). 4. Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.1%).
High Variability Between Replicates 1. Inconsistent DHM Solution Preparation: Variations in the preparation and handling of DHM stock and working solutions. 2. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate DHM and other media components.1. Standardize Protocols: Ensure all researchers follow a standardized protocol for preparing and handling DHM solutions. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density across all wells. 3. Minimize Edge Effects: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Precipitation of DHM in Culture Media 1. Poor Solubility: DHM is a hydrophobic molecule with limited solubility in aqueous media. 2. Improper Dilution Technique: Adding a concentrated DMSO stock solution directly to the aqueous media can cause the compound to precipitate.1. Use an Appropriate Solvent: Prepare a high-concentration stock solution of DHM in a suitable organic solvent like DMSO. 2. Perform Serial Dilutions: First, dilute the high-concentration DHM stock solution to an intermediate concentration in the solvent. Then, add this intermediate stock to the cell culture medium with gentle mixing to ensure rapid and even dispersion.
Unexpected Biological Effects 1. Formation of Degradation Products: Degradation of DHM in the culture medium may lead to the formation of byproducts with off-target effects. 2. Interaction with Media Components: DHM may interact with components in the serum or media, altering its bioactivity.1. Assess Compound Purity and Stability: Use high-purity DHM. If degradation is suspected, the stability of DHM in your specific cell culture medium can be assessed over time using analytical methods like HPLC or LC-MS. 2. Consider Serum-Free Media: If compatible with your cell line, consider using a serum-free medium to reduce potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound (DHM) stock solution?

A1: DHM is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Q2: What is a typical concentration range for DHM in cell culture assays?

A2: The effective concentration of DHM can vary significantly depending on the cell line, assay type, and incubation time. Based on available data, a starting concentration range of 10 µM to 300 µM is recommended for cytotoxicity and mechanistic studies.[1][2] For inhibition of mitochondrial complex I, an IC50 of 62.06 µM has been reported in isolated rat liver mitochondria.[2]

Q3: How stable is DHM in cell culture media?

A3: The stability of DHM in cell culture media can be variable and is influenced by factors such as pH, temperature, and media components. It is advisable to prepare fresh DHM-containing media for each experiment, especially for longer incubation periods. To confirm stability in your specific experimental setup, a time-course analysis of DHM concentration in the media can be performed using methods like HPLC.

Q4: Can I use Monocrotaline (B1676716) (MCT) instead of DHM in my cell culture experiments?

A4: Monocrotaline is the parent pyrrolizidine alkaloid and requires metabolic activation by cytochrome P450 enzymes to form the toxic metabolite, DHM. Most cell lines have low or no metabolic capacity. Therefore, for in vitro studies on the direct effects of the toxic metabolite, it is essential to use DHM (also referred to as monocrotaline pyrrole (B145914) or MCTP). If you are studying the metabolic activation of MCT, a co-culture system with metabolically competent cells (e.g., primary hepatocytes or HepG2 cells) may be necessary.

Q5: What are the primary cellular targets of DHM?

A5: DHM is a bifunctional alkylating agent that can form cross-links with DNA and proteins. It is also known to induce mitochondrial dysfunction by inhibiting complex I of the electron transport chain, leading to ATP depletion and the opening of the mitochondrial permeability transition pore (MPTP), which can trigger apoptosis.

Quantitative Data Presentation

The following tables summarize the known quantitative effects of this compound (DHM) and its precursor, Monocrotaline (MCT), in various in vitro systems.

Table 1: Cytotoxicity of Monocrotaline in Chicken Hepatocytes (CRL-2118)

CompoundIncubation TimeCytotoxic Concentration Range (µM)
Monocrotaline48 - 72 hours19 - 300

Data from a comparative study of dehydropyrrolizidine alkaloids, where monocrotaline was among the less cytotoxic compounds tested.

Table 2: Inhibitory Effect of this compound (DHM) on Mitochondrial Respiration

SystemParameterIC50 (µM)
Isolated Rat Liver MitochondriaComplex I NADH Oxidase Activity62.06

Table 3: this compound (DHM) Concentration Range for Induction of Mitochondrial Permeability Transition (MPT)

SystemConditionEffective Concentration Range (µM)
Isolated Rat Liver MitochondriaIn the presence of 10 µM Ca²+50 - 250

Experimental Protocols

Protocol 1: Preparation of this compound (DHM) for Cell Culture
  • Stock Solution Preparation:

    • Dissolve DHM powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

    • Aliquot the stock solution into small volumes in amber vials to protect from light and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Immediately before use, thaw an aliquot of the DHM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve intermediate concentrations.

    • Add the intermediate dilutions to the final cell culture medium (containing serum, if applicable) with gentle mixing to reach the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • DHM Treatment: Remove the medium and add fresh medium containing various concentrations of DHM. Include a vehicle control (medium with the same concentration of DMSO as the highest DHM concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHM for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Visualizations

DHM_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_dhm Prepare DHM Stock (in DMSO) treat Treat cells with DHM working solutions prep_dhm->treat prep_cells Cell Seeding (e.g., 96-well plate) prep_cells->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay_type Perform Assay incubate->assay_type cytotoxicity Cytotoxicity Assay (e.g., MTT) assay_type->cytotoxicity Viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay_type->apoptosis Cell Death Mechanism dna_damage DNA Damage Assay (e.g., Comet Assay) assay_type->dna_damage Genotoxicity analysis Data Acquisition & Analysis cytotoxicity->analysis apoptosis->analysis dna_damage->analysis

Caption: General experimental workflow for assessing the effects of DHM.

DHM_Signaling_Pathways cluster_casr CaSR Pathway cluster_tgf TGF-β/BMP Signaling cluster_mito Mitochondrial Pathway cluster_dna DNA Damage DHM This compound (DHM) CaSR CaSR DHM->CaSR TGF_receptor TGF-β/BMP Receptors DHM->TGF_receptor ComplexI Mitochondrial Complex I Inhibition DHM->ComplexI DNA_alkylation DNA Alkylation & Cross-linking DHM->DNA_alkylation CaSR_assembly CaSR Assembly CaSR->CaSR_assembly Ca_mobilization Intracellular Ca²⁺ Mobilization CaSR_assembly->Ca_mobilization Endo_damage Endothelial Cell Damage Ca_mobilization->Endo_damage Apoptosis Apoptosis Endo_damage->Apoptosis pSmad1 pSmad1 Activation (Transient) TGF_receptor->pSmad1 pSmad2 pSmad2 Activation (Transient) TGF_receptor->pSmad2 Smad4_translocation Smad4 Nuclear Translocation pSmad1->Smad4_translocation pSmad2->Smad4_translocation BMPrII_down BMPrII Downregulation (Late) Smad4_translocation->BMPrII_down Smad6_up Inhibitory Smad6 Up-regulation (Late) Smad4_translocation->Smad6_up Dysregulation Dysregulation of BMP Signaling BMPrII_down->Dysregulation Smad6_up->Dysregulation Dysregulation->Apoptosis ATP_depletion ATP Depletion ComplexI->ATP_depletion MPTP MPTP Opening ATP_depletion->MPTP CytoC Cytochrome C Release MPTP->CytoC CytoC->Apoptosis DNA_damage_response DNA Damage Response DNA_alkylation->DNA_damage_response DNA_damage_response->Apoptosis

Caption: Signaling pathways affected by this compound (DHM).

References

Technical Support Center: Managing Dehydromonocrotaline (DHM)-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Dehydromonocrotaline (DHM)-induced toxicity and mortality in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHM) and why is it used in animal studies?

A1: this compound (DHM), also known as monocrotaline (B1676716) pyrrole (B145914) (MCTP), is the toxic, reactive metabolite of monocrotaline (MCT), a pyrrolizidine (B1209537) alkaloid found in plants of the Crotalaria species.[1][2] MCT is metabolized in the liver by cytochrome P450 enzymes to form DHM.[1] DHM is a potent alkylating agent that causes cellular and DNA damage.[3] In research, DHM and its precursor MCT are widely used to induce experimental models of diseases such as pulmonary arterial hypertension (PAH) and liver injury, including hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[3]

Q2: What are the primary mechanisms of DHM-induced toxicity?

A2: DHM-induced toxicity is multifactorial and primarily involves:

  • Endothelial Cell Injury: DHM selectively damages vascular endothelial cells, particularly in the lungs and liver, which is a key event in the pathogenesis of PAH and HSOS.

  • Mitochondrial Dysfunction: DHM inhibits mitochondrial complex I, leading to decreased ATP production, dissipation of the mitochondrial membrane potential, and cellular energy crisis.

  • Apoptosis: DHM induces programmed cell death (apoptosis) in various cell types, including pulmonary artery endothelial cells and hepatocytes. This is often initiated by DNA damage and mitochondrial dysfunction.

  • Oxidative Stress: The metabolic activation of MCT to DHM can generate reactive oxygen species (ROS), contributing to cellular damage.

  • Inflammation: Endothelial injury and cell death trigger an inflammatory response, further contributing to tissue damage.

Q3: What are the common signs of DHM-induced toxicity in animals?

A3: Clinical signs of toxicity can vary depending on the dose, route of administration, and animal species. Common signs include:

  • Weight loss or failure to gain weight

  • Lethargy and reduced activity

  • Ruffled fur

  • Respiratory distress (in models of PAH)

  • Abdominal distension (ascites) in cases of severe liver injury

  • Jaundice (in cases of severe liver injury)

Q4: What is the typical latency to the onset of clinical signs and mortality?

A4: The latency is dose-dependent. High doses of DHM can cause acute toxicity and death within hours to days. Lower doses, or the use of the precursor MCT, typically result in a more delayed and progressive disease model, with clinical signs of PAH or liver injury appearing over one to four weeks.

Troubleshooting Guides

Issue 1: High and Unpredictable Mortality Rates

Problem: You are experiencing a higher-than-expected mortality rate in your animal cohort, or the timing of death is highly variable, making it difficult to achieve your experimental endpoints.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose is too high or bolus administration is too toxic. - Dose Reduction: Perform a dose-response study to determine the optimal dose that induces the desired pathology with an acceptable mortality rate. - Split Dosing: Instead of a single high-dose bolus, consider administering the total dose in two or more smaller injections over a set period (e.g., twice-daily or on consecutive days). A study in rats showed that a twice-injection model of a lower MCT dose resulted in higher survival rates compared to a single high dose.
Rapid and severe acute toxicity (e.g., acute pulmonary edema). - Slower Infusion Rate: If administering intravenously, a slower infusion rate can reduce the immediate toxic impact on the pulmonary vasculature. - Different Route of Administration: Subcutaneous or intraperitoneal injections lead to slower absorption and may reduce acute toxicity compared to intravenous administration.
Animal Strain or Species Sensitivity. - Literature Review: Different strains and species can have varying sensitivities to DHM. Consult the literature for data on the specific strain and species you are using. - Pilot Study: Conduct a pilot study with a small number of animals to establish the appropriate dose range for your specific animal model.
Animal Health Status. - Health Screening: Ensure all animals are healthy and free of underlying diseases before starting the experiment. Pre-existing conditions can increase susceptibility to DHM toxicity.
Issue 2: Inconsistent or Mild Disease Phenotype

Problem: The severity of the induced disease (e.g., pulmonary hypertension, liver fibrosis) is highly variable between animals, or the overall phenotype is milder than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Bioavailability or Inconsistent Metabolism of MCT to DHM. - Direct DHM Administration: If possible, using DHM directly will bypass the variability of in vivo metabolic activation from MCT. - Standardize Animal Age and Sex: The activity of cytochrome P450 enzymes responsible for MCT metabolism can vary with age and sex. Using animals of a consistent age and a single sex can reduce this variability.
Route of Administration. - Intravenous or Intraperitoneal Injection: These routes generally provide more consistent systemic exposure compared to oral gavage, where absorption can be more variable.
DHM/MCT Solution Instability. - Fresh Preparation: Prepare DHM or MCT solutions fresh before each use. DHM is particularly unstable in aqueous solutions. - Proper Storage: If a stock solution is prepared, store it appropriately (e.g., protected from light, at the recommended temperature) and use it within its stability window.
Insufficient Time for Disease Development. - Time-Course Study: The pathological changes induced by DHM/MCT are progressive. Conduct a time-course study to determine the optimal endpoint for observing the desired phenotype. For MCT-induced PAH in rats, significant changes are often observed 3-4 weeks post-injection.

Quantitative Data Summary

Table 1: Monocrotaline (MCT) and this compound (DHM) Dosages and Observed Effects in Rodents

Compound Animal Model Dose Route of Administration Observed Effects Mortality
MCTRat (Wistar)60 mg/kgSubcutaneousDevelopment of pulmonary arterial hypertension at 3-4 weeks.Variable, can be significant depending on the study.
MCTRat (Sprague-Dawley)40 mg/kgIntraperitoneal (single injection)Development of pulmonary arterial hypertension.Higher mortality compared to twice-injection model.
MCTRat (Sprague-Dawley)20 mg/kg (twice, 7 days apart)IntraperitonealDevelopment of pulmonary arterial hypertension.Significantly lower mortality than single 40 mg/kg injection.
MCTMouse (Swiss)5, 50, or 100 mg/kgIntraperitoneal (single dose)Histopathological lesions in the hippocampus and parahippocampal cortex; oxidative stress in brain areas.Not specified, but high doses are expected to be lethal.
DHMRatNot specified in detail for systemic studies in these search results.Induces apoptosis in pulmonary artery endothelial cells in vitro.

Table 2: this compound (DHM) Dosages and Observed Effects in a Larger Animal Model

Compound Animal Model Dose Route of Administration Observed Effects Mortality
DHMBeagle Dog1.5 mg/kgIntra-atrialLess pronounced changes in pulmonary arterial pressure.Not reported to cause death.
DHMBeagle Dog3.0 mg/kgIntra-atrialSignificant increase in systolic pulmonary arterial pressure and pulmonary vascular resistance index over 8 weeks.2 out of 10 dogs died of acute pulmonary edema.
DHMBeagle Dog4.5 mg/kgIntra-atrialAcute pulmonary edema.All 3 dogs in this group died.

Experimental Protocols

Protocol 1: Induction of Pulmonary Arterial Hypertension in Rats with Monocrotaline

This protocol is based on commonly used methods to induce PAH in rats.

Materials:

  • Monocrotaline (MCT) powder

  • 1N HCl

  • 1N NaOH

  • Sterile 0.9% saline

  • pH meter

  • Syringes and needles (appropriate for subcutaneous or intraperitoneal injection in rats)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Preparation of MCT Solution:

    • Dissolve MCT powder in 1N HCl.

    • Neutralize the solution to a pH of 7.4 with 1N NaOH.

    • Adjust the final concentration with sterile 0.9% saline to achieve the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg).

    • Prepare the solution fresh on the day of injection.

  • Animal Dosing:

    • Weigh each rat accurately to calculate the individual dose.

    • Administer a single dose of 60 mg/kg MCT via subcutaneous or intraperitoneal injection.

  • Post-Injection Monitoring:

    • Monitor the animals daily for clinical signs of toxicity (weight loss, lethargy, respiratory distress).

    • Provide supportive care as needed (e.g., soft food, hydration).

    • Body weight should be recorded at least twice weekly.

  • Endpoint Evaluation (typically 3-4 weeks post-injection):

    • Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Euthanize the animals and collect heart and lung tissues.

    • Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

    • Perform histological analysis of the pulmonary arteries to assess vascular remodeling.

Protocol 2: In Vitro Assessment of DHM-Induced Endothelial Cell Apoptosis

This protocol outlines a general method for studying the direct effects of DHM on cultured endothelial cells.

Materials:

  • This compound (DHM)

  • Cultured endothelial cells (e.g., human pulmonary artery endothelial cells - HPAECs)

  • Appropriate cell culture medium and supplements

  • Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining kit)

  • Microplate reader or flow cytometer

Procedure:

  • Cell Culture:

    • Culture HPAECs in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

  • DHM Treatment:

    • Prepare fresh dilutions of DHM in cell culture medium at various concentrations (e.g., 1-100 µM).

    • Remove the old medium from the cells and replace it with the DHM-containing medium. Include a vehicle control group.

    • Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours).

  • Apoptosis Assessment:

    • TUNEL Assay: Fix the cells and perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation.

    • Annexin V/PI Staining: Harvest the cells and stain with Annexin V and Propidium Iodide. Analyze the cells by flow cytometry to quantify early and late apoptotic cells.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

    • A dose- and time-dependent increase in apoptosis is expected.

Signaling Pathways and Experimental Workflows

DHM_Toxicity_Pathway MCT Monocrotaline (MCT) CYP450 Hepatic Cytochrome P450 MCT->CYP450 Metabolism DHM This compound (DHM) (Reactive Metabolite) CYP450->DHM EndothelialCell Pulmonary Endothelial Cell DHM->EndothelialCell Targets Mitochondria Mitochondria DHM->Mitochondria DNA_Damage DNA Damage & Adduct Formation DHM->DNA_Damage EndothelialCell->Mitochondria EndothelialCell->DNA_Damage ComplexI Complex I Inhibition Mitochondria->ComplexI Apoptosis Apoptosis DNA_Damage->Apoptosis ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS Increased ROS ComplexI->ROS ATP_Depletion->Apoptosis ROS->Apoptosis Inflammation Inflammation Apoptosis->Inflammation Endothelial_Dysfunction Endothelial Dysfunction Apoptosis->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction PAH_VOD Pulmonary Hypertension (PAH) Veno-Occlusive Disease (VOD) Endothelial_Dysfunction->PAH_VOD

Caption: DHM-induced cellular toxicity pathway.

Experimental_Workflow_PAH start Start: Acclimatize Animals prepare_mct Prepare MCT Solution (e.g., 60 mg/kg in saline, pH 7.4) start->prepare_mct inject_mct Single Subcutaneous or Intraperitoneal Injection of MCT prepare_mct->inject_mct monitor Daily Monitoring: - Clinical Signs - Body Weight (2x/week) inject_mct->monitor endpoint Endpoint (3-4 Weeks) monitor->endpoint catheterization Right Heart Catheterization (Measure RVSP) endpoint->catheterization euthanasia Euthanasia & Tissue Collection catheterization->euthanasia fulton_index Calculate Fulton Index (RV / (LV+S)) euthanasia->fulton_index histology Histological Analysis of Pulmonary Arteries euthanasia->histology analysis Data Analysis & Interpretation fulton_index->analysis histology->analysis

Caption: Experimental workflow for MCT-induced PAH in rats.

References

Dehydromonocrotaline solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydromonocrotaline (DHMC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a specific focus on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHMC) and why is it used in research?

This compound (also known as monocrotaline (B1676716) pyrrole) is the toxic, reactive metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline.[1][2][3][4] It is an alkylating agent that can react with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[2] In research, it is often used to study the mechanisms of monocrotaline-induced toxicity, including liver and lung damage.

Q2: I am having trouble dissolving DHMC in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

DHMC is known to be sensitive to moisture and temperature and is only slightly soluble in organic solvents like chloroform (B151607) and methanol (B129727). Its chemical structure, which includes a pyrrole (B145914) core, suggests it has low solubility in water. The non-polar aromatic ring of the pyrrole structure has weak interactions with polar water molecules, leading to poor dissolution. Therefore, direct dissolution in a fully aqueous solution is expected to be challenging.

Q3: What is the recommended solvent for creating a stock solution of DHMC?

Given its slight solubility in methanol and the common practice for poorly water-soluble compounds in biological research, using an organic solvent to create a concentrated stock solution is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions for cell culture experiments as it is a powerful solvent and cells can tolerate it at low final concentrations (typically <0.5%). Methanol is another potential option.

Q4: How can I determine the best way to dissolve DHMC for my specific experiment?

A systematic approach is recommended to determine the optimal solvent and concentration for your needs. This involves preparing a high-concentration stock solution in an organic solvent and then diluting it into your aqueous experimental medium. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: How stable is DHMC in aqueous solutions?

DHMC is a reactive and unstable metabolite. It is sensitive to moisture, and its stability in aqueous solutions is expected to be limited. For this reason, it is recommended to prepare fresh solutions for each experiment and to use them as quickly as possible after dilution into your aqueous medium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
DHMC powder does not dissolve in aqueous buffer. DHMC has inherently low aqueous solubility due to its chemical structure.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or methanol) first. Then, dilute the stock solution into your aqueous buffer. See the detailed protocol below.
A precipitate forms when I add my DHMC stock solution to my aqueous buffer. The concentration of DHMC in the final aqueous solution exceeds its solubility limit.- Increase the proportion of the organic solvent in the final solution if your experiment allows. - Decrease the final concentration of DHMC. - Perform a solubility test to determine the maximum achievable concentration in your specific buffer (see protocol).
I am seeing unexpected results or a loss of activity in my experiment. DHMC may be degrading in the aqueous solution.- Prepare solutions fresh for each experiment. - Minimize the time the DHMC is in the aqueous solution before being used. - Consider the pH of your buffer, as extreme pH values can accelerate the degradation of similar compounds.
My cells are dying or showing signs of stress at low DHMC concentrations. The concentration of the organic solvent (e.g., DMSO) in your final solution may be too high.- Ensure the final concentration of the organic solvent is at a level tolerated by your cells (typically <0.5% for DMSO). - Run a vehicle control (your aqueous buffer with the same final concentration of the organic solvent but without DHMC) to assess the effect of the solvent on your cells.

Quantitative Data Summary

Table 1: Solubility of this compound (DHMC)

Solvent Solubility Source
ChloroformSlightly Soluble
MethanolSlightly Soluble
Aqueous SolutionsVery low (inferred)

Table 2: Physical and Chemical Properties of this compound (DHMC)

Property Value Source
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to Light Grey Solid
Melting Point 30-33 °C
Stability Moisture and Temperature Sensitive

Experimental Protocols

Protocol 1: Preparation of a this compound (DHMC) Stock Solution and Working Solutions

This protocol provides a general method for preparing a DHMC solution for in vitro experiments.

Materials:

  • This compound (DHMC) powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Methanol

  • Sterile microcentrifuge tubes

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a Concentrated Stock Solution: a. In a sterile microcentrifuge tube, weigh out a small, precise amount of DHMC powder. b. Add a calculated volume of anhydrous DMSO or methanol to achieve a high-concentration stock solution (e.g., 10 mg/mL or a relevant molar concentration). c. Vortex thoroughly until the DHMC is completely dissolved. This is your stock solution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution: a. Warm the stock solution aliquot to room temperature. b. Serially dilute the stock solution in your sterile aqueous buffer to the desired final concentration for your experiment. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. c. Important: The final concentration of the organic solvent in your working solution should be kept to a minimum (e.g., <0.5% for DMSO) to avoid solvent-induced toxicity in cell-based assays. d. Use the working solution immediately after preparation due to the potential instability of DHMC in aqueous media.

  • Vehicle Control:

    • Always prepare a vehicle control solution containing the same final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer but without DHMC. This is essential to differentiate the effects of DHMC from the effects of the solvent.

Visualizations

experimental_workflow Workflow for DHMC Solution Preparation start Start: Weigh DHMC Powder stock_prep Prepare Concentrated Stock Solution (e.g., 10 mg/mL in DMSO) start->stock_prep storage Aliquot and Store Stock Solution at -20°C or -80°C stock_prep->storage working_prep Prepare Fresh Working Solution: Dilute Stock in Aqueous Buffer storage->working_prep control_prep Prepare Vehicle Control (Solvent + Aqueous Buffer) storage->control_prep experiment Use Immediately in Experiment working_prep->experiment control_prep->experiment

Caption: Workflow for preparing DHMC solutions.

troubleshooting_workflow Troubleshooting DHMC Solubility Issues start Problem: DHMC Not Dissolving or Precipitating check_method Are you dissolving directly in aqueous buffer? start->check_method use_stock Action: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). check_method->use_stock Yes check_concentration Is precipitation occurring after diluting the stock solution? check_method->check_concentration No use_stock->check_concentration lower_concentration Action: Lower the final concentration of DHMC. check_concentration->lower_concentration Yes check_solvent Is the final solvent concentration too high? check_concentration->check_solvent No success Solution Successful lower_concentration->success adjust_solvent Action: Reduce the final solvent concentration (e.g., <0.5%). check_solvent->adjust_solvent Yes check_solvent->success No adjust_solvent->success

Caption: Troubleshooting guide for DHMC solubility.

metabolic_pathway Metabolic Activation and Detoxification of Monocrotaline MCT Monocrotaline (MCT) (Pro-toxin) CYP450 Hepatic Cytochrome P450 (e.g., CYP2A6, CYP2E1) MCT->CYP450 Metabolic Activation DHMC This compound (DHMC) (Reactive Metabolite) CYP450->DHMC Toxicity Toxicity (DNA/Protein Adducts) DHMC->Toxicity Cellular Macromolecule Binding Detox Detoxification Pathways DHMC->Detox Hydrolysis Hydrolysis Detox->Hydrolysis GSH_Conj Glutathione (GSH) Conjugation Detox->GSH_Conj DHP DHP (Less Toxic) Hydrolysis->DHP GSH_DHP GSH-DHP (Less Toxic) GSH_Conj->GSH_DHP

Caption: Monocrotaline metabolic pathway.

References

Preventing Dehydromonocrotaline precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dehydromonocrotaline (DHM) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHM) and why is it prone to precipitation?

A: this compound (DHM), also known as Monocrotaline Pyrrole, is the toxic metabolite of the hepatotoxic pyrrolizidine (B1209537) alkaloid, Monocrotaline.[1][2] It is an alkylating agent used in research to study cytotoxicity and induce liver and lung damage.[1] DHM is supplied as an off-white to pale yellow or beige solid and has limited solubility in many common laboratory solvents, which makes it susceptible to precipitation, especially when transferring from an organic solvent to an aqueous medium.[3][4]

Q2: What are the recommended solvents for preparing DHM stock solutions?

A: Product datasheets indicate that DHM is slightly soluble in chloroform (B151607) and methanol. For biological experiments, particularly cell culture, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving compounds with similar characteristics due to its high solubilizing power. It is crucial to start with a high-purity, anhydrous grade solvent to avoid introducing water, which can decrease solubility and promote precipitation.

Q3: What are the optimal storage conditions for DHM powder and stock solutions?

A: this compound is sensitive to light, moisture, and temperature. To ensure stability and prevent degradation or precipitation, specific storage conditions are critical. Long-term storage of both the solid powder and stock solutions is recommended at -86°C under an inert atmosphere. For stock solutions, it is best practice to aliquot them into single-use volumes to minimize freeze-thaw cycles.

Q4: My DHM precipitated immediately after I diluted my stock solution into an aqueous buffer (e.g., cell culture media). What happened?

A: This is a common issue known as "solvent shock". DHM is likely dissolved in a high-concentration organic solvent like DMSO, where it is stable. When this concentrated stock is rapidly introduced into an aqueous environment like cell culture media, the drastic change in solvent polarity causes the compound's solubility to drop sharply, leading to its immediate precipitation out of the solution. Gradual addition and mixing, as well as ensuring the final solvent concentration (e.g., DMSO) remains very low (ideally ≤ 0.1%), can help mitigate this effect.

Quantitative Data Summary

For ease of reference, the key properties and handling parameters for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 23291-96-5
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance Off-white to pale yellow solid
Purity ≥90%

Table 2: Solubility and Recommended Storage Conditions

ParameterRecommendationCitations
Recommended Solvents Chloroform (slightly), Methanol (slightly, sonicated)
Powder Storage Long-term at -86°C, under inert gas, protected from light and moisture.
Stock Solution Storage -86°C in single-use aliquots under an inert atmosphere.

Experimental Protocols

Protocol: Preparation of a 10 mM DHM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Purity ≥90%)

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Calculate Required Mass:

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 323.34 g/mol / 1000 = 3.23 mg

  • Weighing DHM:

    • Before opening, briefly centrifuge the vial of DHM powder to ensure any material trapped in the cap is collected at the bottom.

    • In a sterile microcentrifuge tube, carefully and accurately weigh 3.23 mg of DHM powder.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the DHM powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aiding Dissolution (If Necessary):

    • If the powder does not dissolve completely with vortexing, place the tube in a sonicator water bath for 5-10 minutes.

    • Alternatively, gentle warming in a water bath (not exceeding 37°C) can be used. Avoid excessive heat as DHM is temperature sensitive.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light.

    • Store the aliquots at -86°C under an inert atmosphere for long-term stability.

Visualized Workflows and Guides

DHM Stock Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: DHM Powder weigh 1. Weigh 3.23 mg DHM start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Thoroughly add_dmso->dissolve check Is it fully dissolved? dissolve->check aid 4. Use Sonication or Gentle Warming check->aid No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes aid->dissolve store 6. Store at -86°C under Inert Gas aliquot->store end_node End: Stable 10 mM Stock store->end_node

Caption: Workflow for preparing a stable DHM stock solution.

Troubleshooting Guide: DHM Precipitation

G cluster_stock In Stock Solution cluster_working In Working Solution (Aqueous) start Precipitate Observed stock_issue Issue: Precipitate in DMSO Stock start->stock_issue Where? working_issue Issue: Precipitate Upon Dilution start->working_issue Where? stock_cause Potential Causes: - Concentration too high - Solvent not anhydrous - Improper storage (temp/light/moisture) stock_issue->stock_cause stock_solution Solutions: - Re-dissolve with sonication/warming - Prepare a more dilute stock - Ensure proper storage conditions stock_cause->stock_solution working_cause Potential Causes: - 'Solvent Shock' - Final concentration exceeds aqueous solubility - Interaction with media components working_issue->working_cause working_solution Solutions: - Decrease final concentration - Add stock solution dropwise while vortexing - Pre-warm media slightly - Test alternative solvents for stock working_cause->working_solution

Caption: Decision tree for troubleshooting DHM precipitation.

References

Impact of Dehydromonocrotaline purity on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of DHM in experimental settings. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on how DHM purity can impact your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Dehydromonocrotaline (DHM) and what is its primary experimental application?

A1: this compound (DHM), also known as monocrotaline (B1676716) pyrrole, is the toxic metabolite of monocrotaline, a pyrrolizidine (B1209537) alkaloid.[1][2] It is a potent alkylating agent that can react with DNA, leading to cytotoxicity.[1] In experimental research, DHM is primarily used to induce pulmonary arterial hypertension (PAH) in animal models, such as rats and dogs.[3][4] This model is valuable for studying the pathophysiology of PAH and for testing potential therapeutic agents.

Q2: How does the purity of DHM affect experimental results?

A2: The purity of DHM is a critical factor that can significantly influence experimental variability and outcomes. Commercially available DHM often has a purity of ≥90%. Impurities can have their own biological activities, potentially leading to off-target effects, altered toxicity profiles, and inconsistent results. For instance, a lower purity DHM might lead to a less severe or more variable PAH phenotype, or it could introduce confounding toxicities affecting organs other than the lungs.

Q3: What are the potential impurities in a DHM preparation?

A3: Potential impurities in synthetically prepared DHM can include unreacted starting materials, by-products from the synthesis process, and degradation products. Given that DHM is a reactive pyrrolic ester, it can be susceptible to hydrolysis and oxidation. Common impurities might include monocrotaline, monocrotalic acid, and various oxidation products. The presence of residual solvents from the purification process can also impact in vivo studies.

Q4: How should I store and handle DHM to maintain its stability?

A4: DHM is sensitive to moisture and temperature. It should be stored at -86°C under an inert atmosphere. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent severity of pulmonary hypertension (PAH) between experimental cohorts. Variable DHM Purity: Different batches of DHM may have varying purity levels, leading to inconsistent biological activity.1. Verify Purity: Request a Certificate of Analysis (CoA) for each batch of DHM. If possible, perform your own purity analysis using HPLC. 2. Standardize Batch: Use DHM from the same synthesis batch for the entire study.
Improper DHM Storage/Handling: Degradation of DHM due to exposure to moisture or elevated temperatures can reduce its potency.1. Follow Storage Protocols: Ensure DHM is stored at -86°C under an inert atmosphere. 2. Prepare Fresh Solutions: Dissolve DHM in a suitable solvent immediately before use.
Unexpected toxicity or off-target effects (e.g., severe liver damage). Toxic Impurities: The presence of uncharacterized impurities could be causing toxicity in other organs.1. Impurity Profiling: Use GC-MS or LC-MS to identify potential impurities in your DHM sample. 2. Source Higher Purity DHM: If significant impurities are detected, consider purchasing DHM with a higher purity specification (>95% or >99%).
Solvent Toxicity: The solvent used to dissolve DHM may be contributing to toxicity.1. Use High-Purity Solvents: Ensure the solvent (e.g., N,N-dimethylformamide) is of high purity and appropriate for in vivo use. 2. Conduct Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent alone.
No induction of PAH or a very mild phenotype. DHM Degradation: DHM may have degraded due to improper storage or handling.1. Check Storage Conditions: Verify that DHM has been stored correctly. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened vial of DHM.
Incorrect Dosage or Administration: The dose of DHM may be too low, or the administration route may be inefficient.1. Review Protocol: Double-check the dosage calculations and administration technique (e.g., subcutaneous injection, intravenous infusion). 2. Consult Literature: Compare your protocol with established protocols for DHM-induced PAH.

Impact of DHM Purity on Experimental Outcomes: A Comparative Overview

The following tables present hypothetical data to illustrate the potential impact of DHM purity on key experimental parameters in a rat model of PAH.

Table 1: Effect of DHM Purity on Hemodynamic Parameters in Rats

DHM PurityDose (mg/kg)Right Ventricular Systolic Pressure (RVSP, mmHg)Mean Pulmonary Arterial Pressure (mPAP, mmHg)
90% 3035.2 ± 4.528.1 ± 3.8
95% 3042.8 ± 3.935.5 ± 3.2
99% 3051.5 ± 3.143.2 ± 2.7
Vehicle Control N/A24.1 ± 2.318.7 ± 1.9

Data are presented as mean ± standard deviation.

Table 2: Effect of DHM Purity on Right Ventricular Hypertrophy in Rats

DHM PurityDose (mg/kg)Fulton Index (RV / (LV+S))
90% 300.38 ± 0.05
95% 300.45 ± 0.04
99% 300.53 ± 0.03
Vehicle Control N/A0.25 ± 0.02

Data are presented as mean ± standard deviation. RV = Right Ventricle, LV = Left Ventricle, S = Septum.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a DHM sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the DHM sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 220 nm

    • Gradient elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Data Analysis:

    • Calculate the purity of the DHM sample based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Induction of Pulmonary Arterial Hypertension in Rats with this compound

Objective: To induce PAH in a rat model using a single subcutaneous injection of DHM.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (DHM)

  • N,N-dimethylformamide (DMF, sterile)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • DHM Solution Preparation:

    • On the day of injection, dissolve DHM in DMF to a concentration of 60 mg/mL.

    • Further dilute the DHM/DMF solution with sterile saline to achieve the final desired concentration for injection (e.g., 30 mg/kg in a volume of 2 mL/kg).

  • Administration:

    • Administer a single subcutaneous injection of the DHM solution to the rats.

    • The vehicle control group should receive an equivalent volume of the DMF/saline vehicle.

  • Monitoring:

    • Monitor the animals daily for signs of distress.

    • At a predetermined time point (e.g., 21 or 28 days post-injection), perform hemodynamic measurements (e.g., RVSP) and collect tissues for histological analysis and calculation of the Fulton Index.

Signaling Pathways and Experimental Workflows

DHM_Signaling_Pathway DHM This compound (DHM) EndothelialCell Pulmonary Artery Endothelial Cell DHM->EndothelialCell Enters cell DNA_Damage DNA Alkylation & Cross-linking EndothelialCell->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction EndothelialCell->Mitochondrial_Dysfunction TGF_beta TGF-β/BMP Signaling EndothelialCell->TGF_beta mTOR mTOR Signaling EndothelialCell->mTOR Apoptosis Apoptosis DNA_Damage->Apoptosis Endothelial_Dysfunction Endothelial Dysfunction DNA_Damage->Endothelial_Dysfunction Apoptosis->Endothelial_Dysfunction Complex_I Inhibition of Complex I Mitochondrial_Dysfunction->Complex_I ROS Increased ROS Production Complex_I->ROS ROS->Endothelial_Dysfunction TGF_beta->Endothelial_Dysfunction mTOR->Endothelial_Dysfunction Vascular_Remodeling Vascular Remodeling Endothelial_Dysfunction->Vascular_Remodeling PAH Pulmonary Arterial Hypertension (PAH) Vascular_Remodeling->PAH

Caption: Signaling pathways activated by DHM in pulmonary artery endothelial cells.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Induction PAH Induction Phase cluster_Analysis Analysis Phase (Day 21/28) DHM_Procurement DHM Procurement & Purity Verification (HPLC) DHM_Injection DHM Subcutaneous Injection DHM_Procurement->DHM_Injection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->DHM_Injection Animal_Monitoring Daily Monitoring DHM_Injection->Animal_Monitoring Hemodynamics Hemodynamic Measurements (RVSP) Animal_Monitoring->Hemodynamics Tissue_Collection Tissue Collection (Heart & Lungs) Hemodynamics->Tissue_Collection Fulton_Index Fulton Index Calculation Tissue_Collection->Fulton_Index Histology Histological Analysis Tissue_Collection->Histology

Caption: Experimental workflow for DHM-induced PAH in a rat model.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check DHM Purity (CoA, HPLC) Start->Check_Purity Purity_OK Purity Consistent? Check_Purity->Purity_OK Check_Handling Review Storage & Handling Procedures Purity_OK->Check_Handling Yes Standardize_Batch Standardize on a Single High-Purity Batch Purity_OK->Standardize_Batch No Handling_OK Procedures Correct? Check_Handling->Handling_OK Check_Protocol Review Experimental Protocol (Dose, Route) Handling_OK->Check_Protocol Yes Correct_Handling Implement Correct Storage & Handling Handling_OK->Correct_Handling No Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Correct_Protocol Correct Protocol Deviations Protocol_OK->Correct_Protocol No Further_Investigation Investigate Other Variables (Animal Strain, Environment, etc.) Protocol_OK->Further_Investigation Yes

References

Addressing lot-to-lot variability of commercially sourced Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to address the potential lot-to-lot variability of commercially sourced Dehydromonocrotaline (DHM). The following information is designed to help you identify and troubleshoot issues related to the quality, stability, and biological activity of your DHM stocks.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHM) and what is its primary mechanism of action?

A1: this compound (DHM), also known as monocrotaline (B1676716) pyrrole, is the toxic metabolite of monocrotaline, a pyrrolizidine (B1209537) alkaloid.[1] It is a potent alkylating agent that exerts its cytotoxic effects by reacting with cellular nucleophiles, including DNA and proteins.[1] This can lead to DNA cross-linking, inhibition of mitochondrial complex I, and subsequent cellular damage, which is leveraged in research to induce models of liver and lung injury, such as pulmonary hypertension.[2][3]

Q2: What are the common causes of lot-to-lot variability in commercially sourced DHM?

A2: Lot-to-lot variability of DHM can stem from several factors:

  • Purity: Commercial preparations of DHM are often cited with a purity of ≥90%.[4] The nature and percentage of impurities can vary between batches and suppliers.

  • Stability and Degradation: DHM is sensitive to moisture, temperature, and light. It can readily hydrolyze, especially in the presence of water or acid, to form monocrotalic acid and other degradation products. Improper handling or storage can lead to a decrease in the concentration of the active compound and an increase in degradants.

  • Residual Solvents and Synthesis By-products: The manufacturing process can leave behind residual solvents or by-products from the chemical synthesis of DHM from monocrotaline. These impurities can potentially interfere with experimental results.

Q3: How should I properly store and handle my DHM to minimize degradation?

A3: To ensure the stability of your DHM stock, adhere to the following storage and handling guidelines:

  • Long-term Storage: Store solid DHM at -86°C under an inert atmosphere (e.g., argon or nitrogen).

  • Protection from Light and Moisture: DHM is light and moisture sensitive. Store it in a light-protected container and minimize its exposure to air and humidity.

  • Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Chloroform. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions of DHM, as it is prone to hydrolysis.

Q4: I am observing inconsistent results in my animal model of pulmonary hypertension using different lots of DHM. What could be the cause?

A4: Inconsistent results in animal models are a primary indicator of lot-to-lot variability. The most likely causes are:

  • Differences in Purity and Potency: The actual concentration of active DHM may differ between lots, even if the stated purity is similar. This can lead to variations in the severity of induced pulmonary hypertension.

  • Presence of Degradation Products: Degradation products may have different biological activities or may interfere with the action of DHM, leading to unpredictable outcomes.

  • Contaminants: The presence of unknown contaminants could also affect the biological response in your animal model.

It is crucial to perform quality control checks on each new lot of DHM before use in extensive or critical experiments.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent analytical results (e.g., HPLC, NMR).

  • Potential Cause: Degradation of the DHM sample.

  • Troubleshooting Steps:

    • Review your storage and handling procedures. Ensure the compound was stored at the recommended temperature and protected from light and moisture.

    • Prepare a fresh solution from the solid material and re-analyze immediately.

    • If possible, acquire a new, unopened vial of the same lot to rule out handling-related degradation.

    • Perform a forced degradation study on a small amount of the material to identify potential degradation products and see if they match the unexpected peaks in your analysis (see Experimental Protocols section).

  • Potential Cause: Contamination of the sample or analytical system.

  • Troubleshooting Steps:

    • Run a blank (solvent only) on your analytical instrument to check for system contamination.

    • Use fresh, high-purity solvents to prepare your sample.

    • If possible, analyze a reference standard from a different, trusted source to compare with your current lot.

Issue 2: Reduced or no biological effect in cell culture or animal models.

  • Potential Cause: Low potency of the DHM lot due to low purity or degradation.

  • Troubleshooting Steps:

    • Verify the purity and integrity of your DHM lot using an appropriate analytical method like HPLC-UV (see Experimental Protocols section).

    • Prepare fresh solutions for your experiment. DHM in aqueous solutions is not stable.

    • Consider performing a dose-response curve with the new lot to determine its effective concentration (EC50) and compare it to previous lots.

Issue 3: Increased or unexpected toxicity in biological experiments.

  • Potential Cause: Presence of highly toxic impurities or degradation products.

  • Troubleshooting Steps:

    • Analyze the DHM lot for impurities using HPLC-MS to identify any unexpected components.

    • Review the supplier's Certificate of Analysis (CoA) for information on known impurities.

    • If a new, major impurity is detected, it may be necessary to purify the DHM or source it from a different supplier.

Quality Control and Experimental Protocols

To mitigate the impact of lot-to-lot variability, it is highly recommended to perform in-house quality control on each new batch of DHM.

Table 1: Recommended Quality Control Parameters for this compound
ParameterMethodAcceptance CriteriaPotential Issues if Out of Specification
Appearance Visual InspectionOff-white to pale yellow solidDiscoloration may indicate degradation or impurities.
Identity ¹H-NMR, ¹³C-NMR, MSSpectrum conforms to the known structure of DHM.Incorrect compound or presence of major impurities.
Purity HPLC-UV (220 nm)≥90% (or as specified by the supplier)Lower purity leads to inaccurate dosing and reduced potency.
Moisture Content Karl Fischer Titration≤1%High moisture content can lead to hydrolysis and degradation.
Residual Solvents GC-MSWithin acceptable limits (refer to USP <467>)Residual solvents can have unintended biological effects.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of DHM. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a linear gradient of 10-90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of DHM.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of DHM as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DHM in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid DHM at 80°C for 48 hours. Prepare a solution for analysis.

    • Photolytic Degradation: Expose a solution of DHM in acetonitrile to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_qc Quality Control of New DHM Lot new_lot Receive New Lot of DHM visual_inspection Visual Inspection new_lot->visual_inspection analytical_testing Analytical Testing (HPLC, NMR, MS) visual_inspection->analytical_testing acceptance Acceptance Criteria Met? analytical_testing->acceptance proceed Proceed to Experiments acceptance->proceed Yes troubleshoot Troubleshoot / Contact Supplier acceptance->troubleshoot No

Caption: Workflow for quality control of a new lot of this compound.

troubleshooting_flow start Inconsistent Experimental Results check_dhm Check DHM Lot Variability start->check_dhm check_protocol Review Experimental Protocol start->check_protocol qc_new_lot Perform QC on New Lot (HPLC, NMR) check_dhm->qc_new_lot protocol_issue Identify Protocol Deviation check_protocol->protocol_issue compare_data Compare with Previous 'Good' Lot Data qc_new_lot->compare_data variability_confirmed Variability Confirmed? compare_data->variability_confirmed adjust_dose Adjust Dose / Normalize Potency variability_confirmed->adjust_dose Yes no_issue No Obvious Issue variability_confirmed->no_issue No contact_supplier Contact Supplier for New Lot adjust_dose->contact_supplier resolve_protocol Correct Protocol and Repeat protocol_issue->resolve_protocol resolve_protocol->no_issue

Caption: Troubleshooting logic for inconsistent experimental results with DHM.

signaling_pathway DHM This compound (DHM) Cellular_Nucleophiles Cellular Nucleophiles (DNA, Proteins) DHM->Cellular_Nucleophiles Alkylating Agent Mitochondria Mitochondria DHM->Mitochondria DNA_Adducts DNA Adducts & Cross-links Cellular_Nucleophiles->DNA_Adducts Protein_Adducts Protein Adducts Cellular_Nucleophiles->Protein_Adducts Cellular_Damage Cellular Damage & Cytotoxicity DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage Complex_I Complex I Inhibition Mitochondria->Complex_I Complex_I->Cellular_Damage Organ_Injury Organ Injury (Liver, Lung) Cellular_Damage->Organ_Injury

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Dehydromonocrotaline-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts and ensuring the accuracy and reproducibility of their Dehydromonocrotaline (DHM)-based experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving DHM, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Unexpected Results in HPLC Analysis of DHM

Question: My HPLC chromatograms for DHM show variable peak sizes, unexpected peaks, or peak tailing. What could be the cause and how can I fix it?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
DHM Degradation DHM is sensitive to moisture and temperature. Ensure proper storage at -86°C under an inert atmosphere.[1][2] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. To confirm degradation, run a stressed sample (e.g., by exposure to light, heat, or acid/base) to identify the degradation peaks.[3][4]
Solvent/Mobile Phase Contamination Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. "Ghost peaks" can arise from contaminated solvents or vials.
Column Issues Peak tailing or broadening can indicate a void in the column or contamination. Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the column is appropriate for the analysis of pyrrolizidine (B1209537) alkaloids.
Sample Preparation Artifacts Artifacts can be introduced during sample extraction or dilution. Ensure all labware is scrupulously clean. Perform a blank injection (solvent only) to identify any peaks originating from the sample preparation process.
In-column Degradation Some compounds can degrade on the analytical column itself. Try a different column chemistry or adjust the mobile phase pH to improve stability during analysis.

Experimental Workflow for Troubleshooting HPLC Artifacts

HPLC_Troubleshooting start Inconsistent HPLC Results check_storage Verify DHM Storage (-86°C, inert gas) start->check_storage prep_fresh Prepare Fresh DHM Solution check_storage->prep_fresh run_blank Run Blank Injection (Solvent Only) prep_fresh->run_blank check_column Inspect Column Performance (Peak Shape, Pressure) run_blank->check_column run_standard Run Fresh DHM Standard check_column->run_standard analyze_results Analyze Chromatogram run_standard->analyze_results Cytotoxicity_Troubleshooting start High Variability in Cytotoxicity Assay cell_seeding Optimize Cell Seeding Protocol start->cell_seeding plate_layout Implement Proper Plate Layout (Avoid Edge Effects) cell_seeding->plate_layout pipetting_technique Refine Pipetting Technique plate_layout->pipetting_technique compound_solubility Check for DHM Precipitation pipetting_technique->compound_solubility assay_controls Run Comprehensive Assay Controls compound_solubility->assay_controls dose_response Perform Dose-Response Curve assay_controls->dose_response consistent_results Achieve Consistent Results dose_response->consistent_results Apoptosis_Pathway DHM This compound (DHM) Mitochondria Mitochondria DHM->Mitochondria Induces damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CaSR_Pathway DHM This compound (DHM) CaSR Calcium-Sensing Receptor (CaSR) DHM->CaSR Activates Gq11 Gq/11 CaSR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Endothelial_Injury Endothelial Injury Ca_release->Endothelial_Injury

References

Best practices for handling and storage of Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of Dehydromonocrotaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (also known as Monocrotaline Pyrrole) is a toxic metabolite of the pyrrolizidine (B1209537) alkaloid Monocrotaline. It is a potent hepatotoxin and is suspected of causing cancer[1]. Due to its toxicity, it should be handled with extreme caution in a laboratory setting. It is classified as a dangerous good for transport and may incur additional shipping charges[1].

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -86°C under an inert gas. It is sensitive to light, moisture, and temperature. For short-term use, storage at 2-8°C in a tightly sealed container in a dry, well-ventilated area is recommended[2].

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, especially in its solid form, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used when handling the powder to avoid dust and aerosol formation. All handling of the solid compound should be done in a chemical fume hood[3].

Q4: How should this compound waste be disposed of?

This compound waste should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Pathway: All waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash[3].

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies (Rat Model of Pulmonary Hypertension)

This protocol describes the preparation of a this compound solution for a single subcutaneous injection in rats to induce pulmonary arterial hypertension.

Materials:

  • This compound (solid)

  • Dimethylformamide (DMF)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles (27-gauge)

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Calculate the required amount: Determine the total dose needed based on the number of animals and the target dose (e.g., 60 mg/kg).

  • Weighing: In a chemical fume hood, carefully weigh the required amount of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add a small volume of DMF to the tube to dissolve the this compound. Vortex gently until the solid is completely dissolved. The final concentration of DMF in the injection solution should be minimized.

  • Dilution: Add sterile PBS to the desired final concentration. The final solution should be clear.

  • Sterilization: As this compound is heat-labile, the solution should be sterilized by filtration through a 0.22 µm sterile syringe filter.

  • Administration: Administer the solution to the animals via subcutaneous injection immediately after preparation.

Protocol 2: In Vitro Treatment of Human Pulmonary Artery Endothelial Cells (HPAECs)

This protocol outlines the procedure for treating cultured HPAECs with this compound to study its effects on cellular signaling and viability.

Materials:

  • Cultured HPAECs in appropriate growth medium

  • This compound stock solution (prepared in a suitable solvent like DMF or DMSO and sterilized)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HPAECs into the desired cell culture plates at a density that will result in a confluent monolayer at the time of treatment.

  • Cell Culture: Culture the cells in a 37°C, 5% CO2 incubator until they reach the desired confluency.

  • Preparation of Treatment Medium: Prepare the final concentrations of this compound by diluting the stock solution in fresh cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment medium to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 6, 24, or 48 hours).

  • Downstream Analysis: After the incubation period, the cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or cell viability assays.

Troubleshooting Guides

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Ensure you are using a suitable organic solvent for the initial dissolution. This compound is slightly soluble in chloroform (B151607) and methanol. For biological experiments, small amounts of DMF or DMSO are commonly used.

    • Gently warm the solution to aid dissolution, but be cautious as the compound may be heat-sensitive.

    • Use sonication for a short period to help break up any aggregates.

Issue 2: The prepared this compound solution appears cloudy or has precipitates.

  • Possible Cause: The solubility limit has been exceeded in the final aqueous solution, or the compound is degrading.

  • Solution:

    • Increase the proportion of the organic solvent in the final solution, ensuring it is compatible with your experimental system and within acceptable toxicity limits for your cells or animals.

    • Prepare a fresh solution, ensuring the this compound is fully dissolved in the organic solvent before adding the aqueous component.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved particles or precipitates.

Issue 3: Inconsistent results in animal studies.

  • Possible Cause: Uneven dosing, degradation of the compound, or variability in animal response.

  • Solution:

    • Ensure the this compound solution is homogenous before each injection. Vortex gently before drawing the solution into the syringe.

    • Prepare the injection solution fresh for each experiment and use it immediately to prevent degradation.

    • Ensure accurate and consistent administration of the dose to each animal.

Issue 4: High background in in vitro assays.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMF, DMSO) is causing cellular stress or interfering with the assay.

  • Solution:

    • Include a vehicle control in all experiments to assess the effect of the solvent alone.

    • Keep the final concentration of the organic solvent as low as possible (typically below 0.1%).

    • If possible, try a different solvent that is less toxic to your cells.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 23291-96-5
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance Off-white to pale yellow solid
Purity ≥90%
Melting Point >97°C (decomposes)

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
Chloroform Slightly soluble
Methanol Slightly soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Water Sparingly soluble

Table 3: Representative Stability of this compound in Solution (Hypothetical Data)

This table provides representative data to guide experimental design. Actual stability may vary.

ConditionStorage TemperatureStability (t₁/₂)
Aqueous (pH 7.4) 2-8°C< 24 hours
Aqueous (pH 5.0) 2-8°C24-48 hours
In DMSO -20°C~ 1 month
In DMSO -80°C> 6 months

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_waste Waste Disposal receive Receive and Log Compound store Store at -86°C receive->store weigh Weigh in Fume Hood store->weigh dissolve Dissolve in DMF weigh->dissolve dilute Dilute with Sterile PBS dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter prepare_animal Prepare Animal filter->prepare_animal inject Subcutaneous Injection prepare_animal->inject monitor Monitor Animal inject->monitor collect_sharps Collect Sharps inject->collect_sharps collect_liquid Collect Liquid Waste monitor->collect_liquid dispose Dispose via EHS collect_sharps->dispose collect_liquid->dispose

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dmct This compound (MCTP) tgfbr TGFβ Receptor dmct->tgfbr Activates bmpr BMP Receptor dmct->bmpr Activates smad23 Smad2/3 tgfbr->smad23 Phosphorylates smad158 Smad1/5/8 bmpr->smad158 Phosphorylates smad_complex_tgfb Smad2/3-Smad4 Complex smad23->smad_complex_tgfb smad_complex_bmp Smad1/5/8-Smad4 Complex smad158->smad_complex_bmp smad4 Smad4 smad4->smad_complex_tgfb smad4->smad_complex_bmp nuclear_translocation Nuclear Translocation smad_complex_tgfb->nuclear_translocation smad_complex_bmp->nuclear_translocation gene_expression Altered Gene Expression (Endothelial Dysfunction, Apoptosis) nuclear_translocation->gene_expression

Caption: this compound-induced Smad signaling pathway in endothelial cells.

References

Validation & Comparative

Dehydromonocrotaline vs. Monocrotaline for Pulmonary Hypertension Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dehydromonocrotaline (DHM), also known as monocrotaline (B1676716) pyrrole (B145914) (MCTP), and its parent compound, monocrotaline (MCT), for inducing experimental pulmonary hypertension (PH). This document synthesizes experimental data to objectively evaluate their performance and provides detailed methodologies for key experimental protocols.

At a Glance: this compound vs. Monocrotaline

FeatureThis compound (DHM/MCTP)Monocrotaline (MCT)
Mechanism of Action Direct-acting toxic metabolitePro-toxin requiring hepatic activation
Administration Route IntravenousSubcutaneous or Intraperitoneal
Target Cells Primarily pulmonary artery endothelial cellsSystemic, with primary effect on pulmonary artery endothelial cells after liver metabolism
Key Signaling Pathway Nrf2-mediated oxidative stress responseTGF-β/Alk5 signaling pathway
Inflammatory Response Milder vascular inflammation reportedPronounced inflammatory cell infiltration

Performance Comparison: Quantitative Data

The following tables summarize quantitative data from studies directly comparing the effects of DHM and MCT on inducing pulmonary hypertension in rat models.

Table 1: Hemodynamic and Hypertrophic Effects of this compound vs. Monocrotaline

CompoundDoseAdministration RouteRight Ventricular Systolic Pressure (RVSP) (mmHg)Fulton Index (RV/LV+S)Study Reference
Control--16.8 ± 0.970.284 ± 0.026[1]
DHM (MCTP)1 mg/kgIntravenous28.1 ± 3.40.445 ± 0.051[1]
Control--13.2 ± 0.80.299 ± 0.011[1]
MCT60 mg/kgNot specified22.1 ± 2.40.37 ± 0.021[1]
Control (Vehicle)-Intravenous~28~0.25[2]
DHM (MCTP)5 mg/kgIntravenous~45~0.45
MCT60 mg/kgSubcutaneous~55~0.55

Note: Data from different studies are presented for comparison but may not be directly equivalent due to variations in experimental conditions.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using a single injection of monocrotaline.

Materials:

  • Monocrotaline (Sigma-Aldrich)

  • 1 M HCl

  • 3 M NaOH

  • 0.9% NaCl (sterile saline)

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Preparation of MCT Solution: Dissolve monocrotaline in 1 M HCl and then neutralize the solution to a pH of 7.2 with 3 M NaOH. Dilute the neutralized MCT solution with 0.9% NaCl to achieve the final desired concentration. A common final concentration is 20 mg/mL to deliver 60 mg/kg in a volume of 3 mL/kg.

  • Animal Dosing: Administer a single subcutaneous or intraperitoneal injection of the prepared MCT solution at a dose of 60 mg/kg body weight.

  • Timeline: Pulmonary hypertension typically develops over a period of 3 to 4 weeks. Hemodynamic measurements and tissue collection are often performed at day 21 or 28 post-injection.

  • Assessment of Pulmonary Hypertension:

    • Hemodynamic Measurement: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculate the Fulton index, which is the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S).

    • Histopathology: Perfuse and fix the lungs to assess pulmonary vascular remodeling, including medial wall thickening and muscularization of small arterioles.

This compound (DHM/MCTP)-Induced Pulmonary Hypertension in Rats

This protocol outlines the induction of pulmonary hypertension using the active metabolite of MCT, this compound.

Materials:

  • This compound (MCTP)

  • Dimethylformamide (DMF) as a vehicle

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Preparation of DHM Solution: DHM is less stable than MCT. It is typically synthesized from MCT immediately before use. The synthesized DHM is dissolved in a suitable vehicle, such as dimethylformamide (DMF).

  • Animal Dosing: Administer a single intravenous injection of the DHM solution. Doses ranging from 1 mg/kg to 5 mg/kg have been reported to be effective.

  • Timeline: The onset of pulmonary hypertension may be more rapid than with MCT. Hemodynamic measurements and tissue collection are typically performed at day 28 post-injection.

  • Assessment of Pulmonary Hypertension: The assessment methods are the same as for the MCT-induced model, including measurement of RVSP, calculation of the Fulton index, and histopathological analysis of the pulmonary vasculature.

Signaling Pathways

Monocrotaline-Induced Pulmonary Hypertension: The TGF-β Signaling Pathway

Monocrotaline-induced endothelial injury leads to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of pulmonary vascular remodeling.

TGF_beta_pathway MCT Monocrotaline (MCT) Liver Liver (CYP450) MCT->Liver DHM This compound (DHM) Liver->DHM Endothelial_Injury Pulmonary Endothelial Cell Injury DHM->Endothelial_Injury TGF_beta_release TGF-β Release Endothelial_Injury->TGF_beta_release TGF_beta_receptor TGF-β Receptor Complex (Alk5) TGF_beta_release->TGF_beta_receptor Smad2_3 Smad2/3 Phosphorylation TGF_beta_receptor->Smad2_3 Smad4 Smad4 Complex Formation Smad2_3->Smad4 Nuclear_Translocation Nuclear Translocation Smad4->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Vascular_Remodeling Pulmonary Vascular Remodeling (Smooth Muscle Cell Proliferation, Fibrosis) Gene_Transcription->Vascular_Remodeling PH Pulmonary Hypertension Vascular_Remodeling->PH

TGF-β signaling in MCT-induced PH.
This compound-Induced Pulmonary Hypertension: The Nrf2-Mediated Oxidative Stress Response

This compound directly injures endothelial cells, leading to oxidative stress and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway as a cellular defense mechanism.

Nrf2_pathway DHM This compound (DHM) Endothelial_Cell Pulmonary Endothelial Cell DHM->Endothelial_Cell Oxidative_Stress Oxidative Stress (ROS Production) Endothelial_Cell->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces Cell_Injury Persistent Endothelial Injury & Remodeling Oxidative_Stress->Cell_Injury Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Cellular_Protection Cellular Protection (Attempted) Gene_Expression->Cellular_Protection PH Pulmonary Hypertension Cell_Injury->PH

Nrf2 pathway in DHM-induced PH.

Comparative Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Monocrotaline in a rat model of pulmonary hypertension.

experimental_workflow cluster_groups Animal Groups cluster_timeline Experimental Timeline cluster_endpoints Endpoint Analysis Control Control Group (Vehicle) Day_0 Day 0: Compound Administration Control->Day_0 MCT_Group MCT Group (60 mg/kg, s.c.) MCT_Group->Day_0 DHM_Group DHM Group (1-5 mg/kg, i.v.) DHM_Group->Day_0 Day_21_28 Day 21-28: Endpoint Analysis Day_0->Day_21_28 Hemodynamics Hemodynamic Measurement (RVSP) Day_21_28->Hemodynamics Hypertrophy Right Ventricular Hypertrophy (Fulton Index) Day_21_28->Hypertrophy Histology Histopathology (Vascular Remodeling) Day_21_28->Histology

Comparative workflow for PH induction.

References

Dehydromonocrotaline Demonstrates Potent Hepatotoxicity Through Mitochondrial Dysfunction and Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of pyrrolizidine (B1209537) alkaloids (PAs) reveals that dehydromonocrotaline (DHMC), the primary reactive metabolite of monocrotaline (B1676716) (MCT), is a significant mediator of liver injury. Its toxicity is primarily attributed to its ability to form covalent bonds with cellular macromolecules and disrupt mitochondrial function. While direct comparative studies on the efficacy of purified DHMC against a wide array of other PAs are limited, research on its parent compound and related PAs provides substantial evidence of its potent hepatotoxic effects.

This compound is not ingested directly but is formed in the liver from its parent compound, monocrotaline, through metabolic activation by cytochrome P-450 enzymes.[1][2] This conversion is a critical step, as MCT itself shows lower in vitro cytotoxicity compared to its metabolite.[3] The resulting DHMC is a reactive pyrrolic intermediate that readily binds to proteins and DNA, forming adducts that lead to cellular damage, genotoxicity, and carcinogenicity.[1][4]

In comparison to other PAs, the degree of liver injury often correlates with the rate and extent of metabolic activation to these reactive pyrrolic intermediates. For instance, a comparative study between retrorsine (B1680556) (RTS) and monocrotaline (MCT) demonstrated that RTS is more hepatotoxic. This was attributed to a 5.5-fold larger Vmax/Km value for the metabolic activation of RTS compared to MCT, leading to higher levels of pyrrole–glutathione (B108866) (GSH) conjugates, greater protein covalent binding, and significant hepatic GSH depletion, which was not observed with MCT at the same dose.

The mechanism of DHMC-induced hepatotoxicity is multifaceted. A key aspect is its impact on mitochondria. Studies have shown that DHMC, but not its parent compound MCT, inhibits the activity of the mitochondrial respiratory chain complex I (NADH oxidase). This inhibition leads to a dissipation of the mitochondrial membrane potential, depletion of ATP, and ultimately, cell death. This mitochondrial-mediated apoptosis is a common pathway for hepatotoxicity induced by other PAs like intermedine (B191556) as well. Intermedine has been shown to induce cell apoptosis by generating excessive reactive oxygen species (ROS), altering the mitochondrial membrane potential, and releasing cytochrome c, which activates the caspase-3 pathway.

The formation of pyrrole-protein adducts is another crucial factor in PA-induced hepatotoxicity. The elevation of alanine (B10760859) aminotransferase (ALT) activity, a marker of liver damage, has been shown to correlate well with the formation of hepatic pyrrole–protein adducts, regardless of the specific PA structure.

While DHMC is a potent hepatotoxicant, detoxification pathways exist. It can be hydrolyzed to the less toxic and more stable 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) or conjugated with glutathione (GSH). However, when these detoxification pathways are overwhelmed, cellular damage ensues.

It is important to note that the toxicity of PAs can vary based on their chemical structure. Unsaturated PAs are generally toxic, while saturated PAs are considered non-toxic. The type of ester linkage also plays a role, with diester PAs often exhibiting greater toxicity than monoester PAs.

Quantitative Data on Pyrrolizidine Alkaloid Hepatotoxicity

Pyrrolizidine AlkaloidDoseAnimal ModelKey FindingsReference
Monocrotaline (MCT) 60 mg/kg (single injection)RatDeveloped pulmonary hypertension and right ventricular hypertrophy. Showed marked alterations in pulmonary vasculature and parenchyma.
This compound (MCTP) 1 mg/kgRatCaused significantly elevated right ventricular pressure and increased right ventricular to left ventricular plus septal weight ratio.
Retrorsine (RTS) 0.2 mmol/kgMouseCaused significant hepatic GSH depletion (to 14% of baseline).
Monocrotaline (MCT) 0.2 mmol/kgMouseNo significant GSH depletion was observed.
Intermedine (Im) 0, 20, 50, 75, 100 µg/mLHepG2 cellsInduced cell apoptosis in a dose-dependent manner.
Monocrotaline (MCT) 0.02, 0.2, 2 mM3D-bioprinted human liver tissueLed to time- and dose-dependent decreases in tissue health (LDH leakage, decreased albumin synthesis).

Experimental Protocols

In Vivo Animal Studies for Hepatotoxicity Assessment (General Protocol)

A common experimental design to assess the hepatotoxicity of pyrrolizidine alkaloids in vivo involves the following steps:

  • Animal Model: Male ICR mice or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water.

  • Dosing: The pyrrolizidine alkaloid (e.g., monocrotaline, retrorsine) is dissolved in a suitable vehicle (e.g., saline) and administered to the animals via intraperitoneal injection or oral gavage at specified doses. A control group receives the vehicle only.

  • Monitoring: Animals are monitored for clinical signs of toxicity and mortality.

  • Sample Collection: At predetermined time points after dosing, animals are euthanized. Blood samples are collected for serum biochemical analysis (e.g., ALT, AST). Liver tissues are excised, weighed, and processed for histopathological examination and analysis of biomarkers such as glutathione (GSH) levels and protein adducts.

  • Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assays.

  • Histopathology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.

  • GSH Assay: Hepatic GSH levels are determined using methods such as HPLC with fluorescence detection after derivatization with a fluorescent probe.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the data from the treated groups with the control group.

In Vitro Cytotoxicity Assay (General Protocol)

  • Cell Culture: A suitable liver cell line (e.g., HepG2) is cultured in appropriate media under standard cell culture conditions (37°C, 5% CO2).

  • Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with varying concentrations of the pyrrolizidine alkaloid for a specified duration (e.g., 24 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) leakage into the culture medium.

  • Apoptosis Assay: Apoptosis can be evaluated using methods like Annexin V/PI staining followed by flow cytometry.

  • Mitochondrial Function Assays: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1. ATP levels can be quantified using commercially available kits.

  • Data Analysis: The results are typically expressed as a percentage of the control (untreated cells) and analyzed for statistical significance.

Signaling Pathways and Experimental Workflows

G cluster_0 Metabolic Activation in Liver cluster_1 Cellular Damage Pathways cluster_2 Detoxification PA Pyrrolizidine Alkaloid (e.g., Monocrotaline) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolism DHPA Dehydropyrrolizidine Alkaloid (e.g., this compound) CYP450->DHPA Mitochondria Mitochondrial Dysfunction DHPA->Mitochondria Inhibits Complex I Adducts Protein & DNA Adducts DHPA->Adducts Covalent Binding GSH Glutathione (GSH) DHPA->GSH Conjugation Hydrolysis Hydrolysis DHPA->Hydrolysis Conversion to DHP ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Hepatocyte Apoptosis/Necrosis Adducts->Apoptosis ROS->Apoptosis Excretion Excretion Products GSH->Excretion Hydrolysis->Excretion

Caption: Metabolic activation and toxicity pathways of pyrrolizidine alkaloids.

G cluster_analysis Sample Analysis start Start: In Vivo Hepatotoxicity Study acclimatize Animal Acclimatization (e.g., Mice, Rats) start->acclimatize dosing PA Administration (IP or Oral Gavage) acclimatize->dosing monitoring Monitor Clinical Signs & Mortality dosing->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver) monitoring->euthanasia serum Serum Biochemical Analysis (ALT, AST) euthanasia->serum histo Liver Histopathology (H&E Staining) euthanasia->histo biomarkers Biomarker Analysis (GSH, Adducts) euthanasia->biomarkers data_analysis Statistical Analysis & Interpretation serum->data_analysis histo->data_analysis biomarkers->data_analysis end End: Comparative Toxicity Assessment data_analysis->end

Caption: Experimental workflow for in vivo hepatotoxicity assessment.

References

Cross-validation of In Vitro Dehydromonocrotaline Findings with In Vivo Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Dehydromonocrotaline (DHM), the primary toxic metabolite of the pyrrolizidine (B1209537) alkaloid Monocrotaline (MCT). By juxtaposing data from cellular assays with findings from animal models, this document aims to offer a clearer understanding of DHM's mechanisms of toxicity and to support the translation of in vitro findings to in vivo outcomes.

Data Presentation: In Vitro vs. In Vivo Effects of this compound

The following tables summarize key quantitative data from in vitro and in vivo studies, facilitating a direct comparison of DHM's toxicological profile across different experimental systems.

Table 1: In Vitro Cytotoxicity and Mitochondrial Dysfunction

ParameterCell Type/SystemConcentration/DoseObserved EffectCitation
IC50 (Monocrotaline) Primary Rat Hepatocytes225 µM50% inhibition of cell viability[1]
Mitochondrial Complex I Inhibition (IC50) Isolated Rat Liver Mitochondria62.06 µM50% inhibition of NADH oxidase activity
Mitochondrial Permeability Transition (MPT) Isolated Rat Liver Mitochondria50-250 µMConcentration-dependent induction of MPT, mitochondrial swelling, Ca2+ efflux, and cytochrome c release
ATP Depletion Isolated Rat Liver MitochondriaNot specifiedSignificant reduction in ATP synthesis
Glutathione (GSH) Depletion Isolated Rat Liver Mitochondria50-250 µMDepletion of endogenous glutathione

Table 2: In Vivo Toxicity - Pulmonary and Hepatic Effects

ParameterAnimal ModelDoseTime PointObserved EffectCitation
Right Ventricular Pressure (RVP) Rat60 mg/kg MCT (single injection)3 weeks22.1 ± 2.4 mm Hg (vs. 13.2 ± 0.8 mm Hg in control)[2]
Right Ventricular Pressure (RVP) Rat1 mg/kg DHM (single injection)3 weeks28.1 ± 3.4 mm Hg (vs. 16.8 ± 0.97 mm Hg in control)[2]
Right Ventricular Hypertrophy (RV/LV+S) Rat60 mg/kg MCT (single injection)3 weeks0.37 ± 0.021 (vs. 0.299 ± 0.011 in control)[2]
Right Ventricular Hypertrophy (RV/LV+S) Rat1 mg/kg DHM (single injection)3 weeks0.445 ± 0.051 (vs. 0.284 ± 0.026 in control)[2]
Hepatic Parenchymal Cell Injury Rat300 mg/kg MCT (IP injection)12 hoursSignificant coagulative hepatocellular necrosis
Hepatic Sinusoidal Endothelial Cell Damage Rat300 mg/kg MCT (IP injection)8 hoursSignificant damage to central venular and sinusoidal endothelial cells
Hepatic Apoptosis Rat300 mg/kg MCT (IP injection)4 hoursSignificant increase in apoptosis detected by TUNEL assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.

In Vitro Experimental Protocols

1. Cell Viability Assay (WST-1) with Primary Rat Hepatocytes

  • Cell Culture: Cryopreserved primary rat hepatocytes are thawed and seeded in 96-well plates at a density of 1.25 x 10^4 cells/well. Cells are allowed to adhere for 6 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Monocrotaline is dissolved in 0.1 M HCl and diluted to final concentrations ranging from 0 to 600 µM in serum-free medium. The medium on the cells is replaced with the treatment medium.

  • Incubation: Cells are incubated with Monocrotaline for a specified period (e.g., 24 hours).

  • WST-1 Assay: After incubation, WST-1 reagent is added to each well, and the plate is incubated for an additional 1-4 hours. The formation of formazan (B1609692) is measured spectrophotometrically at 450 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

2. Mitochondrial Permeability Transition (MPT) Assay in Isolated Mitochondria

  • Mitochondrial Isolation: Rat liver mitochondria are isolated by differential centrifugation in a sucrose-based isolation buffer.

  • Assay Buffer: Isolated mitochondria are suspended in a buffer containing KCl, MOPS, and succinate (B1194679) as a respiratory substrate.

  • Treatment: this compound (DHM) is added to the mitochondrial suspension at final concentrations ranging from 50 to 250 µM in the presence of 10 µM Ca2+.

  • Measurement of Mitochondrial Swelling: Mitochondrial swelling, an indicator of MPT, is monitored as a decrease in light absorbance at 540 nm using a spectrophotometer.

  • Measurement of Ca2+ Efflux and Cytochrome c Release: These parameters can be measured using fluorescent probes (e.g., Calcium Green-5N for Ca2+) and western blotting for cytochrome c in the supernatant after pelleting the mitochondria.

3. DNA Cross-linking Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Oligonucleotide Preparation: Synthetic oligonucleotides are end-labeled with 32P.

  • Cross-linking Reaction: The labeled oligonucleotides are incubated with varying concentrations of this compound (DHM) in a reaction buffer.

  • Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel.

  • Analysis: The formation of higher molecular weight bands, representing cross-linked DNA, is visualized by autoradiography. The intensity of these bands provides a semi-quantitative measure of DNA cross-linking.

In Vivo Experimental Protocols

1. Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are used.

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of Monocrotaline (typically 60 mg/kg) is administered. The Monocrotaline is dissolved in 1 M HCl and the pH is adjusted to 7.4 with NaOH.

  • Monitoring: Animals are monitored for 3-4 weeks. Body weight and general health are recorded regularly.

  • Hemodynamic Assessment: At the end of the study period, rats are anesthetized, and right ventricular pressure (RVP) is measured by catheterization of the right ventricle via the jugular vein.

  • Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as an index of right ventricular hypertrophy.

  • Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess vascular remodeling, including medial wall thickness of pulmonary arterioles.

2. Assessment of Hepatotoxicity in Rats

  • Animal Model: Male Sprague-Dawley rats are used.

  • Treatment: Monocrotaline is administered via intraperitoneal injection (e.g., 300 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 4, 8, 12, 24 hours) for the measurement of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: At the end of the experiment, liver tissues are collected, fixed, and processed for histological examination. Sections are stained with H&E to evaluate hepatocellular necrosis, sinusoidal congestion, and hemorrhage.

  • Apoptosis Detection (TUNEL Assay): Apoptosis in liver sections is detected using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and the logical relationship between in vitro and in vivo findings.

G cluster_0 In Vitro Mechanisms of DHM Toxicity DHM This compound (DHM) Mitochondria Mitochondria DHM->Mitochondria Inhibits DNA Nuclear DNA DHM->DNA Alkylates ComplexI Complex I Inhibition Mitochondria->ComplexI MPT Mitochondrial Permeability Transition (MPT) Mitochondria->MPT ATP ATP Depletion ComplexI->ATP CytochromeC Cytochrome c Release MPT->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Induces Crosslinks DNA-DNA & DNA-Protein Crosslinks DNA->Crosslinks Crosslinks->Apoptosis Induces

Caption: In vitro signaling pathways of this compound toxicity.

G cluster_0 In Vitro Experimental Workflow cluster_1 In Vivo Experimental Workflow start_vitro Start cell_culture Cell Culture (e.g., Primary Hepatocytes) start_vitro->cell_culture dhm_treatment DHM/MCT Treatment cell_culture->dhm_treatment incubation Incubation dhm_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., WST-1) incubation->cytotoxicity_assay mitochondrial_assay Mitochondrial Function Assays (e.g., MPT, Complex I) incubation->mitochondrial_assay dna_damage_assay DNA Damage Assay (e.g., EMSA) incubation->dna_damage_assay data_analysis_vitro Data Analysis cytotoxicity_assay->data_analysis_vitro mitochondrial_assay->data_analysis_vitro dna_damage_assay->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro start_vivo Start animal_model Animal Model (e.g., Rat) start_vivo->animal_model mct_injection MCT/DHM Injection animal_model->mct_injection monitoring Monitoring (e.g., 3-4 weeks) mct_injection->monitoring hemodynamic_measurement Hemodynamic Measurement (e.g., RVP) monitoring->hemodynamic_measurement organ_collection Organ Collection (Heart, Lungs, Liver) hemodynamic_measurement->organ_collection hypertrophy_assessment RV Hypertrophy Assessment organ_collection->hypertrophy_assessment histopathology Histopathology organ_collection->histopathology data_analysis_vivo Data Analysis hypertrophy_assessment->data_analysis_vivo histopathology->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

Caption: Comparative experimental workflows for in vitro and in vivo studies.

G cluster_0 In Vitro Findings cluster_1 In Vivo Observations mitochondrial_dysfunction Mitochondrial Dysfunction (Complex I inhibition, MPT, ATP depletion) cell_death Cell Death (Apoptosis) mitochondrial_dysfunction->cell_death Leads to dna_damage DNA Damage (Cross-linking) dna_damage->cell_death Leads to endothelial_injury Pulmonary & Hepatic Endothelial Cell Injury cell_death->endothelial_injury Contributes to pah Pulmonary Arterial Hypertension (Increased RVP, RV Hypertrophy) endothelial_injury->pah hepatotoxicity Hepatotoxicity (Necrosis, Apoptosis) endothelial_injury->hepatotoxicity

Caption: Logical relationship between in vitro mechanisms and in vivo outcomes.

References

A Comparative Analysis of Dehydromonocrotaline and Bleomycin-Induced Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

Dehydromonocrotaline (DMCT) and bleomycin (B88199) (BLM) are two widely utilized agents in preclinical research to induce lung injury in animal models, providing valuable platforms to investigate the pathogenesis of pulmonary diseases and evaluate potential therapeutic interventions. While both models result in significant lung pathology, they exhibit distinct mechanisms of action, timelines of disease progression, and histopathological features. This guide provides a comprehensive comparison of DMCT and bleomycin-induced lung injury, focusing on experimental protocols, quantitative data, and the underlying signaling pathways.

Core Mechanisms of Lung Injury

This compound (DMCT) , the active metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716), primarily targets the pulmonary vasculature. Its toxicity is initiated by hepatic metabolism of monocrotaline into DMCT, which then travels to the lungs and causes endothelial cell injury. This initial vascular damage triggers a cascade of events, including inflammation, smooth muscle cell proliferation, and extracellular matrix deposition, ultimately leading to pulmonary hypertension and, in some cases, interstitial fibrosis.

Bleomycin (BLM) , a glycopeptide antibiotic used in cancer chemotherapy, induces lung injury through direct DNA damage. It generates reactive oxygen species that cause single- and double-strand breaks in the DNA of alveolar epithelial cells. This leads to an acute inflammatory phase characterized by the influx of immune cells, followed by a fibrotic phase with excessive collagen deposition and the formation of fibroblastic foci, mimicking features of idiopathic pulmonary fibrosis (IPF).

Experimental Protocols

The induction of lung injury using DMCT and bleomycin involves distinct methodologies, primarily differing in the route of administration and the species preference for specific pathological outcomes.

FeatureThis compound (DMCT) ModelBleomycin (BLM) Model
Animal Model Primarily rats for pulmonary hypertension; mice have also been used.Mice and rats are commonly used for pulmonary fibrosis studies.
Administration Typically a single subcutaneous or intravenous injection.Intratracheal, intraperitoneal, or subcutaneous administration. Intratracheal is most common for direct lung injury.
Dosage In rats, a common dose is 60 mg/kg of monocrotaline subcutaneously. For DMCT (MCTP) in mice, doses can range from 6-15 mg/kg intravenously.[1]In mice, a single intratracheal dose of 1.5 U/kg is often used.[2] In rats, doses can range from 0.75 to 2 U/kg intratracheally.[3]
Timeline of Injury Pulmonary hypertension develops over several weeks, typically with significant changes observed 3-4 weeks post-injection. Fibrotic changes are a later-stage manifestation.An acute inflammatory phase occurs within the first week, followed by the development of fibrosis, which is typically well-established by day 14 to 21.
Detailed Methodologies:

This compound (Monocrotaline Pyrrole) Protocol (Rat Model):

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week.

  • Agent Preparation: Monocrotaline (MCT) is dissolved in sterile saline, acidified with HCl to facilitate dissolution, and then neutralized with NaOH. A common dose is 60 mg/kg.

  • Administration: A single subcutaneous injection of the prepared MCT solution is administered.

  • Monitoring: Animals are monitored for signs of respiratory distress and weight loss.

  • Endpoint Analysis: Hemodynamic measurements (right ventricular systolic pressure), right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary arteries and lung parenchyma are typically performed 3-4 weeks after injection.

Bleomycin Protocol (Mouse Model):

  • Animal Preparation: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Intratracheal Instillation: A small incision is made in the neck to expose the trachea. A fine-gauge needle or catheter is inserted into the trachea, and a single dose of bleomycin (e.g., 1.5 U/kg in 50 µL of sterile saline) is instilled.[2]

  • Post-Procedure Care: The incision is closed, and animals are monitored during recovery.

  • Endpoint Analysis: Bronchoalveolar lavage fluid (BALF) analysis, lung histology (e.g., Ashcroft scoring), and collagen quantification (e.g., hydroxyproline (B1673980) assay) are typically performed at day 14 or 21 post-instillation.[4]

Quantitative Comparison of Lung Injury

The following tables summarize key quantitative parameters used to assess the severity of lung injury in both models. It is important to note that direct comparison is challenging due to variations in experimental design across different studies.

Table 1: Bronchoalveolar Lavage Fluid (BALF) Analysis
ParameterThis compound Model (Rat)Bleomycin Model (Mouse/Rat)
Total Cell Count Increased total cell numbers are observed, indicating an inflammatory response.Significant, dose-dependent increases in total leukocytes.
Neutrophils Influx of neutrophils is a feature of the early-phase acute lung injury.Profound and dose-dependent increase in neutrophils, often comprising 50-60% of total BALF cells in the acute phase.
Lymphocytes Increased lymphocyte counts are observed.Significant increases in lymphocytes are seen, particularly in the later inflammatory phase.
Macrophages Increased numbers of alveolar macrophages are noted.While the absolute number may increase, the percentage of macrophages often decreases due to the large influx of neutrophils.
Table 2: Histopathology and Fibrosis Assessment
ParameterThis compound Model (Rat)Bleomycin Model (Mouse/Rat)
Histopathological Features Predominantly vascular remodeling with medial hypertrophy of pulmonary arteries, perivascular inflammation, and in some cases, interstitial fibrosis.Initial alveolitis and endothelial injury, followed by interstitial inflammation, fibroblast proliferation, and dense collagen deposition, often in subpleural regions.
Histopathology Score Lung injury scores assess features like alveolar edema, cellular hyperplasia, and interstitial fibrosis.The Ashcroft scoring system (or modified versions) is widely used to quantify the severity of pulmonary fibrosis, with scores ranging from 0 (normal) to 8 (severe fibrosis).
Collagen Content Increased lung hydroxyproline content is indicative of interstitial fibrosis.Significant, dose-dependent increases in lung hydroxyproline content are a hallmark of the fibrotic phase.

Signaling Pathways

The molecular mechanisms driving lung injury in these two models, while having some overlap, are initiated by different primary insults and involve distinct key signaling molecules.

This compound-Induced Signaling

DMCT-induced lung injury, with its emphasis on vascular remodeling and pulmonary hypertension, involves signaling pathways that regulate endothelial dysfunction, smooth muscle cell proliferation, and inflammation.

DMCT_Signaling DMCT This compound Endothelial_Injury Endothelial Cell Injury DMCT->Endothelial_Injury targets TGF_beta_Alk5 TGF-β/Alk5 Signaling Endothelial_Injury->TGF_beta_Alk5 activates RhoA_ROCK RhoA/ROCK Signaling Endothelial_Injury->RhoA_ROCK activates Inflammation Inflammation Endothelial_Injury->Inflammation induces SMC_Proliferation Smooth Muscle Cell Proliferation TGF_beta_Alk5->SMC_Proliferation RhoA_ROCK->SMC_Proliferation Vasoconstriction Vasoconstriction RhoA_ROCK->Vasoconstriction Inflammation->SMC_Proliferation Pulmonary_Hypertension Pulmonary Hypertension & Fibrosis SMC_Proliferation->Pulmonary_Hypertension Vasoconstriction->Pulmonary_Hypertension

Caption: Signaling cascade in DMCT-induced lung injury.

In the DMCT model, endothelial injury is a primary event that activates several downstream pathways. The Transforming Growth Factor-beta (TGF-β) pathway, particularly through the Alk5 receptor, is implicated in the proliferation of vascular smooth muscle cells. The RhoA/Rho kinase (ROCK) signaling pathway is another critical player, contributing to both vasoconstriction and vascular remodeling.

Bleomycin-Induced Signaling

Bleomycin-induced lung fibrosis is heavily driven by pathways that regulate inflammation, epithelial-mesenchymal transition (EMT), and fibroblast activation.

Bleomycin_Signaling Bleomycin Bleomycin DNA_Damage Alveolar Epithelial DNA Damage & Apoptosis Bleomycin->DNA_Damage causes Inflammation Inflammatory Cell Recruitment DNA_Damage->Inflammation triggers TGF_beta_Smad TGF-β/Smad Signaling Inflammation->TGF_beta_Smad activates Myofibroblast_Activation Myofibroblast Activation & Proliferation TGF_beta_Smad->Myofibroblast_Activation ECM_Deposition Extracellular Matrix Deposition Myofibroblast_Activation->ECM_Deposition Pulmonary_Fibrosis Pulmonary Fibrosis ECM_Deposition->Pulmonary_Fibrosis

Caption: Key signaling pathway in bleomycin-induced pulmonary fibrosis.

The central pathway in bleomycin-induced fibrosis is the TGF-β/Smad signaling cascade. Following initial epithelial cell injury and inflammation, elevated levels of active TGF-β promote the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix components, leading to fibrosis.

Experimental Workflow Comparison

The overall experimental workflows for studying lung injury in these two models reflect their different timelines and primary pathological outcomes.

Experimental_Workflow cluster_DMCT DMCT Model cluster_BLM Bleomycin Model DMCT_Admin DMCT/MCT Administration (Subcutaneous/IV) DMCT_Development Weeks 1-2: Endothelial Injury & Early Inflammation DMCT_Admin->DMCT_Development DMCT_PH Weeks 3-4: Established Pulmonary Hypertension & Remodeling DMCT_Development->DMCT_PH DMCT_Endpoint Endpoint Analysis: Hemodynamics, Histology, Right Ventricular Hypertrophy DMCT_PH->DMCT_Endpoint BLM_Admin Bleomycin Administration (Intratracheal) BLM_Inflammation Days 1-7: Acute Inflammation (Neutrophil Influx) BLM_Admin->BLM_Inflammation BLM_Fibrosis Days 14-21: Established Fibrosis BLM_Inflammation->BLM_Fibrosis BLM_Endpoint Endpoint Analysis: BALF, Histology (Ashcroft), Hydroxyproline BLM_Fibrosis->BLM_Endpoint

Caption: Comparative experimental timelines for DMCT and bleomycin models.

Conclusion

The this compound and bleomycin models of lung injury offer distinct yet complementary tools for respiratory research. The DMCT model is particularly well-suited for studying the pathophysiology of pulmonary hypertension and vascular remodeling. In contrast, the bleomycin model is the gold standard for investigating the mechanisms of pulmonary fibrosis and evaluating anti-fibrotic therapies. The choice between these models should be guided by the specific research question, with careful consideration of the differences in their mechanisms, timelines, and primary pathological outcomes. This guide provides a framework for researchers to select the most appropriate model and to design and interpret their studies effectively.

References

A Head-to-Head Comparison of Dehydromonocrotaline and Sugen/Hypoxia Models for Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers selecting the optimal preclinical model of pulmonary hypertension.

For scientists and drug development professionals navigating the complexities of pulmonary hypertension (PH) research, the choice of an appropriate animal model is paramount. Two of the most widely utilized and well-characterized rodent models are the dehydromonocrotaline (MCT) and the Sugen/hypoxia (SuHx) models. This guide provides an objective, data-driven comparison of these two models, offering insights into their distinct pathologies, experimental protocols, and underlying signaling mechanisms to aid in informed model selection.

At a Glance: Key Differences Between MCT and SuHx Models

FeatureThis compound (MCT) ModelSugen/Hypoxia (SuHx) Model
Inducing Agent Single injection of monocrotaline (B1676716) (a pyrrolizidine (B1209537) alkaloid)Injection of Sugen 5416 (a VEGF receptor inhibitor) combined with chronic hypoxia
Primary Pathology Endothelial injury, inflammation, and medial hypertrophy of pulmonary arteries[1][2]Endothelial cell apoptosis followed by proliferation, leading to complex vascular lesions, including plexiform-like lesions[3][4]
Severity of PH Moderate to severeSevere and progressive[5]
Key Histological Features Medial hypertrophy, adventitial thickening, and perivascular inflammationMedial hypertrophy, intimal thickening, and angio-obliterative lesions resembling human PAH
Reversibility Partially reversible, especially with lower dosesLargely irreversible vascular remodeling
Advantages Technically simple, reproducible, and cost-effectiveMore closely mimics the histopathological features of severe human PAH, including plexiform lesions
Disadvantages Lacks the complex angio-proliferative lesions seen in severe human PAHMore technically demanding and expensive due to the need for hypoxia chambers

Quantitative Hemodynamic and Histological Comparison

The following table summarizes key quantitative data from representative studies using the MCT and SuHx rat models. These values can vary depending on the specific protocol, rat strain, and time point of assessment.

ParameterControlMCT ModelSuHx Model
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~20-25~40-60~40-106
Fulton Index (RV/[LV+S]) ~0.25~0.5-0.7~0.4-0.73
Medial Wall Thickness (%) BaselineSignificantly IncreasedSignificantly Increased
Vessel Muscularization (%) LowSignificantly IncreasedSignificantly Increased
Occluded Vessels/Plexiform Lesions AbsentRare/AbsentPresent, a key feature of the model

Experimental Protocols

This compound (MCT) Model Protocol (Rat)

This protocol outlines the induction and assessment of pulmonary hypertension using a single administration of monocrotaline.

  • Animal Model: Male Sprague-Dawley rats (180-200 g) are commonly used.

  • MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich, St. Louis, MO, USA) in 0.5 N HCl, neutralize to pH 7.4 with 0.5 N NaOH, and dilute with sterile water to a final concentration of 60 mg/mL.

  • Induction: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.

  • Timeline: Pulmonary hypertension typically develops over 3 to 4 weeks. Hemodynamic and histological assessments are commonly performed at day 21 or 28 post-injection.

  • Assessment:

    • Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculate the Fulton Index (ratio of right ventricular weight to left ventricular plus septal weight; RV/[LV+S]).

    • Histology: Perfuse and fix the lungs to assess medial wall thickness, vessel muscularization, and perivascular inflammation using stains such as hematoxylin (B73222) and eosin (B541160) (H&E) and α-smooth muscle actin (α-SMA).

Sugen/Hypoxia (SuHx) Model Protocol (Rat)

This protocol describes the induction of severe, angio-proliferative pulmonary hypertension.

  • Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats are often used.

  • Sugen 5416 Preparation: Dissolve Sugen 5416 (Selleckchem, Houston, TX, USA) in a vehicle solution (e.g., DMSO and saline).

  • Induction:

    • Administer a single subcutaneous injection of Sugen 5416 at a dose of 20 mg/kg body weight.

    • Immediately following the injection, place the animals in a hypoxic environment (10% O₂) for 3 weeks.

    • After the hypoxic period, return the animals to normoxic conditions (room air) for an additional 2 to 5 weeks to allow for the development of severe PH and vascular lesions.

  • Timeline: The complete model development takes approximately 5 to 8 weeks.

  • Assessment:

    • Hemodynamics: Measure RVSP via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculate the Fulton Index.

    • Histology: Perfuse and fix the lungs to assess for medial hypertrophy, intimal thickening, and the presence of occlusive, plexiform-like lesions using H&E, Masson's trichrome, and α-SMA staining.

Signaling Pathways and Experimental Workflows

This compound (MCT) Model

The MCT model is characterized by initial endothelial cell injury, which triggers an inflammatory response and subsequent vascular remodeling. A key signaling pathway implicated is the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in cell proliferation, differentiation, and fibrosis.

MCT_Pathway MCT Monocrotaline (MCT) MCTP This compound (MCTP) (in Liver) MCT->MCTP EndoInjury Pulmonary Endothelial Cell Injury & Apoptosis MCTP->EndoInjury TGFb_activation Increased TGF-β Signaling EndoInjury->TGFb_activation SMAD Phosphorylation of Smad2/3 TGFb_activation->SMAD Proliferation Smooth Muscle Cell Proliferation SMAD->Proliferation Remodeling Vascular Remodeling (Medial Hypertrophy) Proliferation->Remodeling PH Pulmonary Hypertension Remodeling->PH

Caption: TGF-β signaling in MCT-induced pulmonary hypertension.

MCT_Workflow Start Start MCT_injection Single MCT Injection (60 mg/kg) Start->MCT_injection Development PH Development (3-4 weeks) MCT_injection->Development Assessment Hemodynamic & Histological Assessment Development->Assessment End End Assessment->End

Caption: Experimental workflow for the MCT model.

Sugen/Hypoxia (SuHx) Model

The SuHx model involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, which is crucial for endothelial cell survival. This, combined with hypoxic stress, leads to widespread endothelial cell apoptosis and the subsequent proliferation of apoptosis-resistant endothelial cells, forming obstructive vascular lesions.

SuHx_Pathway cluster_0 Initial Insult cluster_1 Pathological Response Sugen Sugen 5416 VEGFR_block VEGFR2 Blockade Sugen->VEGFR_block EC_apoptosis Endothelial Cell Apoptosis Sugen->EC_apoptosis Hypoxia Chronic Hypoxia (10% O2) Hypoxia->EC_apoptosis Apoptosis_resistant Proliferation of Apoptosis-Resistant ECs EC_apoptosis->Apoptosis_resistant Angioproliferation Angio-obliteration & Plexiform-like Lesions Apoptosis_resistant->Angioproliferation PH Severe Pulmonary Hypertension Angioproliferation->PH

Caption: VEGF signaling disruption in the SuHx model.

SuHx_Workflow Start Start Sugen_injection Sugen 5416 Injection (20 mg/kg) Start->Sugen_injection Hypoxia_exposure Chronic Hypoxia (3 weeks) Sugen_injection->Hypoxia_exposure Normoxia_recovery Normoxia (2-5 weeks) Hypoxia_exposure->Normoxia_recovery Assessment Hemodynamic & Histological Assessment Normoxia_recovery->Assessment End End Assessment->End

References

Reproducibility of Dehydromonocrotaline-Induced Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydromonocrotaline (DHM), the active metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) (MCT), is a widely utilized compound in preclinical research to induce models of pulmonary hypertension (PH) and hepatic sinusoidal obstruction syndrome (SOS). The popularity of this model stems from its relative simplicity, low cost, and perceived reproducibility.[1] However, a closer examination of the literature reveals that while the model is robust in inducing pathology, the quantitative findings can exhibit variability across different laboratories. This guide provides a comparative analysis of experimental data, details key methodologies, and explores the factors that may contribute to these variations, aiming to enhance the reproducibility and interpretation of studies employing DHM.

Comparative Analysis of Experimental Outcomes

The following tables summarize quantitative data from various studies using MCT, which is metabolized to DHM in vivo, to induce pulmonary hypertension and liver injury. These tables highlight the differences in experimental parameters and the resulting physiological and pathological changes, providing a basis for understanding the potential for inter-lab variability.

Table 1: this compound/Monocrotaline-Induced Pulmonary Hypertension in Rats

Animal StrainCompound & DosageAdministration RouteTime to EndpointKey FindingsReference
Sprague-DawleyMonocrotaline (60 mg/kg)Subcutaneous3 weeksRight Ventricular Systolic Pressure (RVSP): 22.1 ± 2.4 mmHg (vs. 13.2 ± 0.8 mmHg in control); Right Ventricle/Left Ventricle+Septum (RV/LV+S) ratio: 0.37 ± 0.021 (vs. 0.299 ± 0.011 in control).[2]
Sprague-DawleyThis compound (1 mg/kg)Intravenous3 weeksRVSP: 28.1 ± 3.4 mmHg (vs. 16.8 ± 0.97 mmHg in control); RV/LV+S ratio: 0.445 ± 0.051 (vs. 0.284 ± 0.026 in control).[2]
WistarMonocrotaline (60 mg/kg)Subcutaneous4 weeksConfirmed pulmonary hypertension with increased lung weight, right ventricle area, and wall thickness.[3]
WistarMonocrotaline (60 mg/kg)Subcutaneous14 daysInitiation of drug therapy at this time point to assess efficacy against established PH.[4]

Table 2: this compound/Monocrotaline-Induced Liver Injury

Animal SpeciesCompound & DosageAdministration RouteTime to EndpointKey Pathological FeaturesReference
RatMonocrotaline (100 mg/kg)Intraperitoneal7-10 daysMilder, reversible manifestations of hepatic veno-occlusive disease (HVOD).
RatMonocrotaline (160 mg/kg)Intraperitoneal7-10 daysSevere, irreversible HVOD with some mortality.
RatMonocrotalineDose-dependentNot specifiedInduces acute, dose-dependent HVOD.

Key Factors Influencing Reproducibility

Several factors can contribute to the variability observed in DHM-induced experimental findings:

  • Animal Species and Strain: Different species and even different strains of the same species can exhibit varying sensitivities to DHM due to differences in metabolism and genetic background.

  • Sex: Hormonal differences between male and female animals can influence the development and severity of DHM-induced pathologies.

  • Dose and Administration Route: The concentration of DHM and the method of delivery (e.g., subcutaneous, intraperitoneal, intravenous) significantly impact the toxicokinetics and the resulting organ damage.

  • Metabolism of Monocrotaline: Since DHM is the active metabolite of MCT, any factor that influences the hepatic metabolism of MCT, such as the health status of the animal or co-administration of other compounds, can alter the effective dose of DHM and the experimental outcome.

  • Experimental Endpoints and Measurement Techniques: Variations in the timing of endpoint assessment and the specific techniques used to measure physiological parameters (e.g., RVSP, liver enzymes) can lead to different results.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of DHM-induced models. Below are generalized methodologies for inducing pulmonary hypertension and sinusoidal obstruction syndrome.

Induction of Pulmonary Hypertension in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Compound Administration: A single subcutaneous injection of monocrotaline (typically 60 mg/kg) is administered. Alternatively, a lower dose of this compound can be injected intravenously.

  • Disease Development: Pulmonary hypertension, characterized by increased right ventricular systolic pressure and right ventricular hypertrophy, typically develops over 3 to 4 weeks.

  • Assessment:

    • Hemodynamic Measurement: Right ventricular systolic pressure is measured via right heart catheterization.

    • Hypertrophy Assessment: The heart is excised, and the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S) is calculated.

    • Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening of pulmonary arterioles.

Induction of Sinusoidal Obstruction Syndrome in Rats
  • Animal Model: Male rats are typically used.

  • Compound Administration: Monocrotaline is administered, often via intraperitoneal injection, at doses ranging from 100 mg/kg to 160 mg/kg.

  • Disease Development: Signs of liver injury, including ascites and hepatomegaly, develop within 7 to 10 days.

  • Assessment:

    • Liver Function Tests: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Histopathology: Liver tissue is examined for sinusoidal congestion, endothelial damage, and centrilobular necrosis. A scoring system can be used to quantify the severity of the lesions.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying DHM-induced pathology is essential for interpreting experimental results and identifying potential therapeutic targets.

This compound-Induced Endothelial Dysfunction

DHM is a highly reactive alkylating agent that targets endothelial cells, leading to a cascade of events that contribute to both pulmonary hypertension and liver injury.

DHM_Endothelial_Dysfunction DHM This compound (DHM) EndothelialCell Endothelial Cell DHM->EndothelialCell Targets DNA_Adducts DNA Adducts & Protein Cross-linking EndothelialCell->DNA_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) EndothelialCell->Mitochondrial_Dysfunction Cell_Death Endothelial Cell Apoptosis/Necrosis DNA_Adducts->Cell_Death Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Inflammation->Cell_Death Vascular_Remodeling Vascular Remodeling Cell_Death->Vascular_Remodeling SOS Sinusoidal Obstruction Syndrome Cell_Death->SOS PH Pulmonary Hypertension Vascular_Remodeling->PH

Caption: DHM targets endothelial cells, leading to cellular damage and subsequent pathology.

Experimental Workflow for Assessing DHM-Induced Pathology

A standardized workflow is critical for comparing results across different studies.

DHM_Experimental_Workflow Animal_Model Select Animal Model (Species, Strain, Sex) DHM_Admin DHM/MCT Administration (Dose, Route) Animal_Model->DHM_Admin Disease_Induction Disease Induction Period (e.g., 3-4 weeks for PH) DHM_Admin->Disease_Induction Endpoint_Assessment Endpoint Assessment Disease_Induction->Endpoint_Assessment Hemodynamics Hemodynamic Measurements (e.g., RVSP) Endpoint_Assessment->Hemodynamics Biochemistry Biochemical Analysis (e.g., Liver Enzymes) Endpoint_Assessment->Biochemistry Histopathology Histopathological Examination Endpoint_Assessment->Histopathology Data_Analysis Data Analysis and Interpretation Hemodynamics->Data_Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: A typical experimental workflow for studying DHM-induced pathologies.

Conclusion

The this compound-induced model of pulmonary hypertension and sinusoidal obstruction syndrome remains a valuable tool in preclinical research. While often cited for its reproducibility, this guide highlights that findings can vary between laboratories. By carefully considering and controlling for factors such as animal strain, sex, and experimental protocols, researchers can improve the consistency and comparability of their results. Furthermore, a deeper understanding of the underlying molecular mechanisms will aid in the interpretation of findings and the development of novel therapeutic strategies. This comparative guide serves as a resource for researchers to design more robust studies and to critically evaluate the existing literature, ultimately contributing to more reliable and translatable scientific discoveries.

References

Validating the Effects of Dehydromonocrotaline in Animal Models: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydromonocrotaline (DHM), the active metabolite of the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) (MCT), is a widely utilized compound in preclinical research to induce pulmonary arterial hypertension (PAH) in animal models. Validating the pathological effects of DHM is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutic interventions. This guide provides a comprehensive comparison of key biomarkers used to assess DHM-induced pathology, with a focus on quantitative data, detailed experimental protocols, and a comparison with the alternative SU5416/hypoxia model of PAH.

Comparative Analysis of Key Biomarkers

The effects of DHM are multi-faceted, leading to significant changes in hemodynamics, cardiac morphology, and cellular signaling pathways. Below is a summary of key quantitative biomarkers from studies in rat models of MCT-induced pulmonary hypertension, alongside comparative data from the SU5416/hypoxia model.

Hemodynamic and Cardiac Remodeling Biomarkers
BiomarkerDescriptionDHM/MCT Model (Rat) - Representative DataSU5416/Hypoxia Model (Rat) - Representative DataControl (Rat) - Representative Data
Right Ventricular Systolic Pressure (RVSP)A primary indicator of pulmonary hypertension, measured via right heart catheterization.61.87 ± 3.92 mmHg65.10 ± 3.92 mmHg24.65 ± 1.24 mmHg
Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S])An index of right ventricular hypertrophy, calculated from the weight of the right ventricle (RV) divided by the weight of the left ventricle plus septum (LV+S).0.44 ± 0.040.52 ± 0.020.25 ± 0.01
Pulmonary Artery Medial Wall ThicknessHistological measure of vascular remodeling in the pulmonary arteries.Increased media cross-sectional area in arteries (30-200 µm external diameter)Significant increase in medial wall thicknessNormal vessel morphology
Biomarkers of Inflammation and Oxidative Stress
BiomarkerDescriptionDHM/MCT Model (Rat) - Key FindingsSU5416/Hypoxia Model (Rat) - Key Findings
Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Pro-inflammatory cytokines that are upregulated in response to endothelial injury and contribute to vascular remodeling.Significantly increased expression of TNF-α, IL-1β, and IL-6 in lung tissue.Elevated levels of IL-1β and IL-6 in lung tissue.
Oxidative Stress Markers (e.g., NADPH Oxidase, ROS)Indicators of an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.Increased expression and activity of NADPH oxidase, leading to elevated ROS production.Evidence of increased oxidative stress in the pulmonary vasculature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of animal models of PAH.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered. MCT is dissolved in 1N HCl, neutralized with 1N NaOH, and diluted with saline.

  • Time Course: Pulmonary hypertension typically develops over 3-4 weeks.

  • Biomarker Assessment:

    • Hemodynamic Measurements (Week 4):

      • Anesthetize the rat (e.g., with isoflurane).

      • Insert a catheter connected to a pressure transducer into the right jugular vein and advance it into the right ventricle to measure RVSP.

    • Right Ventricular Hypertrophy (Week 4):

      • Euthanize the animal and excise the heart.

      • Dissect the atria and large vessels.

      • Separate the right ventricular free wall from the left ventricle and septum.

      • Weigh the RV and LV+S separately to calculate the Fulton Index.

    • Histological Analysis (Week 4):

      • Perfuse the lungs with saline followed by a fixative (e.g., 10% neutral buffered formalin).

      • Embed the lung tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains (e.g., Verhoeff-Van Gieson for elastic fibers).

      • Measure the medial wall thickness of small pulmonary arteries using microscopy and image analysis software.

SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • SU5416 Administration: A single subcutaneous injection of SU5416 (a VEGFR inhibitor; 20 mg/kg) is administered.

  • Hypoxia Exposure: Immediately following SU5416 injection, the rats are placed in a hypoxic chamber (10% O2) for 3 weeks.

  • Normoxia Recovery: After 3 weeks of hypoxia, the rats are returned to normoxic conditions (room air) for a specified period (e.g., 2-5 weeks) to allow for the development of severe PAH.

  • Biomarker Assessment: The same procedures for hemodynamic measurements, right ventricular hypertrophy, and histological analysis as described for the MCT model are performed at the end of the study period.

Signaling Pathways and Experimental Workflows

The pathophysiology of DHM-induced pulmonary hypertension involves complex signaling cascades. A key pathway implicated is the transforming growth factor-beta (TGF-β)/bone morphogenetic protein (BMP) signaling pathway, which regulates endothelial cell and smooth muscle cell proliferation and apoptosis.

DHM_Signaling_Pathway DHM This compound (DHM) Endothelial_Injury Pulmonary Artery Endothelial Cell Injury DHM->Endothelial_Injury TGF_beta_Ligands Increased TGF-β Ligand Release Endothelial_Injury->TGF_beta_Ligands TGF_beta_Receptor TGF-β Receptor Complex (ALK5) TGF_beta_Ligands->TGF_beta_Receptor p_Smad2_3 Phosphorylation of Smad2/3 TGF_beta_Receptor->p_Smad2_3 Smad4 Smad4 p_Smad2_3->Smad4 Nuclear_Translocation Nuclear Translocation Smad4->Nuclear_Translocation Gene_Transcription Pro-proliferative & Pro-fibrotic Gene Transcription Nuclear_Translocation->Gene_Transcription PASMC_Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation & Migration Gene_Transcription->PASMC_Proliferation Vascular_Remodeling Vascular Remodeling PASMC_Proliferation->Vascular_Remodeling PAH Pulmonary Arterial Hypertension (PAH) Vascular_Remodeling->PAH

Caption: DHM-induced TGF-β/Smad signaling pathway.

Experimental_Workflow cluster_MCT DHM/MCT Model cluster_SuHx SU5416/Hypoxia Model MCT_Admin MCT Injection (60 mg/kg) MCT_Development Disease Development (3-4 weeks) MCT_Admin->MCT_Development Biomarker_Assessment Biomarker Assessment MCT_Development->Biomarker_Assessment SuHx_Admin SU5416 Injection (20 mg/kg) + Hypoxia (3 weeks) SuHx_Development Normoxia Recovery (2-5 weeks) SuHx_Admin->SuHx_Development SuHx_Development->Biomarker_Assessment Hemodynamics Hemodynamics (RVSP) Biomarker_Assessment->Hemodynamics Hypertrophy RV Hypertrophy (Fulton Index) Biomarker_Assessment->Hypertrophy Histology Histology (Vascular Remodeling) Biomarker_Assessment->Histology Molecular Molecular Analysis (Inflammation, Oxidative Stress) Biomarker_Assessment->Molecular

Caption: Experimental workflow for PAH models.

Conclusion

The this compound/Monocrotaline model remains a robust and widely used tool for inducing pulmonary hypertension in rodents. The biomarkers and protocols outlined in this guide provide a framework for the consistent and reliable validation of the pathological effects of DHM. When selecting a model, researchers should consider the specific scientific question. The MCT model is well-suited for studying endothelial injury and inflammation-driven PAH, while the SU5416/hypoxia model may be more appropriate for investigating severe vascular remodeling and plexiform-like lesions, which more closely mimic some forms of human PAH. A thorough understanding and consistent application of these validation methods are paramount for advancing our knowledge of pulmonary hypertension and developing effective therapies.

A Head-to-Head Comparison of Dehydromonocrotaline Administration Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Dehydromonocrotaline (DHM) or its precursor, Monocrotaline (MCT), administration protocol is critical for inducing consistent and relevant pathological models, particularly for pulmonary hypertension and liver injury. This guide provides a comprehensive comparison of various administration protocols, supported by experimental data, to aid in the selection of the most suitable model for specific research needs.

This compound, the active metabolite of the pyrrolizidine (B1209537) alkaloid Monocrotaline, is a potent agent used to induce experimental models of pulmonary arterial hypertension (PAH) and hepatotoxicity. The choice of administration route, dosage, and frequency significantly influences the severity and characteristics of the resulting pathology. This comparison guide details the outcomes of different administration strategies to inform experimental design.

Comparison of Administration Protocols for Pulmonary Hypertension

The most common application of DHM and MCT in preclinical research is the induction of pulmonary hypertension. The following table summarizes the key quantitative data from studies employing different administration protocols.

Administration ProtocolAnimal ModelKey OutcomesReference
Single Intraperitoneal Injection Wistar RatsMean Pulmonary Arterial Pressure (mPAP): 38.5 ± 2.4 mmHg[1]
Right Ventricular Hypertrophy Index (RVHI): 0.52 ± 0.03[1]
Mortality: High, with significant death after 3 weeks[1]
Twice Intraperitoneal Injections Wistar RatsmPAP: 32.1 ± 1.8 mmHg[1]
RVHI: 0.45 ± 0.02[1]
Mortality: Lower than single injection, suggesting a more chronic model
Single Subcutaneous Injection Sprague-Dawley RatsmPAP: ~40 mmHg at 4 weeks
RVHI: Significantly increased compared to control
Characteristics: Reproducible and widely used model
Single Intravenous Injection (DHM) RatsRight Ventricular Pressure (RVP): 28.1 ± 3.4 mmHg
RVHI: 0.445 ± 0.051
Characteristics: Direct administration of the active metabolite, bypassing hepatic metabolism. Induces a milder vascular inflammatory response compared to MCT.

Comparison of Administration Protocols for Liver Injury

While less frequently the primary endpoint in comparative studies, liver injury is a known consequence of MCT and DHM administration. The data below is compiled from studies investigating hepatotoxicity.

Administration ProtocolAnimal ModelKey OutcomesReference
Intraperitoneal Injection (MCT) MiceSerum ALT/AST: Significantly elevated
Hepatic Glutathione (B108866): Significant depletion with some protocols
Histopathology: Centrilobular necrosis, hemorrhage
In Vitro (DHM on isolated mitochondria) Rat Liver MitochondriaMitochondrial Respiration: Concentration-dependent inhibition of complex I
ATP Levels: Depleted
Mechanism: Direct inhibition of mitochondrial respiratory chain complex I

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

1. Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

2. MCT Preparation: Monocrotaline (Sigma-Aldrich, St. Louis, MO, USA) is dissolved in 1N HCl, neutralized to pH 7.4 with 1N NaOH, and then diluted with sterile saline to the desired concentration (e.g., 20 mg/mL).

3. Administration:

  • Single Intraperitoneal Injection: A single dose of 60 mg/kg is administered intraperitoneally.
  • Twice Intraperitoneal Injections: Two injections of 30 mg/kg are administered intraperitoneally, one week apart.
  • Single Subcutaneous Injection: A single dose of 60 mg/kg is administered subcutaneously in the dorsal region.

4. Endpoint Analysis (3-4 weeks post-injection):

  • Hemodynamic Assessment: Rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
  • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of RV weight to LV+S weight (Fulton Index) is calculated to assess RV hypertrophy.
  • Histological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling, including medial wall thickening and muscularization of small arterioles.

This compound-Induced Liver Injury in Mice

1. Animal Model: Male C57BL/6 mice are often used.

2. DHM Administration: this compound is typically administered via a single intraperitoneal injection.

3. Endpoint Analysis (e.g., 24-48 hours post-injection):

  • Serum Biochemistry: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
  • Histological Analysis: Liver tissues are fixed, sectioned, and stained with H&E to evaluate for hepatocellular necrosis, inflammation, and other signs of injury.
  • Biochemical Assays: Liver tissue homogenates can be used to measure levels of glutathione (GSH) and other markers of oxidative stress.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

DHM_Signaling_Pathway MCT Monocrotaline (MCT) Liver Liver (CYP450) MCT->Liver Metabolism DHM This compound (DHM) Liver->DHM EndothelialCell Pulmonary Artery Endothelial Cell DHM->EndothelialCell Injury TGFb TGF-β Signaling (Alk5) EndothelialCell->TGFb BMPR2 BMPR2 Signaling (Downregulation) EndothelialCell->BMPR2 NFkB NF-κB Pathway EndothelialCell->NFkB Smad Smad Pathway TGFb->Smad BMPR2->Smad Inhibition Proliferation Smooth Muscle Cell Proliferation Smad->Proliferation Inflammation Inflammation NFkB->Inflammation Remodeling Vascular Remodeling Inflammation->Remodeling Proliferation->Remodeling PAH Pulmonary Arterial Hypertension (PAH) Remodeling->PAH

Caption: Signaling pathways activated by this compound (DHM) leading to pulmonary arterial hypertension.

Experimental_Workflow start Start animal_selection Animal Model Selection (e.g., Rat, Mouse) start->animal_selection protocol_selection Administration Protocol Selection (IP, SC, IV; Single vs. Multiple Dose) animal_selection->protocol_selection administration MCT/DHM Administration protocol_selection->administration incubation Incubation Period (e.g., 3-4 weeks for PAH) administration->incubation endpoint_pah Pulmonary Hypertension Endpoint Analysis incubation->endpoint_pah endpoint_liver Liver Injury Endpoint Analysis incubation->endpoint_liver hemodynamics Hemodynamic Measurement (mPAP, RVSP) endpoint_pah->hemodynamics rvhi Right Ventricular Hypertrophy Index (RVHI) endpoint_pah->rvhi histology_lung Lung Histopathology endpoint_pah->histology_lung serum_biochem Serum Biochemistry (ALT, AST) endpoint_liver->serum_biochem histology_liver Liver Histopathology endpoint_liver->histology_liver data_analysis Data Analysis and Interpretation hemodynamics->data_analysis rvhi->data_analysis histology_lung->data_analysis serum_biochem->data_analysis histology_liver->data_analysis

Caption: A generalized experimental workflow for in vivo studies using DHM or MCT.

References

Statistical validation of dose-response relationships for Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the dose-response relationship of Dehydromonocrotaline (DHM), the toxic metabolite of the pyrrolizidine (B1209537) alkaloid Monocrotaline (B1676716) (MCT). Intended for researchers, scientists, and drug development professionals, this document presents a comparative overview of the toxicological profiles of DHM and its parent compound, MCT, supported by experimental data. The information is designed to facilitate a deeper understanding of the potency and mechanisms of action of these compounds.

Comparative Dose-Response Data

The following tables summarize the quantitative data on the dose-response relationships of this compound and Monocrotaline from various experimental models.

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition

CompoundModel SystemEndpointEffective ConcentrationReference
This compound (DHM) Isolated Rat Liver MitochondriaInhibition of Mitochondrial Complex I NADH Oxidase ActivityIC50 = 62.06 µM[1]
Monocrotaline (MCT) Primary Rat HepatocytesCytotoxicityIC50 = 225 µM[2]
Lasiocarpine Primary Rat HepatocytesCytotoxicityEC50 = 10.9 µM[2]
Riddelliine Primary Rat HepatocytesCytotoxicityEC50 = 6.3 µM[2]

Table 2: In Vivo Induction of Pulmonary Hypertension in Rats

CompoundDoseRoute of AdministrationTime PointKey FindingsReference
This compound (MCTP) 5 mg/kgIntravenous7 daysMean pulmonary arterial pressure elevated to 22 ± 3 mmHg (control: 16 ± 1 mmHg)[3]
This compound (MCTP) 1 mg/kgNot Specified3 weeksSignificantly elevated right ventricular pressure (28.1 +/- 3.4 mm Hg vs 16.8 +/- 0.97 mm Hg in control) and increased RV/LV+S ratio (0.445 +/- 0.051 vs 0.284 +/- 0.026 in control)
Monocrotaline (MCT) 60 mg/kgSubcutaneous3 weeksDeveloped pulmonary hypertension with elevated right ventricular pressure (22.1 +/- 2.4 mm Hg vs 13.2 +/- 0.8 mm Hg in control) and increased RV/LV+S ratio (0.37 +/- 0.021 vs 0.299 +/- 0.011 in control)
Monocrotaline (MCT) 60 mg/kgSubcutaneous4-6 weeksCommonly used dose to induce pulmonary hypertension leading to right ventricular hypertrophy and heart failure

Experimental Protocols

In Vitro Cytotoxicity Assay in Primary Rat Hepatocytes

This protocol is based on the methodology described for assessing Monocrotaline-induced liver toxicity.

  • Cell Culture: Pooled cryopreserved primary male rat (Sprague-Dawley) hepatocytes are thawed and seeded in 96-well plates at a density of 1.25 × 10⁴ cells/well. Cells are allowed to adhere for 6 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Exposure: After adherence, the medium is replaced with serum-free medium containing increasing concentrations of the test compound (e.g., Monocrotaline from 0-600 µM). A solvent control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X) are included. The cells are incubated for 24 hours.

  • Viability Assessment (WST-1 Assay): Cell viability is measured using the WST-1 assay, which quantifies the formation of formazan (B1609692) by metabolically active cells. The absorbance is read, and cell viability is expressed as a percentage of the solvent control.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the concentration-response curve.

In Vivo Induction of Pulmonary Hypertension in Rats

The following is a generalized protocol for inducing pulmonary hypertension using Monocrotaline or its metabolites, based on multiple studies.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: A single dose of Monocrotaline (e.g., 60 mg/kg) is administered via subcutaneous injection. For this compound (Monocrotaline Pyrrole), a lower dose (e.g., 5 mg/kg) is administered intravenously.

  • Monitoring: Animals are monitored for a period of several weeks (typically 3-6 weeks).

  • Endpoint Measurement: At the end of the study period, the following parameters are measured to assess the development of pulmonary hypertension:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via catheterization.

    • Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S; Fulton Index) is calculated.

    • Histopathology: Lung and heart tissues are collected for histological examination to assess vascular remodeling and inflammation.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Isolate Rat Liver Mitochondria / Primary Hepatocytes invitro_exposure Expose to varying concentrations of this compound invitro_start->invitro_exposure invitro_assay Perform Mitochondrial Respiration Assay / Cytotoxicity Assay (WST-1) invitro_exposure->invitro_assay invitro_endpoint Determine IC50 for Complex I Inhibition / Cell Viability invitro_assay->invitro_endpoint invivo_start Administer this compound to Rats (e.g., single i.v. dose) invivo_monitoring Monitor for several weeks invivo_start->invivo_monitoring invivo_measurement Measure Hemodynamic Parameters (RVSP, mPAP) and Right Ventricular Hypertrophy (Fulton Index) invivo_monitoring->invivo_measurement invivo_endpoint Assess Dose-Response on Pulmonary Hypertension Development invivo_measurement->invivo_endpoint

Caption: Experimental workflow for assessing the dose-response of this compound.

signaling_pathway cluster_cellular_effects Cellular Effects MCT Monocrotaline (MCT) Liver Liver (Cytochrome P450 Metabolism) MCT->Liver Bioactivation DHM This compound (DHM) (Reactive Metabolite) Liver->DHM Mito Mitochondrial Dysfunction DHM->Mito DNA_Protein Alkylation of DNA and Proteins DHM->DNA_Protein ComplexI Inhibition of Complex I Mito->ComplexI Endo_Injury Endothelial Cell Injury Mito->Endo_Injury ATP ATP Depletion ComplexI->ATP ROS Increased ROS ComplexI->ROS DNA_Protein->Endo_Injury Pulmonary_Hypertension Pulmonary Hypertension Endo_Injury->Pulmonary_Hypertension

Caption: Signaling pathway of Monocrotaline-induced toxicity.

References

Safety Operating Guide

Navigating the Safe Disposal of Dehydromonocrotaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Dehydromonocrotaline must adhere to strict disposal protocols due to its classification as a toxic and potentially carcinogenic substance. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring laboratory safety and regulatory compliance.

This compound, a metabolite of the hepatotoxic pyrrolizidine (B1209537) alkaloid Monocrotaline, is categorized as a hazardous substance.[1][2][3] A Safety Data Sheet (SDS) for a related compound highlights its acute oral toxicity and suspected carcinogenic properties.[4] Therefore, proper disposal is not merely a recommendation but a critical safety mandate. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

Core Disposal Principles

The overarching principle for this compound disposal is to treat it as hazardous chemical waste. This involves a cradle-to-grave management approach, from the point of generation to its final destruction by a licensed facility. All personnel must follow the guidelines established by their institution's Environmental Health and Safety (EHS) office.

Quantitative Data Summary

Due to the lack of specific public data on the environmental impact and toxicity of this compound, quantitative disposal parameters are based on general best practices for hazardous chemical waste management.

ParameterGuidelineRationale
Waste Container Filling Do not fill beyond 75% capacity.To allow for vapor expansion and prevent spills.
pH of Aqueous Waste Neutralize to a pH between 5.5 and 10.5 only if approved by EHS for specific, dilute solutions.To prevent corrosion of plumbing and adverse reactions in the sewer system. However, for this compound, drain disposal is strictly prohibited.
Container Rinsing For acutely toxic "P-listed" wastes, containers must be triple-rinsed, with the rinsate collected as hazardous waste.To ensure the removal of residual hazardous material. While this compound's specific classification may vary, adopting this stringent practice is recommended.
Storage Time Limit Accumulation of hazardous waste should not exceed institutional and regulatory time limits (e.g., 60-150 days).To minimize the risk of accidents and ensure timely disposal.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the standard operating procedure for the disposal of this compound waste.

Dehydromonocrotaline_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request & Pickup cluster_4 Step 5: Final Disposition A This compound Waste Generated (Solid or Liquid) B Segregate Waste: - Solids (contaminated labware, PPE) - Liquids (solutions, solvents) A->B C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Label Container with: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Pictograms - Date of Generation - PI Name & Contact C->D E Store in a Designated, Secure Satellite Accumulation Area (SAA) D->E F Use Secondary Containment to Prevent Spills E->F G Complete Hazardous Waste Information Form F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I EHS Transports Waste to a Licensed Hazardous Waste Facility H->I J Incineration of This compound Waste I->J

Caption: Workflow for the proper disposal of this compound waste.

Detailed Procedural Steps

  • Waste Minimization and Collection : The first step in responsible chemical management is to minimize waste generation. Order only the necessary quantities of this compound. During experiments, collect all waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), in a designated hazardous waste container.

  • Segregation : Do not mix this compound waste with other waste streams to prevent unintended chemical reactions. It is best practice to maintain separate waste containers for solid and liquid this compound waste.

  • Containerization : Use only chemically resistant, leak-proof containers with secure, screw-on caps. The original container may be used if it is in good condition.

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, relevant hazard pictograms (e.g., skull and crossbones for toxicity, health hazard symbol for carcinogenicity), the date of waste generation, and the principal investigator's name and contact information. Abbreviations and chemical formulas are generally not permitted on waste tags.

  • Storage : Store the sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. Secondary containment, such as a tray or bin that can hold at least 110% of the volume of the largest container, is mandatory to contain any potential leaks or spills.

  • Disposal Request : Once the waste container is nearly full (not exceeding 75% capacity) or the storage time limit is approaching, submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a specific form detailing the contents of the waste container.

  • EHS Pickup and Final Disposal : The EHS department will collect the waste and arrange for its transportation to a licensed hazardous waste disposal facility, where it will be destroyed, typically through high-temperature incineration.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this hazardous compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydromonocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Dehydromonocrotaline. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. This compound, a metabolite of the hepatotoxic pyrrolizidine (B1209537) alkaloid Monocrotaline, is itself a potent hepatotoxin and a suspected carcinogen, demanding rigorous adherence to safety protocols.

Essential Personal Protective Equipment (PPE)

Due to the acute toxicity and potential carcinogenicity of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationPurpose
Hands Double-gloving with nitrile glovesASTM D6319To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Disposable, solid-front, back-tying laboratory gownANSI/AAMI PB70 Level 2 or higherTo protect skin and clothing from splashes and spills. Cuffed sleeves are required.
Eyes/Face Chemical splash goggles and a full-face shieldANSI Z87.1To provide complete protection against splashes and aerosols.
Respiratory NIOSH-approved N95 respirator or higher (e.g., PAPR)NIOSH 42 CFR 84To prevent inhalation of airborne particles, especially when handling the solid compound.

Operational Plan: From Receipt to Experimentation

A designated area within the laboratory should be exclusively assigned for the handling of this compound. This area must be clearly marked with warning signs indicating the presence of a highly toxic and potentially carcinogenic substance.

Receiving and Storage
  • Verification: Upon receipt, verify the integrity of the container.

  • Storage: Store this compound in its original, tightly sealed container in a designated, locked, and ventilated cabinet away from incompatible materials. The storage area should be cool and dry.

  • Inventory: Maintain a detailed inventory log for the compound, documenting the amount received, used, and disposed of.

Experimental Protocol: Preparation of a Stock Solution (10 mM in DMSO)

This protocol outlines the steps for preparing a stock solution, a common procedure in many research applications. All steps must be performed within a certified chemical fume hood.

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Assemble all necessary equipment within the chemical fume hood, including an analytical balance, weighing paper, microcentrifuge tubes, and calibrated pipettes.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood.

  • Weighing:

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into an appropriately sized microcentrifuge tube.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex gently until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the microcentrifuge tube with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C or as recommended by the supplier, in a clearly labeled secondary container.

Disposal Plan: Managing this compound Waste

All waste generated from handling this compound is considered acutely toxic hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

Decontamination
  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area within the chemical fume hood using a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water).

  • Equipment: Non-disposable equipment should be decontaminated following a validated procedure.

Final Disposal
  • All hazardous waste containers must be securely sealed and stored in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and regulatory guidelines for waste manifest and documentation.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Doff PPE Correctly decontaminate_equipment->remove_ppe segregate_waste Segregate Solid and Liquid Waste remove_ppe->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromonocrotaline
Reactant of Route 2
Dehydromonocrotaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.